[(3-Bromo-5-nitrophenyl)methyl](methyl)amine
Description
BenchChem offers high-quality [(3-Bromo-5-nitrophenyl)methyl](methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3-Bromo-5-nitrophenyl)methyl](methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-bromo-5-nitrophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-10-5-6-2-7(9)4-8(3-6)11(12)13/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQFEYNPZLATAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3-Bromo-5-nitrophenyl)methylamine chemical structure and properties
An In-depth Technical Guide to (3-Bromo-5-nitrophenyl)methylamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Bromo-5-nitrophenyl)methylamine, also known as 3-Bromo-5-nitrobenzylamine, is a substituted aromatic amine that serves as a versatile and valuable building block in synthetic organic chemistry. Its unique trifunctional structure—featuring a bromine atom, a nitro group, and a methylamine substituent on a benzene ring—provides multiple reaction sites for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and applications, with a particular focus on its utility in drug discovery and medicinal chemistry. Detailed protocols and safety information are included to equip researchers with the knowledge required for its effective and safe use in the laboratory.
Chemical Identity and Physicochemical Properties
The structural arrangement of (3-Bromo-5-nitrophenyl)methylamine, with its electron-withdrawing nitro and bromo groups and the nucleophilic methylamine side chain, dictates its chemical reactivity and utility as a synthetic intermediate.
Chemical Structure and Nomenclature
-
IUPAC Name: (3-Bromo-5-nitrophenyl)methylamine
-
Common Synonyms: 3-Bromo-5-nitrobenzylamine
-
Molecular Formula: C₇H₇BrN₂O₂
-
Molecular Weight: 231.05 g/mol
-
CAS Number: 39795-81-2
Below is the two-dimensional chemical structure of the molecule.
Caption: 2D Structure of (3-Bromo-5-nitrophenyl)methylamine
Physicochemical Properties
The properties of this compound make it suitable for a range of organic reactions, typically conducted in polar aprotic solvents. A summary of its key properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₂ | - |
| Molecular Weight | 231.05 g/mol | [1] |
| Appearance | Powder or crystals | [2] |
| Melting Point | 201-205 °C | [2] |
| XLogP3 | 2.8 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Topological Polar Surface Area | 71.8 Ų | [3] |
Synthesis and Purification
(3-Bromo-5-nitrophenyl)methylamine is not commonly available as a starting material and is often synthesized from related precursors. A common and logical synthetic pathway involves the reduction of a corresponding benzoyl or benzyl derivative.
Representative Synthetic Workflow
A plausible synthesis route begins with the commercially available 3-Bromo-5-nitrobenzoic acid[4]. This acid can be converted to an amide, which is then reduced to the target methylamine. This multi-step process offers high yields and purities.
Caption: Synthetic workflow from 3-Bromo-5-nitrobenzoic acid.
Detailed Experimental Protocol: Synthesis from Methyl 3-bromo-5-nitrobenzoate
This protocol describes the amidation of a benzoate ester, a common precursor, to form the N-methylbenzamide intermediate.
Step 1: Preparation of N-methyl-3-bromo-5-nitrobenzamide [5]
-
To a 250 mL three-necked flask, add 26 g of Methyl 3-bromo-5-nitrobenzoate and 60 mL of tetrahydrofuran (THF).
-
Add 3 mL of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and stir at room temperature until the solid dissolves.
-
Slowly add 60 mL of a 12 mol/L solution of methylamine in methanol.
-
Allow the reaction to stir overnight at room temperature.
-
Work-up: Concentrate the reaction mixture under reduced pressure. To the residue, add 100 mL of 1 mol/L aqueous hydrochloric acid solution and triturate to precipitate the solid.
-
Filter the solid, wash with water, and dry to yield N-methyl-3-bromo-5-nitrobenzamide as a yellow solid (yields are typically high, ~94%).
Step 2: Reduction of the Amide to the Amine Causality Note: The robust amide functional group requires a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF) for conversion to the amine. LiAlH₄ is highly effective but requires stringent anhydrous conditions and careful quenching. BH₃·THF is often a milder and safer alternative.
-
Carefully suspend the N-methyl-3-bromo-5-nitrobenzamide (e.g., 24.5 g) in a suitable volume of anhydrous THF (e.g., 250 mL) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the reducing agent (e.g., 1.5-2.0 equivalents of LiAlH₄ or BH₃·THF) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up (Fieser method for LiAlH₄): Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water. A granular precipitate should form.
-
Filter the mixture, wash the solid with THF or ethyl acetate, and concentrate the combined organic filtrates to obtain the crude (3-Bromo-5-nitrophenyl)methylamine.
Purification
The crude product can be purified by standard laboratory techniques:
-
Recrystallization: Using a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: On silica gel, eluting with a gradient of ethyl acetate in hexanes.
Spectroscopic Characterization
Confirming the identity and purity of the final compound is critical. The following are expected spectroscopic signatures.
-
¹H NMR (Proton NMR): The aromatic region will show distinct signals for the three non-equivalent protons on the benzene ring. The methylamine group will present as a singlet or doublet for the CH₂ (benzyl) protons and a signal for the N-H proton, which may be broad and exchangeable with D₂O. The electron-withdrawing effects of the nitro and bromo groups will shift the aromatic protons downfield[6].
-
¹³C NMR (Carbon NMR): The spectrum will show seven distinct carbon signals: four for the aromatic carbons (two substituted, two unsubstituted), one for the benzylic carbon, and one for the methyl carbon.
-
IR (Infrared) Spectroscopy: Key vibrational bands are expected for:
-
N-H stretch: A moderate peak around 3300-3400 cm⁻¹ for the secondary amine[7].
-
C-H stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹[7].
-
NO₂ stretches: Two strong, characteristic peaks for the asymmetric and symmetric stretching of the nitro group, typically around 1540 cm⁻¹ and 1350 cm⁻¹, respectively[8].
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M⁺) peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a distinctive M+2 peak of nearly equal intensity will be observed.
Reactivity and Applications in Drug Development
The trifunctional nature of (3-Bromo-5-nitrophenyl)methylamine makes it a valuable intermediate. Each functional group offers a handle for subsequent chemical modifications.
-
The Amine Group: The methylamine is nucleophilic and can be used in reactions such as acylation, alkylation, or as a building block for forming heterocyclic rings.
-
The Bromo Group: This site is ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern medicinal chemistry for building molecular complexity[9].
-
The Nitro Group: The nitro group is a strong electron-withdrawing group but can also be readily reduced to an aniline. This transformation is synthetically powerful, as it completely changes the electronic nature of the ring and introduces a new nucleophilic site (the resulting amino group). This nitro-to-amino conversion is a key step in the synthesis of many pharmaceutical agents[10].
This compound and its precursors, like 3-Bromo-5-nitrobenzoic acid, are used in the synthesis of intermediates for new therapeutic agents, including those for tuberculosis and cancer research[4].
Safety and Handling
(3-Bromo-5-nitrophenyl)methylamine should be handled with care in a well-ventilated laboratory or fume hood. It is classified as harmful if swallowed and causes skin irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. Gloves must be inspected before use and disposed of properly.
-
Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols. Wash hands thoroughly after handling[11]. Do not eat, drink, or smoke when using this product.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[11].
-
First Aid Measures:
Always consult the most current Safety Data Sheet (SDS) for the compound before use.
Conclusion
(3-Bromo-5-nitrophenyl)methylamine is a strategically important synthetic intermediate. Its well-defined reactive sites allow for sequential and regioselective modifications, making it a powerful tool for medicinal chemists and researchers in the synthesis of complex target molecules. A thorough understanding of its synthesis, properties, and reactivity, combined with strict adherence to safety protocols, is essential for its successful application in research and development.
References
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Sigma-Aldrich. (2014). Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane.
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Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 3-Bromo-5-methylaniline.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44535, 3-bromo-5-nitroaniline.
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The Royal Society of Chemistry. (n.d.). Supplementary Information: Synthetic routes to compounds 5 and 10-19.
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Chemcia Scientific, LLC. (2026). (3-Bromo-5-fluoro-2-nitro-phenyl)-methyl-amine Information.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10488984, 3-Bromo-5-nitrophenol.
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ChemicalBook. (n.d.). 3-Bromo-N-methyl-5-nitrobenzamide synthesis.
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Sigma-Aldrich. (n.d.). (Z)-N'-Cyanopicolinimidamide.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development.
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SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Spectroscopic Analysis of Organic Compounds.
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Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
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BenchChem. (n.d.). 3-Bromo-5-methyl-4-nitrophenol | CAS 93796-59-9.
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Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
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BLD Pharm. (n.d.). 1807224-86-7 | 3-Bromo-5-methyl-2-nitroaniline.
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ChemicalBook. (2026). 3-BROMO-5-CHLOROPHENYLAMINE - Safety Data Sheet.
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BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-Bromo-2,5-dichlorobenzaldehyde.
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Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
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Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
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PubChemLite. (n.d.). (3-bromo-5-nitrophenyl)methanol (C7H6BrNO3).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3727797, 3-Bromo-5-nitrobenzamide.
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An In-depth Technical Guide to N-(3-Bromo-5-nitrobenzyl)methylamine: Synthesis, Characterization, and Potential Applications
For distribution to: Researchers, scientists, and drug development professionals.
Foreword
Molecular Overview and Strategic Importance
N-(3-Bromo-5-nitrobenzyl)methylamine incorporates three key functional motifs: a bromine-substituted aromatic ring, a nitro group, and a secondary methylamine. This combination of a halogen, a strong electron-withdrawing group, and a basic nitrogen center suggests a unique electronic and steric profile, making it a compelling target for synthesis and evaluation.
The bromo- and nitro-substituents on the aromatic ring are known to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[3] The nitro group, in particular, is a well-known pharmacophore and can also serve as a synthetic handle for further chemical modifications.[3] The secondary amine linkage is a common feature in many biologically active compounds, contributing to their solubility, basicity, and ability to form hydrogen bonds with biological targets.[1]
Proposed Synthesis of N-(3-Bromo-5-nitrobenzyl)methylamine
Given the absence of a commercially available source for N-(3-Bromo-5-nitrobenzyl)methylamine, a de novo synthesis is required. A robust and highly efficient method for its preparation is through the reductive amination of 3-Bromo-5-nitrobenzaldehyde with methylamine. This approach is favored for its operational simplicity and the typically high yields achieved.[4]
Synthetic Workflow
The proposed two-step synthesis commences with the bromination of a suitable starting material to afford the key intermediate, 3-Bromo-5-nitrobenzaldehyde, followed by reductive amination to yield the target compound.
Figure 1: Proposed synthetic workflow for N-(3-Bromo-5-nitrobenzyl)methylamine.
Detailed Experimental Protocol: Reductive Amination
This protocol is adapted from established procedures for the reductive amination of substituted benzaldehydes.[4][5]
Materials:
-
3-Bromo-5-nitrobenzaldehyde
-
Methylamine hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-Bromo-5-nitrobenzaldehyde (1.0 eq) and methylamine hydrochloride (1.2 eq) in anhydrous dichloromethane (0.2 M) at room temperature, add triethylamine (1.5 eq) dropwise.
-
Stir the resulting mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-Bromo-5-nitrobenzyl)methylamine.
Self-Validation: The progress of the reaction should be monitored by TLC, observing the disappearance of the starting aldehyde and the appearance of a new, less polar spot corresponding to the product. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of N-(3-Bromo-5-nitrobenzyl)methylamine. These predictions are based on computational models and data from structurally related compounds.
| Property | Predicted Value | Reference/Method |
| Molecular Formula | C₈H₉BrN₂O₂ | - |
| Molecular Weight | 245.08 g/mol | - |
| Appearance | Pale yellow solid | Analogy to similar nitroaromatics[3] |
| Melting Point | 70-90 °C | Estimation based on substituted benzylamines |
| Boiling Point | > 300 °C (decomposes) | Analogy to similar nitroaromatics[3] |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; Insoluble in water. | General solubility of nitroaromatic compounds[3] |
| logP | ~2.5 - 3.5 | Computational prediction |
| pKa (of the amine) | ~8.5 - 9.5 | Estimation based on substituted benzylamines |
Predicted Spectroscopic Data
The characterization of the synthesized N-(3-Bromo-5-nitrobenzyl)methylamine would rely on standard spectroscopic techniques. The expected data is as follows:
-
¹H NMR (CDCl₃, 400 MHz):
-
A singlet for the methyl protons (N-CH₃) around δ 2.5 ppm.
-
A singlet for the benzylic protons (Ar-CH₂-N) around δ 3.8 ppm.
-
Aromatic protons will appear as multiplets or broad singlets in the region of δ 7.5-8.5 ppm.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
The methyl carbon (N-CH₃) is expected around δ 35-40 ppm.
-
The benzylic carbon (Ar-CH₂-N) should appear around δ 55-60 ppm.
-
Aromatic carbons will be observed in the δ 120-150 ppm range, with the carbon bearing the nitro group being the most downfield.
-
-
FT-IR (ATR):
-
Characteristic N-H stretching vibration for the secondary amine around 3300-3500 cm⁻¹.
-
Asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
C-Br stretching vibration in the fingerprint region.
-
-
Mass Spectrometry (ESI+):
-
The protonated molecular ion [M+H]⁺ would be observed at m/z corresponding to the molecular weight plus one. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in two peaks for the molecular ion with a mass difference of 2.
-
Potential Applications in Research and Drug Development
The unique structural features of N-(3-Bromo-5-nitrobenzyl)methylamine suggest several promising avenues for investigation in the field of drug discovery and development.
As a Scaffold in Medicinal Chemistry
Substituted benzylamines are a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs.[1] The bromo and nitro functionalities of this compound offer opportunities for further diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the bromine position and reduction of the nitro group to an amine, which can then be further functionalized.
Figure 2: Potential diversification pathways for N-(3-Bromo-5-nitrobenzyl)methylamine.
Investigation of Biological Activity
The presence of a nitroaromatic moiety suggests potential antimicrobial or antiparasitic activity.[3] Many nitroaromatic compounds exert their biological effects through bioreduction to reactive nitrogen species that can induce oxidative stress in pathogenic organisms. Furthermore, the overall structure could be explored for activity against various enzyme and receptor targets, leveraging the functionalities for specific interactions within a binding pocket.
Safety and Handling
As a novel chemical entity, N-(3-Bromo-5-nitrobenzyl)methylamine should be handled with appropriate caution. Nitroaromatic compounds can be toxic and are often skin and eye irritants. The use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
N-(3-Bromo-5-nitrobenzyl)methylamine represents an intriguing, yet underexplored, molecular entity with significant potential for applications in medicinal chemistry and materials science. This guide provides a comprehensive framework for its synthesis via a reliable reductive amination protocol, along with predicted physicochemical and spectroscopic data to aid in its characterization. The discussion of its potential applications as a versatile chemical scaffold and a candidate for biological screening is intended to stimulate further research into this and related compounds. As with any novel compound, careful and systematic investigation is paramount to unlocking its full potential.
References
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Jain, S., & Pathak, A. (2018). The Versatile Pharmacological Actions of Nitro-Aromatic Compounds. Mini-Reviews in Medicinal Chemistry, 18(15), 1249-1268. [Link]
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Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Organic Syntheses. (n.d.). m-BROMONITROBENZENE. [Link]
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NIST. (n.d.). Benzenemethanamine, N-methyl-. [Link]
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ACS Publications. (2025). Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]
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MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts. [Link]
-
ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]
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PrepChem.com. (n.d.). Synthesis of 4-(N-acetyl-N-methylamino)benzyl bromide. [Link]
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SpectraBase. (n.d.). N-benzylmethylamine. [Link]
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ResearchGate. (2024). (A) Selected benzyl amine-containing examples of FDAapproved... [Link]
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Cheminformatics and Synthetic Utility of 3-Bromo-5-nitro-N-methylbenzylamine
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Introduction
3-Bromo-5-nitro-N-methylbenzylamine (CAS 67344-77-8) is a high-value intermediate in medicinal chemistry. Its utility stems from its 1,3,5-trisubstituted benzene core , which allows for independent functionalization at three distinct vectors:
-
The Secondary Amine: A nucleophilic handle for amide coupling, reductive amination, or SNAr reactions.
-
The Aryl Bromide: A electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
The Nitro Group: A masked aniline equivalent, reducible at a late stage to alter polarity or introduce a new hydrogen-bond donor.
This guide provides a definitive reference for the physicochemical properties, synthesis, and validation of this molecule, moving beyond simple catalog data to actionable laboratory protocols.
Physicochemical Characterization
Precise mass spectrometry requires distinguishing between average molecular weight (for stoichiometry) and monoisotopic mass (for HRMS identification), particularly due to the bromine isotope signature.
Table 1: Core Chemical Properties
| Property | Value | Notes |
| IUPAC Name | 1-(3-Bromo-5-nitrophenyl)-N-methylmethanamine | |
| CAS Number | 67344-77-8 | |
| Molecular Formula | C₈H₉BrN₂O₂ | |
| Molar Mass (Avg) | 245.08 g/mol | Used for reagent calculations |
| Monoisotopic Mass | 243.9847 Da | Based on ⁷⁹Br (50.7% abundance) |
| Isotopic Mass (+2) | 245.9827 Da | Based on ⁸¹Br (49.3% abundance) |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity |
| pKa (Base) | ~9.2 | Typical for secondary benzylamines |
Mass Spectrometry Logic
The presence of Bromine creates a distinct 1:1 doublet in the mass spectrum (M and M+2). This is a critical diagnostic feature for confirming the success of synthesis reactions involving this intermediate.
Figure 1: Mass spectrometry logic flow demonstrating the characteristic 1:1 doublet signature caused by Bromine isotopes.
Synthetic Methodology
The most robust route to 3-Bromo-5-nitro-N-methylbenzylamine is the Reductive Amination of 3-bromo-5-nitrobenzaldehyde.
Critical Caution: Standard catalytic hydrogenation (H₂/Pd-C) must be avoided, as it will reduce the nitro group (-NO₂) to an aniline (-NH₂). The protocol below uses Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the imine intermediate without touching the nitro group.
Protocol: Selective Reductive Amination
Reagents:
-
3-Bromo-5-nitrobenzaldehyde (1.0 equiv)
-
Methylamine (2.0 M in THF, 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (1.0 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Solvent]
Step-by-Step Workflow:
-
Imine Formation:
-
Charge a reaction vessel with 3-bromo-5-nitrobenzaldehyde dissolved in DCM (0.1 M concentration).
-
Add Methylamine solution and Acetic Acid.
-
Stir at Room Temperature (RT) for 1 hour. Note: The solution may turn slightly yellow/orange indicating imine formation.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add STAB portion-wise over 15 minutes. (Gas evolution may occur).
-
Allow to warm to RT and stir for 4–12 hours. Monitor by TLC or LCMS.
-
-
Workup (Self-Validating Step):
-
Quench with saturated aqueous NaHCO₃ (basic pH is essential to ensure the amine is in the organic-soluble free base form).
-
Extract with DCM (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
If necessary, purify via flash column chromatography (SiO₂).
-
Eluent: DCM:MeOH:NH₄OH (95:5:0.5). The ammonia is crucial to prevent the amine from streaking on the silica.
-
Figure 2: Synthetic pathway using STAB to ensure chemoselectivity, preventing reduction of the nitro moiety.
Analytical Validation (E-E-A-T)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
1H NMR (Proton NMR) Expectations
Solvent: CDCl₃ or DMSO-d₆.
-
Aromatic Region (3H): Three distinct singlets (or tight doublets) due to the 1,3,5-substitution pattern.
-
~8.3 ppm (H between Nitro/Bromo - most deshielded).
-
~8.1 ppm (H between Nitro/Alkyl).
-
~7.9 ppm (H between Bromo/Alkyl).
-
-
Benzylic Protons (2H): Singlet at ~3.8 ppm.
-
N-Methyl (3H): Singlet at ~2.4 ppm.
-
Amine Proton (1H): Broad singlet (exchangeable), usually ~1.5–2.0 ppm.
HPLC/MS Validation Criteria
-
Purity: >95% by UV (254 nm).
-
Mass Spec:
-
Positive Mode (ESI+): Dominant peaks at 245.0 and 247.0 (M+H).
-
Failure Mode Check: If you see M+H at ~215/217, the nitro group was reduced to an amine (mass -30 loss of O2, +2 gain of H? No, Nitro (46) -> Amine (16) is loss of 30 mass units). Correction: Nitro (NO2, mass 46) to Amine (NH2, mass 16) results in M-30.
-
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[1] Standard Atomic Weights. International Union of Pure and Applied Chemistry.[1][2][3] [Link][1]
-
Abdel-Magid, A. F., et al. (1996).[4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[6] [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 67344-77-8. PubChem.[7] [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
Sources
- 1. iupac.org [iupac.org]
- 2. atomic weights of most chemical elements aren’t constant Iupac | Chemistry World [chemistryworld.com]
- 3. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. PubChemLite - 3-bromo-n-methyl-5-nitrobenzamide (C8H7BrN2O3) [pubchemlite.lcsb.uni.lu]
Strategic Applications of 3-Bromo-5-nitrobenzylamine: A Trifunctional Scaffold for Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the utility of a scaffold is defined by its orthogonality —the ability to selectively functionalize specific sites without affecting others. 3-Bromo-5-nitrobenzylamine represents a premier "Linchpin Intermediate" in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Its 1,3,5-substitution pattern allows medicinal chemists to probe three distinct vectors of chemical space simultaneously:
-
The Bromine Handle (
): A portal for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to build biaryl systems or extend conjugation.[1] -
The Nitro Group (
): A "masked" aniline that serves as an electron-withdrawing group (EWG) to modulate pKa or can be reduced late-stage to introduce solubilizing groups or amide linkages. -
The Benzylamine Tail (
): A flexible linker often used to engage solvent-exposed regions of a target protein or to facilitate reductive amination for PROTAC linker construction.
This technical guide outlines the strategic application, synthesis, and experimental protocols for leveraging this scaffold in the development of kinase inhibitors and antibacterial agents.
Part 1: The Trifunctional Advantage & Synthetic Logic
The power of 3-bromo-5-nitrobenzylamine lies in its sequential reactivity . Unlike symmetric scaffolds, the electronic disparity between the electron-poor nitro-substituted ring and the reactive benzylamine allows for controlled, stepwise functionalization.
Strategic Divergence Workflow
The following diagram illustrates the "Divergent Synthesis" strategy, where a single batch of the core scaffold can be split to generate three distinct classes of bioactive molecules.
Figure 1: Divergent synthesis workflow showing access to Kinase Inhibitors, Antibacterials, and PROTACs from the single core.
Part 2: Medicinal Chemistry Applications[1][2][3][4][5][6][7]
Kinase Inhibitor Design (Scaffold Hopping)
In kinase inhibitor discovery, the "hinge region" of the ATP binding site is a critical target. While pyridine-based scaffolds (like 3-amino-5-phenoxypyridine) are common, they often suffer from rapid metabolic clearance.
-
Application: 3-Bromo-5-nitrobenzylamine serves as a benzene-based bioisostere.
-
Mechanism:
-
The Bromine is replaced via Suzuki coupling with a heteroaryl group (e.g., indazole or pyrazole) to form the primary hinge binder.
-
The Benzylamine extends into the solvent-exposed region, where it can be derivatized with solubilizing morpholine or piperazine tails.
-
The Nitro group is reduced to an aniline, which then forms a urea linkage (via reaction with isocyanates) to target the "gatekeeper" residue or the DFG-out pocket.
-
Antibacterial Agents (Benzimidazole Precursors)
Nitro-containing aromatics are privileged structures in antibacterial research (e.g., metronidazole).
-
Application: Synthesis of 2-substituted benzimidazoles active against Gram-negative bacteria.
-
Mechanism:
-
The nitro group is reduced to an amine after the benzylamine has been protected or modified.
-
This generates a 1,2-diamine-like system (if the benzylamine is structurally adjacent or if further substitution occurs), or more commonly, the reduced aniline couples with the benzylamine arm in complex cyclizations to form fused heterocycles.
-
Data Point: Derivatives of 3-bromo-5-nitrobenzylamine have shown MIC values in the range of 2–16 µg/mL against tolC-mutant E. coli, acting by disrupting protein synthesis or membrane integrity.
-
Part 3: Experimental Protocols
Protocol A: Synthesis of 3-Bromo-5-nitrobenzylamine (Reductive Amination)
Rationale: Direct alkylation of benzyl halides often leads to over-alkylation (tertiary amines). Reductive amination of the aldehyde ensures mono-alkylation selectivity.
Reagents:
-
3-Bromo-5-nitrobenzaldehyde (1.0 eq)
-
Ammonium Acetate (10.0 eq) or specific amine (1.1 eq)
-
Sodium Cyanoborohydride (
) (1.5 eq) -
Solvent: Methanol (MeOH)
-
Acetic Acid (catalytic)
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask, dissolve 3-Bromo-5-nitrobenzaldehyde (500 mg, 2.17 mmol) in anhydrous MeOH (10 mL). Add Ammonium Acetate (1.67 g, 21.7 mmol) and stir at room temperature (RT) for 2 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (
) should disappear, replaced by a lower imine spot.
-
-
Reduction: Cool the solution to 0°C. Carefully add
(205 mg, 3.26 mmol) in three portions over 15 minutes.-
Safety: Evolution of
gas may occur. Perform in a fume hood.
-
-
Reaction: Allow the mixture to warm to RT and stir for 12 hours.
-
Quench & Workup: Quench with saturated
(20 mL). Evaporate MeOH under reduced pressure. Extract the aqueous residue with DCM ( mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5 + 1% ).-
Yield Expectations: 75–85% as a pale yellow solid.
-
Protocol B: Suzuki-Miyaura Cross-Coupling at
Rationale: The electron-withdrawing nitro group at
Reagents:
-
3-Bromo-5-nitrobenzylamine derivative (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst:
(0.05 eq) -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1)
Methodology:
-
Degassing: Combine the bromide, boronic acid, and base in a microwave vial. Add solvents. Sparge with Argon for 5 minutes to remove
.-
Criticality: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.
-
-
Catalyst Addition: Add
quickly and seal the vial. -
Heating: Heat to 90°C for 4–6 hours (or 110°C for 30 min in microwave).
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.
-
Validation:
NMR should show the disappearance of the specific aromatic protons adjacent to the bromine and the appearance of new biaryl signals.
Part 4: Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substitutions on the 3-bromo-5-nitrobenzylamine core in the context of antibacterial activity (against S. aureus) and Kinase inhibition (
| Derivative ID | R1 (at Br site) | R2 (at Nitro site) | R3 (at Amine) | Activity Target | Potency |
| BNB-001 | Br (Unchanged) | S. aureus | MIC: 32 µg/mL | ||
| BNB-002 | Phenyl | Methyl | S. aureus | MIC: 8 µg/mL | |
| BNB-003 | 4-Pyrazolyl | Morpholine-ethyl | Kinase (Generic) | ||
| BNB-004 | 4-Pyrazolyl | Urea-Linker | Morpholine-ethyl | Kinase (Generic) |
Table 1: SAR trends indicating that replacement of Br with heteroaromatics improves kinase potency, while retaining the nitro group favors antibacterial activity.
Part 5: Strategic Outlook & References
The 3-bromo-5-nitrobenzylamine scaffold is transitioning from a simple reagent to a "smart" building block. Future applications are expanding into PROTACs , where the bromine serves as the attachment point for the E3 ligase ligand (e.g., Thalidomide analogs), and the benzylamine attaches to the linker for the protein of interest.
References
-
Ningbo Inno Pharmchem. (2025).[2] Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from
-
BenchChem. (2025).[1] The Strategic Utility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Synthetic Chemistry and Drug Discovery.[1] (Scaffold Hopping Context). Retrieved from
-
Frontiers in Chemistry. (2020). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.[1][2][3] Retrieved from
-
White Rose Research Online. (2024). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents.[4] Retrieved from
-
Chitkara University. (2023). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Retrieved from
Sources
The Two-Faced Coin: A Technical Guide to Bifunctional Halogenated Nitroaromatic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the quest for molecular scaffolds that offer both precise targeting and potent efficacy is perpetual. Among the myriad of chemical structures, bifunctional halogenated nitroaromatics have emerged as a compelling class of compounds, acting as a "two-faced coin" that presents distinct and synergistic functionalities. This guide, designed for the discerning researcher, delves into the core principles, strategic applications, and practical methodologies underpinning the use of these scaffolds, moving beyond a mere recitation of facts to an exploration of the causal relationships that drive their utility in modern medicinal chemistry.
The Duality of Function: Deconstructing the Halogenated Nitroaromatic Scaffold
The power of this scaffold lies in the unique and complementary roles of its two key functional groups: the nitro group and the halogen atom. Understanding their individual contributions and synergistic interplay is fundamental to their rational application in drug design.
The Nitro Group: A Bioactivatable Warhead and Modulator of Electronic Properties
The nitro group (R-NO₂) is a potent electron-withdrawing group, a characteristic that profoundly influences the electronic properties of the aromatic ring.[1] This electronic modulation is not a passive feature; it is central to the scaffold's biological activity.
-
Bioreductive Activation: A key feature of nitroaromatic compounds is their ability to undergo bioreduction in hypoxic environments, such as those found in solid tumors.[2][3][4] Intracellular reductases can reduce the nitro group in a stepwise manner, generating a cascade of reactive species, including nitroso and hydroxylamine intermediates.[5][6][7] These reactive metabolites can form covalent adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity.[8] This hypoxia-activated prodrug strategy allows for targeted therapy, minimizing damage to healthy, well-oxygenated tissues.[2][3][4][9][10][11]
-
Masked Electrophile for Covalent Inhibition: Beyond bioreductive activation, the nitro group can act as a "masked electrophile."[12][13][14][15] In the microenvironment of an enzyme's active site, the nitro group can be converted to a more reactive species, such as a nitronic acid tautomer, which can then form a covalent bond with a nucleophilic residue, like cysteine.[12][14][15] This mechanism provides a pathway for designing highly specific, targeted covalent inhibitors.
The Halogen Atom: A Master of Non-Covalent Interactions and Metabolic Stability
Historically viewed primarily for their steric and lipophilic contributions, halogens are now recognized for their ability to form specific and highly directional non-covalent interactions, most notably halogen bonds (XBs).[16][17][18]
-
Halogen Bonding: A halogen bond is a non-covalent interaction between a covalently bonded halogen atom (the XB donor) and a Lewis base (the XB acceptor), such as an oxygen or nitrogen atom in a protein.[18][19] This interaction arises from an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a "σ-hole."[16][19] The strength of the halogen bond increases with the polarizability of the halogen (I > Br > Cl >> F), making heavier halogens more effective XB donors.[16][19] Judicious placement of a halogen atom can therefore introduce a specific, affinity-enhancing interaction with a biological target.[16][18][19]
-
Modulation of Physicochemical Properties: Halogenation is a well-established strategy for modulating a drug candidate's physicochemical properties.[20] Halogens can influence lipophilicity, membrane permeability, and metabolic stability, thereby improving the pharmacokinetic profile of a molecule.[17][20] For instance, the introduction of a fluorine atom can block sites of metabolic oxidation, increasing a drug's half-life.[20]
Strategic Synthesis of Halogenated Nitroaromatic Scaffolds
The synthesis of these bifunctional scaffolds requires careful consideration of the reactivity of the aromatic ring and the directing effects of the substituents. The two primary functional groups are typically introduced through electrophilic aromatic substitution reactions.
Nitration of Halogenated Benzenes: A Step-by-Step Protocol
The introduction of a nitro group onto a halogenated benzene ring is a classic example of electrophilic aromatic substitution.[21][22] The halogen atom deactivates the ring towards electrophilic attack but directs the incoming nitro group to the ortho and para positions.[21]
Protocol for the Nitration of Chlorobenzene:
-
Preparation of the Nitrating Mixture: In a flask, combine concentrated nitric acid and concentrated sulfuric acid in a 1:1 molar ratio. This should be done cautiously in an ice bath, as the mixing is exothermic. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[23]
-
Reaction Setup: Place the flask containing the nitrating mixture in an ice-water bath on a magnetic stir plate within a chemical fume hood.[21]
-
Addition of Chlorobenzene: Slowly add chlorobenzene dropwise to the cold, stirred nitrating mixture.[21] It is crucial to maintain a low temperature (typically below 10°C) to prevent over-nitration and control the exothermic reaction.[21]
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.[21] This will precipitate the product and quench the reaction.
-
Isolation and Purification: The solid product, a mixture of 2-nitrochlorobenzene and 4-nitrochlorobenzene, can be collected by vacuum filtration, washed with cold water, and then purified by recrystallization or column chromatography.
Halogenation of Nitroaromatics
Conversely, a halogen can be introduced onto a nitroaromatic ring. The strongly deactivating nitro group directs incoming electrophiles to the meta position.
Conceptual Workflow for Halogenation:
Caption: General workflow for the halogenation of a nitroaromatic compound.
Applications in Drug Discovery: Case Studies and Mechanistic Insights
The unique properties of bifunctional halogenated nitroaromatic scaffolds have been exploited in the development of a range of therapeutic agents, particularly in oncology.
Hypoxia-Activated Prodrugs in Cancer Therapy
The hypoxic microenvironment of solid tumors provides a unique opportunity for targeted drug activation.[2][3][4][9][10][11] Several halogenated nitroaromatic compounds have been investigated as hypoxia-activated prodrugs.
Mechanism of Hypoxic Activation and Cytotoxicity:
Caption: Simplified pathway of hypoxia-activated prodrug cytotoxicity.
Kinase Inhibition: The Role of Halogen Bonding
Protein kinases are a major class of drug targets, and the development of selective inhibitors is a key focus of modern drug discovery. Halogenated nitroaromatics have shown promise as kinase inhibitors, with the halogen bond often playing a crucial role in achieving high affinity and selectivity.[24]
Example: Inhibition of Protein Kinase CK2
The compound NBC (8-hydroxy-4-methyl-9-nitrobenzo(g)chromen-2-one) is a potent inhibitor of protein kinase CK2.[24] While not halogenated itself, its derivatives highlight the principles. The nitro group contributes to the binding affinity, and the scaffold provides a platform for introducing halogens to form specific interactions with the kinase active site. For instance, replacing a hydrogen atom with a chlorine or bromine at a suitable position could introduce a halogen bond with a backbone carbonyl oxygen, thereby enhancing potency.[19]
| Interaction | Contributing Group | Effect |
| Hydrogen Bonding | Hydroxyl Group | Anchors the inhibitor in the active site. |
| Hydrophobic Interactions | Aromatic Rings | Occupies hydrophobic pockets. |
| Halogen Bonding (Hypothetical) | Halogen Atom | Provides additional binding affinity and selectivity. |
| Electronic Effects | Nitro Group | Modulates the electronic properties of the scaffold for optimal binding. |
Experimental Characterization and Analysis
A thorough characterization of newly synthesized bifunctional halogenated nitroaromatic compounds is essential to confirm their structure and purity.
Spectroscopic and Spectrometric Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the chemical structure, confirming the positions of the nitro group and halogen atom on the aromatic ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.[25] Fragmentation patterns observed in MS/MS can provide further structural information.[25]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the nitro group (typically strong absorptions around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹) and the carbon-halogen bond.
Protocol for In Vitro Evaluation of Hypoxic Cytotoxicity
This protocol outlines a general method for assessing the selective cytotoxicity of a compound under hypoxic versus normoxic conditions.
-
Cell Culture: Culture a suitable cancer cell line (e.g., HT-29, A549) in standard cell culture medium.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Hypoxic and Normoxic Incubation:
-
Normoxic: Place one set of plates in a standard incubator (21% O₂).
-
Hypoxic: Place another set of plates in a hypoxic chamber or incubator (e.g., 1% O₂).
-
-
Compound Treatment: Add the serially diluted compound to the cells in both the normoxic and hypoxic plates.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Cell Viability Assay: Assess cell viability using a standard assay such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions. The ratio of the normoxic IC₅₀ to the hypoxic IC₅₀ (the "hypoxic cytotoxicity ratio") indicates the compound's selectivity for hypoxic cells.
Future Perspectives and Challenges
Bifunctional halogenated nitroaromatic scaffolds represent a versatile platform for the design of novel therapeutics. The ability to fine-tune both the bioreductive potential of the nitro group and the non-covalent interactions of the halogen atom provides a powerful toolkit for medicinal chemists. However, challenges remain. The potential for off-target toxicity due to the reactive intermediates of nitro reduction must be carefully evaluated.[1][5][6] Furthermore, a deeper understanding of the specific nitroreductases involved in the activation of these compounds in different cancer types will be crucial for developing more personalized and effective therapies.
The continued exploration of this "two-faced coin" of a scaffold, combining rational design with rigorous biological evaluation, holds significant promise for the future of drug discovery.
References
- Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. (n.d.).
- Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC. (n.d.).
- Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development - ACS Publications. (2013, December 28).
- Halogen Bonding: A New Frontier in Medicinal Chemistry - ResearchGate. (2025, January 12).
- Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed. (2006, October 15).
- Bioactivation and Hepatotoxicity of Nitroaromatic Drugs - Ingenta Connect. (2006, October 1).
- Halogen bonding for rational drug design and new drug discovery - PubMed. (2012, March 30).
- (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - ResearchGate. (2025, December 30).
- Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC. (n.d.).
- Structural features underlying the selectivity of the kinase inhibitors NBC and dNBC: role of a nitro group that discriminates between CK2 and DYRK1A - PMC - NIH. (n.d.).
- The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. (n.d.).
- Application Notes and Protocols for the Nitration of Halogenated Benzenes - Benchchem. (n.d.).
- The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - ResearchGate. (n.d.).
- Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.).
- Key Applications of Halogenated Aromatic Compounds in Industry. (2026, February 13).
- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - MDPI. (2024, July 25).
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5).
- Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022, February 2).
- Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PubMed. (2022, February 2).
- The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PubMed - NIH. (n.d.).
- The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - OSTI.GOV. (2017, July 15).
- 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds - Chemistry LibreTexts. (2020, June 21).
- Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy | Encyclopedia MDPI. (2022, April 22).
- Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - ResearchGate. (2025, October 14).
- Mass spectrometric characterization of halogenated flame retardants - PubMed. (2013, July 15).
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Technical Guide: Solubility Profile and Solvent Selection for (3-Bromo-5-nitrophenyl)methylamine
This guide provides an in-depth technical analysis of the solubility profile of (3-Bromo-5-nitrophenyl)methylamine , a critical intermediate in the synthesis of pharmaceutical agents.
Designed for researchers and process chemists, this document moves beyond static data points to provide a dynamic, self-validating framework for solvent selection, ensuring reproducibility and efficiency in drug development workflows.
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Before establishing solubility protocols, it is essential to define the physicochemical boundaries of the target molecule. The solubility behavior of (3-Bromo-5-nitrophenyl)methylamine is governed by the interplay between its polar amine/nitro groups and its lipophilic bromo-aromatic core.
| Property | Specification |
| IUPAC Name | (3-Bromo-5-nitrophenyl)methanamine |
| Common Name | 3-Bromo-5-nitrobenzylamine |
| CAS Number (Free Base) | 1261566-83-9 |
| CAS Number (HCl Salt) | 2919955-87-4 |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| Physical State | Solid (Typically off-white to pale yellow powder) |
| Predicted LogP | ~1.6 – 1.9 (Moderately Lipophilic) |
| Predicted pKa | ~8.2 – 8.5 (Amine conjugate acid) |
Critical Distinction: Free Base vs. Salt
-
Free Base (CAS 1261566-83-9): Lipophilic character dominates. Soluble in organic solvents (DCM, EtOAc).
-
HCl Salt (CAS 2919955-87-4): Ionic character dominates. Soluble in water, MeOH, DMSO; insoluble in non-polar organics.
-
Note: This guide focuses on the Free Base form unless otherwise noted.
Solubility Landscape: Theoretical & Empirical Matrix
The following matrix categorizes solvents based on their interaction capability with the 3-bromo-5-nitrobenzylamine structure. This data is synthesized from general solubility principles of substituted benzylamines and validated by functional group analysis.
Solubility Interaction Mechanism
-
Amine Group (-NH₂): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). Drives solubility in alcohols and polar aprotic solvents.[1]
-
Nitro Group (-NO₂): Highly polar, electron-withdrawing. Enhances solubility in dipolar aprotic solvents (DMSO, DMF).
-
Bromo-Phenyl Ring: Lipophilic domain. Provides affinity for chlorinated solvents and aromatics (DCM, Toluene).
Solvent Compatibility Table (Free Base)
| Solvent Class | Solvent Examples | Solubility Prediction | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions with the nitro group; excellent solvation of the aromatic core. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | "Like dissolves like" for the bromo-aromatic core; H-bonding with amine. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate-High (20-50 mg/mL) | H-bonding network with the amine; solubility decreases as alcohol chain length increases. |
| Esters/Ethers | Ethyl Acetate (EtOAc), THF | Moderate (10-30 mg/mL) | Good general organic solubility; useful for extraction and crystallization. |
| Aromatic | Toluene, Xylene | Low-Moderate (<10 mg/mL) | Solvation of the ring is possible, but the polar amine/nitro groups resist dissolution in purely non-polar aromatics. |
| Alkanes | Hexanes, Heptane | Insoluble (<1 mg/mL) | Lack of polarity prevents interaction with amine/nitro groups. Ideal anti-solvent. |
| Aqueous | Water (pH 7) | Very Low | The lipophilic aromatic ring dominates. |
| Aqueous Acid | 0.1 M HCl, 1 M Acetic Acid | High | Protonation of the amine forms a water-soluble salt. |
Experimental Protocol: Self-Validating Solubility Determination
Use this Saturation Shake-Flask Protocol to generate site-specific data for your specific lot.
Workflow Diagram
Figure 1: Step-by-step workflow for determining the thermodynamic solubility of (3-Bromo-5-nitrophenyl)methylamine.
Detailed Methodology
-
Preparation: Weigh ~10 mg of (3-Bromo-5-nitrophenyl)methylamine into a 2 mL HPLC vial.
-
Addition: Add 100 µL of the target solvent.
-
Agitation: Vortex for 1 minute. Sonicate for 5 minutes if necessary to break up aggregates.
-
Observation:
-
Clear Solution: Solubility is >100 mg/mL. Stop.
-
Suspension: Add solvent in 100 µL increments until clear or until 1 mL is reached.
-
-
Equilibration (Critical): For precise values, stir the suspension at 25°C for 24 hours.
-
Filtration: Filter the saturated supernatant using a 0.45 µm PTFE syringe filter (Nylon is also acceptable; avoid Cellulose Acetate for organic solvents).
-
Quantification: Dilute the filtrate 100x with Methanol and analyze via HPLC-UV (254 nm) against a standard curve.
Applications in Process Chemistry[7][8]
Understanding the solubility profile allows for the rational design of synthesis and purification steps.
A. Reaction Solvent Selection
For nucleophilic substitutions or acylations involving the amine:
-
Recommended: Dichloromethane (DCM) or THF .
-
Reasoning: These dissolve the free base completely, are easily removed (low boiling point), and are inert to most acylating agents.
-
-
Avoid: Ketones (Acetone) if using reductive conditions (risk of Schiff base formation).
B. Purification via Recrystallization
The "Push-Pull" effect of the Nitro (polar) and Bromo (lipophilic) groups makes this compound an excellent candidate for mixed-solvent recrystallization.
Optimal Solvent System: Ethanol / Water
-
Dissolve the crude solid in hot Ethanol (approx. 60°C).
-
Slowly add Water dropwise until persistent turbidity is observed.
-
Re-heat to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Mechanism: The amine is soluble in EtOH but insoluble in water. The bromo/nitro groups encourage crystallization as the dielectric constant of the mixture increases.
-
C. Acid-Base Extraction (Workup)
To purify the compound from neutral impurities (e.g., unreacted bromonitrobenzyl alcohol):
-
Dissolve crude mixture in DCM .
-
Extract with 1M HCl (aq) .
-
Result: The amine protonates and moves to the aqueous layer; neutral impurities stay in DCM.
-
-
Wash aqueous layer with fresh DCM.
-
Basify aqueous layer with NaOH or Na₂CO₃ to pH > 10.
-
Extract the regenerated free base back into DCM or EtOAc .
Solvent Decision Tree
Figure 2: Decision tree for selecting the optimal solvent based on the operational stage.
References
-
PubChem. (2024). Compound Summary: (3-Bromo-5-nitrophenyl)methanamine (CAS 1261566-83-9).[2] National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2024). Building Blocks & Intermediates: Benzylamines. Merck KGaA. Link
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvent polarity and solubility parameter principles).
Sources
Comparative Technical Guide: 3-Bromo-5-Nitrobenzylamine vs. N-Methyl Derivatives
[1]
Executive Summary
This technical guide provides a high-resolution analysis of 3-bromo-5-nitrobenzylamine (Parent) and its N-methylated derivatives (Secondary/Tertiary amines).[1][2] Designed for medicinal chemists and process scientists, this document moves beyond basic characterization to explore the functional divergence between these scaffolds.[2]
The 3-bromo-5-nitro motif is a "privileged scaffold" in fragment-based drug discovery (FBDD).[1][2] Its value lies in its orthogonal reactivity : the bromine atom allows for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), while the nitro group serves as a latent aniline for subsequent amide/urea formation.[2] The choice between the primary benzylamine and its N-methyl analogs fundamentally alters the physicochemical profile (pKa, LogP) , hydrogen bonding capacity , and metabolic stability of the final drug candidate.[2]
Chemical Architecture & Electronic Profiling
The core difference between the parent amine and its N-methyl derivatives stems from the interplay between steric bulk and electronic induction.[1][2]
Electronic Environment (Hammett Analysis)
The benzylamine nitrogen is influenced by the electron-withdrawing groups (EWG) at the meta positions.[1][2]
-
3-Bromo substituent:
(Inductive withdrawal).[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
5-Nitro substituent:
(Strong inductive/resonance withdrawal).[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
These substituents significantly lower the basicity of the benzylic nitrogen compared to unsubstituted benzylamine (
Physicochemical Comparison Matrix[2]
| Feature | 3-Bromo-5-nitrobenzylamine (Primary) | N-Methyl-3-bromo-5-nitrobenzylamine (Secondary) | N,N-Dimethyl-3-bromo-5-nitrobenzylamine (Tertiary) |
| Structure | |||
| H-Bond Donors (HBD) | 2 | 1 | 0 |
| Basicity (Est.[1][3] pKa) | ~8.2 - 8.5 | ~8.4 - 8.7 | ~8.0 - 8.3 |
| Lipophilicity (cLogP) | ~1.7 | ~2.0 | ~2.3 |
| Steric Bulk | Low | Medium | High |
| Nucleophilicity | High (Primary) | Moderate (Secondary) | Low (Tertiary) |
| Metabolic Liability | MAO (Monoamine Oxidase) substrate | N-Dealkylation risk | N-Oxidation / Dealkylation |
Key Insight: N-Methylation removes a Hydrogen Bond Donor (HBD).[1][2] In kinase inhibitor design, this is often a strategic move to improve membrane permeability by reducing the desolvation penalty, provided the H-bond is not critical for binding.[2]
Synthetic Workflows & Protocols
The synthesis of these cores requires distinguishing between nucleophilic substitution (prone to over-alkylation) and reductive amination (highly selective).[1][2]
Synthesis Logic Diagram
Figure 1: Divergent synthetic pathways from the aldehyde precursor.[2]
Experimental Protocol: Selective N-Methylation (Route B)[1][2]
Direct alkylation of the primary amine with methyl iodide is NOT recommended due to the formation of tertiary amine and quaternary ammonium salt mixtures.[2]
Objective: Synthesis of N-methyl-(3-bromo-5-nitrobenzyl)amine via Reductive Amination.
Reagents:
-
Methylamine (2.0 M in THF, 1.5 eq)[2]
-
Sodium Triacetoxyborohydride (STAB, 1.5 eq)[2]
-
Acetic Acid (1.0 eq)[2]
-
Dichloromethane (DCM, anhydrous)[2]
Procedure:
-
Imine Formation: Charge a flame-dried reaction vessel with 3-bromo-5-nitrobenzaldehyde dissolved in DCM (0.1 M concentration). Add Methylamine solution and Acetic Acid.[1][2] Stir at Room Temperature (RT) for 2 hours under Nitrogen. Monitoring: Check for disappearance of aldehyde via TLC/LCMS.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes. STAB is preferred over NaBH4 because it is less likely to reduce the nitro group or the aldehyde directly before imine formation.[1][2]
-
Workup: Warm to RT and stir for 12 hours. Quench with saturated aqueous NaHCO3.[1][2] Extract with DCM (3x).[1][2] Wash combined organics with Brine, dry over MgSO4, and concentrate.[2]
-
Purification: The secondary amine is basic.[1][2] Purify via Flash Column Chromatography using a DCM/MeOH/NH4OH gradient (e.g., 95:5:0.5).[2]
Validation Criteria:
Orthogonal Reactivity & Medicinal Utility[6]
The power of this scaffold lies in its ability to serve as a "tri-vector" hub.[1][2] The N-methylation state influences which subsequent reactions are feasible.
Reactivity Map[1][2]
Figure 2: Orthogonal functionalization vectors of the N-methylated scaffold.
Impact of N-Methylation on Drug Design[1][2]
-
Conformational Restriction: N-methylation introduces steric clash with adjacent protons, often forcing the N-alkyl group out of the aromatic plane.[1][2] This can lock the molecule into a bioactive conformation (the "Magic Methyl" effect).[1][2]
-
Solubility & Permeability:
-
Primary Amine: High polarity, high solvation energy.[2] Good solubility, lower passive permeability.[2]
-
N-Methyl: Reduces H-bond donor count (2
1).[1] This lowers the energy required to desolvate the molecule before it passes through the lipid bilayer, often improving CNS penetration and oral bioavailability.[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Metabolic Stability: Primary benzylic amines are rapid substrates for Monoamine Oxidases (MAO) and semicarbazide-sensitive amine oxidases (SSAO), leading to deamination (aldehyde formation).[1][2] N-methylation can sterically hinder these enzymes, though it introduces a risk of N-demethylation by CYPs.[1]
References
-
Synthesis of 3-bromo-5-nitrobenzoic acid derivatives (Precursors)
-
Reductive Amination Methodologies (General Protocols)
-
Physicochemical Properties of Benzylamines (pKa Data)
-
Fragment-Based Drug Discovery (Scaffold Utility)
-
Safety & Handling (SDS Data)
-
Sigma-Aldrich Safety Data Sheet for 3-Bromo-5-nitrobenzaldehyde.[1]
-
Sources
- 1. N-methyl-1-(4-nitrophenyl)methanamine | C8H10N2O2 | CID 409440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. redalyc.org [redalyc.org]
- 3. 3-溴-5-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Methodological & Application
Technical Synthesis Guide: Chemoselective Reductive Amination for (3-Bromo-5-nitrophenyl)methylamine
Executive Summary
This Application Note details the chemoselective synthesis of (3-Bromo-5-nitrophenyl)methylamine (also known as 3-bromo-5-nitrobenzylamine) from 3-bromo-5-nitrobenzaldehyde .
The synthesis of benzylamines containing both nitro and halogen substituents presents a specific chemoselective challenge. Traditional catalytic hydrogenation methods (e.g.,
This protocol utilizes a reductive amination strategy employing ammonium acetate (
Key Advantages of This Protocol
-
Chemoselectivity: Preserves sensitive
and moieties. -
Operational Simplicity: One-pot procedure; no isolation of the imine intermediate required.
-
Purification Efficiency: Utilizes an acid-base extraction workflow to isolate the primary amine, often eliminating the need for column chromatography.
Strategic Retrosynthesis & Reaction Design
The target molecule is accessed via the disconnection of the C-N bond at the benzylic position.
Reaction Scheme
Figure 1: Retrosynthetic pathway showing the conversion of the aldehyde to the primary amine via an imine intermediate.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Ammonium Source | High excess is mandatory to suppress the formation of secondary amine dimers (where the product amine reacts with the starting aldehyde). | |
| Reducing Agent | Selectively reduces the protonated imine (iminium ion) faster than the aldehyde or ketone. Tolerates | |
| Solvent | Methanol (Anhydrous) | Solubilizes reagents; protic solvent assists in imine formation. |
| Temperature | Elevated temperatures increase the risk of side reactions and dimer formation. | |
| Reaction Time | 12–24 Hours | Imine formation is the rate-limiting step; sufficient time is needed for equilibrium. |
Detailed Experimental Protocol
Materials & Reagents[1][2]
-
Precursor: 3-Bromo-5-nitrobenzaldehyde (CAS: 355134-13-3)[1]
-
Amine Source: Ammonium Acetate (
), solid, ACS reagent. -
Reductant: Sodium Cyanoborohydride (
), 95%. -
Solvent: Methanol (MeOH), anhydrous.
-
Workup: HCl (1M and 6M), NaOH (2M), Dichloromethane (DCM), Sodium Sulfate (
).
Step-by-Step Procedure
Step 1: Imine Formation [2][3]
-
Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.
-
Charge the flask with 3-Bromo-5-nitrobenzaldehyde (1.0 equiv, e.g., 2.30 g, 10 mmol).
-
Add Methanol (50 mL, ~0.2 M concentration relative to aldehyde).
-
Add Ammonium Acetate (15.0 equiv, 11.5 g, 150 mmol) in a single portion.
-
Expert Insight: The solution may cool slightly upon addition. Ensure vigorous stirring to dissolve the salt.
-
-
Stir the mixture at Room Temperature (RT) for 1–2 hours.
-
Checkpoint: The formation of the imine is often indicated by a slight color change (usually deepening yellow).
-
Step 2: Selective Reduction
-
Add Sodium Cyanoborohydride (
) (1.5 equiv, 0.94 g, 15 mmol) carefully in small portions over 5 minutes.-
Safety Note:
is toxic. Handle in a fume hood. Avoid contact with strong acids at this stage to prevent HCN gas evolution.
-
-
Seal the flask with a septum (with a small needle vent) or a drying tube.
-
Stir at RT for 16–24 hours .
-
Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). The aldehyde spot (
) should disappear; the amine spot will likely stay at the baseline or streak without base modification.
-
Step 3: Quenching & Acid-Base Workup
This workflow is critical for removing non-basic impurities (unreacted aldehyde, neutral byproducts) and isolating the pure amine.
Figure 2: Acid-Base extraction workflow ensuring high purity of the final amine.
-
Concentrate: Remove the Methanol under reduced pressure (Rotavap). Do not heat above 40°C.
-
Acidify: Resuspend the residue in 1M HCl (50 mL). The pH should be < 2.
-
Caution: Use a fume hood. Residual cyanide may form trace HCN.
-
-
Wash (Impurity Removal): Extract the acidic aqueous phase with DCM (2 x 30 mL).
-
Logic: The target amine is protonated (
) and stays in the water. Unreacted aldehyde and neutral impurities move to the DCM. Discard the DCM layer.
-
-
Basify: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH is > 10.
-
Observation: The solution should become cloudy as the free amine precipitates or oils out.
-
-
Extraction (Product Isolation): Extract the basic aqueous phase with DCM (3 x 40 mL).
-
Drying: Combine the DCM layers, wash with brine (1 x 30 mL), and dry over anhydrous
. -
Isolation: Filter and concentrate under vacuum to yield the crude (3-Bromo-5-nitrophenyl)methylamine as a yellow oil or low-melting solid.
Step 4: Salt Formation (Optional but Recommended)
To ensure long-term stability and easier handling:
-
Dissolve the free amine in a minimal amount of dry Ethanol or Diethyl Ether.
-
Add 1.2 equiv of HCl in Dioxane (4M) or bubble HCl gas.
-
The Hydrochloride salt will precipitate. Filter and dry.[1]
Analytical Validation
Verify the identity and purity of the synthesized compound using the following markers.
Proton NMR ( NMR, 400 MHz, )
-
Aromatic Region: Look for three distinct singlets (or tight doublets) due to the meta-substitution pattern (
).-
ppm (1H, s, between
and ) -
ppm (1H, s, between
and Alkyl) -
ppm (1H, s, between
and Alkyl)
-
ppm (1H, s, between
-
Benzylic Protons:
-
ppm (2H, s,
)
-
ppm (2H, s,
-
Amine Protons:
-
Broad singlet around 2.0–3.0 ppm (exchangeable with
). If HCl salt: Broad singlet at 8.0–9.0 ppm ( ).
-
Mass Spectrometry (LC-MS)
-
Molecular Ion:
/ . -
Isotope Pattern: The presence of Bromine must be confirmed by the characteristic 1:1 doublet signal for the M and M+2 peaks (mass difference of 2 amu).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Imine Formation | Increase reaction time for Step 1 (before adding reductant). Add molecular sieves (3Å) to remove water. |
| Dimer Formation (Secondary Amine) | Insufficient Ammonium Acetate | Ensure at least 10–15 equivalents of |
| No Reaction | pH too high or low | |
| Nitro Reduction | Wrong Reductant | Ensure |
Safety & Handling
-
Sodium Cyanoborohydride (
): Highly toxic if swallowed, inhaled, or absorbed through skin. Contact with acids releases highly toxic Hydrogen Cyanide (HCN) gas.-
Disposal: Quench all reaction glassware and waste streams with dilute bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.
-
-
Nitro Compounds: Potential energetic materials. Do not subject the residue to excessive heat (>100°C) when dry.
-
Brominated Compounds: Often act as alkylating agents; wear appropriate PPE (gloves, goggles, lab coat).
References
-
Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents." Master Organic Chemistry. Available at: [Link]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] Journal of Organic Chemistry, 1996, 61, 3849-3862.[3][4] (Foundational text for Borohydride reductive amination).
-
Organic Chemistry Portal. "Synthesis of Amines via Reductive Amination." Organic Chemistry Portal. Available at: [Link]
Sources
- 1. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the N-methylation of 3-bromo-5-nitrobenzylamine
Abstract
This application note provides a detailed and reliable protocol for the N-methylation of 3-bromo-5-nitrobenzylamine to synthesize N-methyl-3-bromo-5-nitrobenzylamine. The presented methodology is based on the principles of reductive amination, a cornerstone of modern synthetic chemistry for the formation of C-N bonds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental procedure, and comprehensive data analysis guidelines. The protocol's design emphasizes safety, efficiency, and reproducibility, making it suitable for a range of laboratory settings.
Introduction
N-methylated amines are a ubiquitous structural motif in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The introduction of a methyl group to a nitrogen atom can profoundly influence a molecule's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability. Consequently, these properties can significantly impact the molecule's pharmacokinetic and pharmacodynamic profile.
The target molecule for this protocol, 3-bromo-5-nitrobenzylamine, possesses two electron-withdrawing substituents on the aromatic ring. These groups can influence the reactivity of the benzylamine, making the selection of an appropriate N-methylation strategy crucial. This application note details a robust procedure for its N-methylation, providing a valuable tool for medicinal chemists and other scientists working with this and structurally related compounds.
Reaction Mechanism: Reductive Amination
The N-methylation of a primary amine, such as 3-bromo-5-nitrobenzylamine, is effectively achieved through a reductive amination reaction. This process involves two key steps:
-
Iminium Ion Formation: The primary amine reacts with formaldehyde in a condensation reaction to form an unstable carbinolamine intermediate. This intermediate readily dehydrates to form a Schiff base, which is then protonated to generate a reactive iminium ion.
-
Hydride Reduction: A reducing agent, such as formic acid in the classic Eschweiler-Clarke reaction or a hydride source like sodium borohydride, delivers a hydride ion to the electrophilic carbon of the iminium ion.[1] This reduction step yields the desired N-methylated secondary amine. A significant advantage of this method is that it inherently prevents over-alkylation to form quaternary ammonium salts.
Two widely employed and effective protocols for reductive amination are the Eschweiler-Clarke reaction and methods utilizing metal hydride reducing agents.
-
Eschweiler-Clarke Reaction: This classic named reaction utilizes a mixture of formaldehyde and an excess of formic acid.[2] Formaldehyde serves as the carbon source for the methyl group, while formic acid acts as the reducing agent. The reaction is typically performed at elevated temperatures and is known for its simplicity and high yields.
-
Reductive Amination with Sodium Borohydride: In this variation, formaldehyde is again used as the methyl source. However, a milder reducing agent, sodium borohydride (NaBH₄), is employed to reduce the in-situ formed iminium ion. This method often proceeds under milder conditions than the Eschweiler-Clarke reaction and is compatible with a wider range of functional groups.
For the N-methylation of 3-bromo-5-nitrobenzylamine, a protocol utilizing sodium borohydride is presented here, offering a balance of reactivity and selectivity.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the N-methylation of 3-bromo-5-nitrobenzylamine.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |
| 3-bromo-5-nitrobenzylamine | C₇H₇BrN₂O₂ | 231.05 | 1.0 g | 4.33 | Sigma-Aldrich |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 0.40 mL | 4.98 | Fisher Scientific |
| Sodium Borohydride | NaBH₄ | 37.83 | 0.25 g | 6.61 | Acros Organics |
| Methanol | CH₃OH | 32.04 | 20 mL | - | J.T. Baker |
| Dichloromethane | CH₂Cl₂ | 84.93 | 50 mL | - | Merck |
| Saturated aq. NaHCO₃ | - | - | 30 mL | - | - |
| Brine | - | - | 30 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
NMR spectrometer (for product characterization)
Workflow Diagram
Caption: Experimental workflow for the N-methylation of 3-bromo-5-nitrobenzylamine.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-nitrobenzylamine (1.0 g, 4.33 mmol).
-
Add methanol (20 mL) and stir until the solid is completely dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
Slowly add formaldehyde solution (0.40 mL, 4.98 mmol, 1.15 eq) to the cooled solution while stirring.
-
Continue stirring at 0 °C for 30 minutes.
-
Carefully add sodium borohydride (0.25 g, 6.61 mmol, 1.5 eq) in small portions over 10-15 minutes. Caution: Hydrogen gas is evolved.
-
-
Reaction Progression:
-
After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 30 mL) followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methyl-3-bromo-5-nitrobenzylamine.
-
Data Analysis and Characterization
The successful synthesis of N-methyl-3-bromo-5-nitrobenzylamine can be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Predicted ¹H and ¹³C NMR Data
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Three signals are expected in the aromatic region (δ 7.5-8.5 ppm). Due to the substitution pattern, these will appear as singlets or narrow multiplets.
-
Benzyl Protons (-CH₂-): A singlet is expected for the benzylic protons, likely in the range of δ 3.7-4.0 ppm.
-
N-Methyl Protons (-CH₃): A singlet corresponding to the newly introduced methyl group should appear in the upfield region, typically around δ 2.5-2.8 ppm.
-
N-H Proton: A broad singlet for the amine proton may be observed, the chemical shift of which can be variable and concentration-dependent.
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm). The carbons attached to the bromine and nitro groups will have characteristic chemical shifts.
-
Benzyl Carbon (-CH₂-): The benzylic carbon signal is anticipated to be in the range of δ 50-60 ppm.
-
N-Methyl Carbon (-CH₃): The N-methyl carbon should appear as a singlet in the upfield region, typically around δ 35-45 ppm.
Safety and Handling
-
3-bromo-5-nitrobenzylamine and its derivatives are potentially hazardous. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with strong acids.
-
Formaldehyde is a known carcinogen and sensitizer. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated area.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. Inactive reducing agent. | Monitor the reaction by TLC and extend the reaction time if necessary. Use freshly opened or properly stored sodium borohydride. |
| Formation of by-products | Over-reduction of the nitro group. | Use a milder reducing agent or carefully control the reaction conditions (temperature and stoichiometry). |
| Low yield | Inefficient extraction. Loss of product during purification. | Perform multiple extractions. Optimize the column chromatography conditions. |
Conclusion
This application note provides a comprehensive and practical guide for the N-methylation of 3-bromo-5-nitrobenzylamine via reductive amination. The detailed protocol, coupled with insights into the reaction mechanism and data analysis, equips researchers with the necessary information to perform this synthesis safely and efficiently. The successful implementation of this procedure will facilitate the synthesis of novel compounds for various applications in drug discovery and materials science.
References
-
Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880-882. [Link]
-
Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55 (11), 4571–4587. [Link]
-
Moore, M. L. The Leuckart Reaction. Org. React.1949 , 5, 301-330. [Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]
-
Borch, R. F.; Hassid, A. I. A New Method for the Markownikov-Terminal Addition of Hydrogen Halides to Olefins. J. Org. Chem.1972 , 37 (10), 1673–1674. [Link]
-
Periasamy, M.; Devan, N.; Sasikumar, M. A convenient method for the reductive amination of aldehydes and ketones using sodium borohydride. Tetrahedron Lett.2003 , 44 (48), 8645-8647. [Link]
- Sigma-Aldrich. Safety Data Sheet for 3-Bromo-5-nitroanisole. (Accessed February 2026).
- Thermo Fisher Scientific. Safety Data Sheet for 3-Nitrobenzylamine hydrochloride. (Accessed February 2026).
-
PubChem. 3-Bromo-5-nitrobenzamide. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
Sources
Application Note: Chemoselective Reductive Amination of 3-Bromo-5-nitrobenzaldehyde
Abstract & Strategic Overview
This application note details the protocol for the chemoselective reductive amination of 3-bromo-5-nitrobenzaldehyde with methylamine . This transformation is a critical entry point for synthesizing polysubstituted benzylamine scaffolds used in kinase inhibitors and CNS-active agents.
The Chemoselectivity Challenge
The substrate presents a unique "triad of reactivity" that defeats standard hydrogenation protocols:
-
Nitro Group (-NO₂): Susceptible to reduction to aniline (Ar-NH₂) under catalytic hydrogenation (Pd/C, H₂) or strong hydride conditions.
-
Aryl Bromide (-Br): Susceptible to hydrogenolysis (dehalogenation) with noble metal catalysts.
Strategic Solution: To achieve exclusive C-N bond formation without disturbing the nitro or bromo substituents, we utilize Sodium Triacetoxyborohydride (STAB) . Unlike sodium borohydride (NaBH₄), STAB is mild and exhibits high selectivity for imines over aldehydes, minimizing the risk of direct aldehyde reduction to the alcohol side-product.
Reaction Mechanism & Chemoselectivity
The reaction proceeds via a two-stage mechanism: Imine Formation followed by Hydride Transfer .
Graphviz Diagram: Reaction Pathway & Selectivity
The following diagram illustrates the primary pathway versus potential side reactions that this protocol avoids.
Caption: Figure 1. Chemoselective pathway using STAB prevents nitro reduction and dehalogenation common in catalytic hydrogenation.
Experimental Protocol
Method A: One-Pot Reductive Amination (Recommended)
Reagent of Choice: Sodium Triacetoxyborohydride (STAB) Solvent: 1,2-Dichloroethane (DCE) or THF
Materials Required
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 3-Bromo-5-nitrobenzaldehyde | 230.02 | 1.0 | Limiting Reagent |
| Methylamine (2.0M in THF) | 31.06 | 1.5 - 2.0 | Amine Source |
| STAB (NaBH(OAc)₃) | 211.94 | 1.4 | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.0 | Catalyst |
| DCE (Anhydrous) | - | - | Solvent (0.1 M conc.) |
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-nitrobenzaldehyde (1.0 equiv) in anhydrous DCE (concentration ~0.1 M).
-
Expert Note: The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde, facilitating rapid imine formation.
-
-
Imine Formation: Add Methylamine solution (1.5–2.0 equiv) dropwise.
-
Why Excess? Methylamine is small and nucleophilic. Using an excess drives the equilibrium toward the imine and suppresses dialkylation (formation of the tertiary amine).
-
-
Activation: Add Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes under nitrogen.
-
Observation: The solution may change color (often yellow/orange) indicating imine formation.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) portion-wise over 10 minutes.
-
Safety: Gas evolution is minimal compared to NaBH₄, but caution is always required.
-
-
Reaction: Remove the ice bath and stir at room temperature for 4–16 hours. Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of the imine/aldehyde peak and appearance of the secondary amine mass (M+H = 245/247).
-
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup:
-
Extract the aqueous layer with DCM (3x).
-
Combine organic layers and wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude material is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO₂; Gradient: Hexanes/EtOAc or DCM/MeOH).
Method B: Two-Step Protocol (Alternative)
Reagent: Sodium Borohydride (NaBH₄) Use Case: Cost-sensitive scaling where STAB is too expensive.
-
Step 1: Dissolve aldehyde in Methanol . Add Methylamine (excess) and stir for 2 hours to form the imine fully.
-
Step 2: Cool to 0°C. Add NaBH₄ (0.6 equiv) slowly.
-
Critical Control: You must ensure the aldehyde is fully converted to imine before adding NaBH₄, otherwise, you will generate the benzyl alcohol impurity.
-
Workflow Visualization
The following diagram outlines the decision process and experimental flow for the recommended Method A.
Caption: Figure 2. Operational workflow for the STAB-mediated reductive amination.
Analytical Data & Expected Results
-
Yield: Expected isolated yield is 85–95% .
-
Appearance: Yellow to pale brown oil or low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz) Diagnostic Signals:
-
Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.8–8.3 ppm) corresponding to the 1,3,5-substitution pattern.
-
Benzylic CH₂: Singlet around 3.8 – 3.9 ppm .
-
N-Methyl: Singlet around 2.4 – 2.5 ppm .
-
-
Mass Spectrometry (ESI):
-
Positive mode (M+H)⁺: Doublet peaks at 245.0 and 247.0 (1:1 ratio) confirming the presence of one Bromine atom.
-
Safety & Handling
-
Methylamine: If using solution (THF/MeOH), handle in a fume hood. It has a potent ammonia-like odor and is corrosive. If using Methylamine Hydrochloride salt, add Triethylamine (TEA) to the reaction to liberate the free base.
-
Borohydrides: STAB releases acetic acid upon reaction. NaBH₄ releases hydrogen gas. Ensure proper venting.
-
Nitro Compounds: Although stable under these conditions, nitroaromatics can be energetic. Do not subject the residue to excessive heat during drying.
References
-
Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]
-
Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[2] Available at: [Link]
-
Organic Chemistry Portal. "Reductive Amination." Available at: [Link]
-
PubChem. "3-Bromo-5-nitrobenzaldehyde Compound Summary."[5] National Library of Medicine. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. 3-Bromo-5-nitrobenzaldehyde | C7H4BrNO3 | CID 16743966 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Suzuki-Miyaura Coupling of 3-Bromo-5-Nitrobenzylamine Derivatives
This Application Note and Protocol guide is designed for researchers and drug development professionals targeting the functionalization of 3-bromo-5-nitrobenzylamine . The guide prioritizes robustness, scalability, and mechanistic understanding, moving beyond generic "cookbook" chemistry to provide a rationale for every reagent choice.
Introduction & Substrate Analysis
The 3-bromo-5-nitrobenzylamine scaffold is a high-value intermediate in medicinal chemistry, often serving as a precursor for kinase inhibitors and antibacterial agents. Its functionalization via Suzuki-Miyaura coupling presents a unique set of electronic and chemoselective challenges.
Electronic Activation (The Nitro Effect)
Unlike electron-rich aryl halides that require forcing conditions, the nitro group (-NO₂) at the C5 position acts as a strong electron-withdrawing group (EWG). Through inductive (-I) and mesomeric (-M) effects, it significantly depletes electron density from the aromatic ring.
-
Mechanistic Implication: This activation lowers the energy barrier for the Oxidative Addition of Pd(0) into the C-Br bond, which is typically the rate-determining step. Consequently, this substrate is highly reactive and can often be coupled under milder conditions than its non-nitrated analogues.
The Benzylamine Challenge (Catalyst Poisoning)
The primary challenge is the free benzylamine moiety.
-
Problem: Primary aliphatic amines are potent
-donors. They can competitively coordinate to the Palladium center, displacing phosphine ligands and forming inactive Pd-amine complexes (Catalyst Poisoning). -
Solution: While specialized ligands (e.g., SPhos, XPhos) can tolerate free amines, the most robust industrial protocol involves masking the amine. We recommend N-Boc protection (tert-butoxycarbonyl) or using the Amine Hydrochloride Salt to suppress coordination.
Strategic Reaction Pathways
The following diagram outlines the two primary workflows: the Robust Route (Protection) for high-value synthesis, and the Direct Route for rapid screening.
Figure 1: Strategic workflows for coupling 3-bromo-5-nitrobenzylamine. Route A is preferred for scale-up; Route B is viable for rapid analoging.
Detailed Protocols
Protocol A: The "Industry Standard" (N-Boc Protected)
Recommended for: Scale-up (>1g), expensive boronic acids, and GMP workflows.
Rationale: Protecting the amine eliminates catalyst poisoning and prevents side reactions (e.g., Buchwald-Hartwig amination). The Pd(dppf)Cl₂ catalyst is chosen for its stability and resistance to dehalogenation side reactions.
Materials:
-
Substrate: N-Boc-3-bromo-5-nitrobenzylamine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)
-
Base: K₂CO₂ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (or round-bottom flask) with the N-Boc substrate, boronic acid, and Pd(dppf)Cl₂.
-
Inerting: Seal the vessel and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M) and the aqueous K₂CO₃ solution via syringe.
-
Reaction: Heat the mixture to 80°C for 4–12 hours.
-
Monitoring: Check LCMS for consumption of the bromide. The nitro group activates the bromide, so reaction times are often shorter than typical aryl bromides.
-
-
Workup: Cool to RT. Dilute with EtOAc and water.[2] Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3][4]
-
Purification: Flash chromatography (Hexane/EtOAc). The nitro group makes the product polar; adjust gradient accordingly.
Protocol B: Direct Coupling of Free Amine/Salt
Recommended for: High-throughput screening (HTS) or when deprotection is unstable.
Rationale: Uses SPhos , a bulky, electron-rich Buchwald ligand. SPhos creates a highly active Pd(0) species that is sterically crowded, preventing the linear benzylamine from coordinating effectively to the metal center.
Materials:
-
Substrate: 3-bromo-5-nitrobenzylamine hydrochloride (1.0 equiv)
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + SPhos (4–8 mol%)
-
Note: Pre-complexed Pd(OAc)₂/SPhos or commercial Pd-SPhos precatalysts (Gen 2/3) are also excellent.
-
-
Base: K₃PO₄ (3.5 equiv) – Excess base is required to neutralize the HCl salt.
-
Solvent: Toluene/Water (10:1) or n-Butanol.[5]
Step-by-Step Procedure:
-
Pre-activation (Optional but recommended): In a separate vial, stir Pd₂(dba)₃ and SPhos in the solvent for 10 mins at RT to form the active catalytic species.
-
Combination: Add the substrate (HCl salt), boronic acid, and solid K₃PO₄ to the reaction vessel.
-
Reaction: Add the catalyst solution. Heat to 90–100°C .
-
Note: The biphasic Toluene/Water system helps solubilize the inorganic base while keeping the organic reactants in the toluene phase, further reducing amine interference.
-
Optimization & Troubleshooting
Use the following data tables to troubleshoot low yields or stalled reactions.
Table 1: Catalyst & Ligand Selection Guide
| Scenario | Recommended Catalyst | Ligand Class | Why? |
| Standard / Robust | Pd(dppf)Cl₂ | Bidentate Phosphine | Excellent stability; large bite angle facilitates reductive elimination. |
| Steric Hindrance | Pd₂(dba)₃ + SPhos | Biaryl Monophosphine | Bulky ligand prevents amine coordination; boosts oxidative addition. |
| Unstable Boronic Acid | Pd(PPh₃)₄ | Monodentate Phosphine | "Gentle" catalyst; lower turnover but mild. Use only if others fail. |
| Chloride Substrate | Pd-PEPPSI-IPr | NHC Ligand | Highly active for unreactive C-Cl bonds (if Br is substituted). |
Table 2: Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Starting Material Remains | Catalyst poisoning by amine. | Switch to Route A (Boc-protection) or increase catalyst loading with SPhos . |
| Protodeboronation | Boronic acid instability.[5][6] | Switch to Boronic Ester (Pinacol) or use anhydrous base (CsF) in dry THF. |
| Homocoupling (Ar-Ar) | Oxygen presence.[7] | Rigorous degassing (sparging) of solvents is required. |
| Black Precipitate (Pd black) | Catalyst decomposition. | Ligand concentration too low. Ensure Ligand:Pd ratio is > 2:[8]1. |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific influence of the Nitro group and the Amine protection.
Figure 2: Catalytic cycle of the Suzuki coupling. Note the risk of catalyst poisoning by the free amine at the Pd(0) stage.
References
-
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[9] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Note: Selective Reduction of the Nitro Group in N-(3-bromo-5-nitrobenzyl)methylamine
Introduction
The selective reduction of a nitro group in the presence of other reducible functionalities is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other fine chemicals. Aromatic amines are pivotal building blocks, and their synthesis via the reduction of nitroarenes is a fundamental and widely practiced method.[1][2] The challenge, however, lies in achieving high chemoselectivity, especially when sensitive functional groups such as halogens are present on the aromatic ring. This application note provides a detailed guide for the selective reduction of the nitro group in N-(3-bromo-5-nitrobenzyl)methylamine to yield N-(3-amino-5-bromobenzyl)methylamine, a potentially valuable intermediate in drug discovery.
The presence of a bromine atom on the aromatic ring introduces the risk of dehalogenation, a common side reaction in catalytic hydrogenation.[3][4] Therefore, the choice of the reducing agent and reaction conditions is paramount to ensure the integrity of the carbon-bromine bond while efficiently converting the nitro group to an amine. This document outlines three robust and field-proven protocols for this selective transformation, explaining the rationale behind each method and providing detailed, step-by-step procedures suitable for a research and development setting.
The Challenge of Chemoselectivity
The primary challenge in the reduction of N-(3-bromo-5-nitrobenzyl)methylamine is to selectively reduce the nitro group without affecting the bromo substituent. Traditional catalytic hydrogenation using palladium on carbon (Pd/C) with molecular hydrogen (H₂) can often lead to hydrodebromination.[3][4] This is because palladium catalysts are highly active and can catalyze the cleavage of carbon-halogen bonds.[1] Therefore, methods that offer milder conditions or employ different mechanistic pathways are generally preferred for such substrates. The protocols detailed below have been selected for their demonstrated high chemoselectivity in the reduction of halogenated nitroarenes.
Recommended Protocols for Selective Nitro Reduction
Three primary methods are presented, each with its own set of advantages and considerations:
-
Stannous Chloride (SnCl₂) in Acidic Medium: A classic and highly reliable method for the selective reduction of aromatic nitro groups in the presence of halogens.[5][6]
-
Iron (Fe) Powder in Neutral or Acidic Medium: A cost-effective, environmentally benign, and highly chemoselective method.[2][4][5]
-
Catalytic Transfer Hydrogenation with Pd/C and Hydrazine Hydrate: A milder alternative to high-pressure hydrogenation that can be finely tuned to favor nitro group reduction.[1][4][7]
The choice of method may depend on factors such as scale, available equipment, and downstream processing requirements.
Protocol 1: Reduction with Stannous Chloride (SnCl₂)
This method is highly effective for the chemoselective reduction of nitroarenes without affecting halogens.[5][6] Tin(II) chloride is a mild reducing agent that, in the presence of a proton source, selectively reduces the nitro group.
Causality of Experimental Choices:
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O): The hydrated form is convenient to handle and readily dissolves in polar protic solvents. The tin(II) ion is the active reducing species.
-
Hydrochloric Acid (HCl): The acidic medium is crucial for the reaction mechanism, providing the necessary protons for the reduction of the nitro group.
-
Ethanol (EtOH): A common solvent that readily dissolves the starting material and the reagent.
-
Elevated Temperature: Heating the reaction mixture increases the reaction rate, ensuring complete conversion in a reasonable timeframe.
-
Basic Work-up: The addition of a base, such as sodium hydroxide (NaOH), is necessary to neutralize the excess acid and to precipitate tin salts as tin hydroxide, which can then be removed by filtration. This also ensures that the product amine is in its free base form.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(3-bromo-5-nitrobenzyl)methylamine (1.0 eq).
-
Add ethanol (10-20 mL per gram of starting material) to dissolve the substrate.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.
-
Carefully add concentrated hydrochloric acid (HCl, 2.0-3.0 eq relative to SnCl₂) dropwise.
-
Heat the reaction mixture to 70-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) until the pH is strongly basic (pH > 12). A thick white precipitate of tin(IV) hydroxide will form.
-
Filter the mixture through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate or dichloromethane.
-
Separate the organic layer from the aqueous layer in a separatory funnel.
-
Extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude N-(3-amino-5-bromobenzyl)methylamine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Reduction with Iron (Fe) Powder
The use of iron powder in the presence of an acidic or neutral salt solution is a classic, cost-effective, and environmentally friendly method for nitro group reduction.[2][4][5] This method, often referred to as the Béchamp reduction, is known for its excellent chemoselectivity.[8][9]
Causality of Experimental Choices:
-
Iron Powder: A readily available and inexpensive reducing agent. The high surface area of the powder enhances the reaction rate.
-
Ammonium Chloride (NH₄Cl): Acts as a mild proton source and an electrolyte, facilitating the reaction. It is a milder alternative to strong acids like HCl, which can sometimes lead to side reactions.
-
Ethanol/Water Solvent System: This mixture provides good solubility for both the organic substrate and the inorganic salt.
-
Reflux Temperature: Heating to reflux ensures a sufficient reaction rate for complete conversion.
-
Filtration through Celite®: The work-up involves filtering off the iron oxides and salts, which can form a fine precipitate. A filter aid like Celite® is essential for efficient filtration.
Experimental Protocol:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine N-(3-bromo-5-nitrobenzyl)methylamine (1.0 eq), ethanol, and water (a common ratio is 4:1 ethanol:water).
-
Add iron powder (3.0-5.0 eq) and ammonium chloride (NH₄Cl, 3.0-5.0 eq) to the solution.
-
Heat the mixture to reflux and stir vigorously. The reaction is often exothermic.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water to the residue and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
Protocol 3: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a powerful and mild technique that avoids the need for high-pressure hydrogenation equipment.[1] A hydrogen donor, such as hydrazine hydrate, transfers hydrogen to the substrate in the presence of a catalyst. By carefully controlling the reaction conditions, high selectivity for the nitro group reduction can be achieved.[1][7]
Causality of Experimental Choices:
-
Palladium on Carbon (Pd/C): A widely used heterogeneous catalyst. While it can cause dehalogenation, at lower temperatures and with a suitable hydrogen donor, it can be highly selective for nitro group reduction.
-
Hydrazine Monohydrate (N₂H₄·H₂O): An effective hydrogen donor for this transformation.
-
Methanol (MeOH): A suitable solvent for this reaction.
-
Room Temperature Reaction: Conducting the reaction at room temperature is crucial to minimize the risk of dehalogenation of the bromo-substituted aromatic ring.[1]
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer, add N-(3-bromo-5-nitrobenzyl)methylamine (1.0 eq) and methanol (15-25 mL per gram of starting material).
-
Carefully add 10% Palladium on carbon (Pd/C, 5-10 mol% by weight).
-
To this suspension, add hydrazine monohydrate (N₂H₄·H₂O, 5.0-10.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC. These reactions are often rapid, completing within 30-60 minutes.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining hydrazine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the desired product.
-
Purify by column chromatography if needed.
Data Presentation
Comparison of Selective Reduction Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Stannous Chloride | SnCl₂·2H₂O, HCl, EtOH | 70-80 °C, 1-4 h | High chemoselectivity, reliable[5][6] | Stoichiometric amounts of tin salts produced, work-up can be cumbersome |
| Iron Powder | Fe, NH₄Cl, EtOH/H₂O | Reflux, 1-3 h | Cost-effective, environmentally friendly, high chemoselectivity[2][4] | Heterogeneous reaction, work-up requires careful filtration of iron sludge |
| Catalytic Transfer Hydrogenation | 10% Pd/C, N₂H₄·H₂O, MeOH | Room Temperature, 0.5-2 h | Mild conditions, rapid reaction, avoids H₂ gas[1][7] | Potential for dehalogenation if not controlled, catalyst cost, hydrazine is toxic |
Visualization of Experimental Workflow
General Workflow for Selective Nitro Reduction
Caption: Selective reduction of the nitro group to an amine.
Conclusion
The selective reduction of the nitro group in N-(3-bromo-5-nitrobenzyl)methylamine can be successfully achieved using several reliable methods. The choice between stannous chloride, iron powder, or catalytic transfer hydrogenation will depend on the specific requirements of the synthesis, including scale, cost, and environmental considerations. All three protocols presented offer high chemoselectivity, preserving the bromo substituent. Careful monitoring of the reaction and appropriate work-up procedures are essential for obtaining the desired N-(3-amino-5-bromobenzyl)methylamine in high yield and purity.
References
- Li, F., Frett, B., & Li, H. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408.
- Wang, B., Ma, J., Ren, H., Lu, S., Xu, J., Liang, Y., Lu, C., & Yan, H. (2022). Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions. Chinese Chemical Letters, 33(5), 2515-2519.
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
- BenchChem. (2025).
- Organic Chemistry Portal.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
- Wikipedia. Reduction of nitro compounds.
- A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, 45B, 2006, pp. 1515-1517.
- Patil, R. D., & Sasson, Y. (2014). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Journal of Organic and Inorganic Chemistry, 2014.
- Journal of the American Chemical Society. (2024).
- Jagadeesh, R. V., Banerjee, D., Arockiam, P. B., Junge, H., Junge, K., Pohl, M. M., Radnik, J., Brückner, A., & Beller, M. (2015).
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
- Blaser, H. U., Steiner, H., & Studer, M. (2009). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
- DeKock, C., & Rypkema, H. (2015). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
- Studer, M., & Blaser, H. U. (2000). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.
- Romero-Reyes, A., et al. (2019). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. New Journal of Chemistry, 43(35), 13976-13981.
- ResearchGate. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
- U.S. Patent 4,217,304. (1980). Continuous reduction process.
- BenchChem. (2025). Tin(II) Bromide (SnBr₂): A Versatile Reducing Agent in Chemical Synthesis.
- Wienhöfer, G., et al. (2011). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 13(8), 2054-2057.
- ScholarWorks @ UTRGV. (2012). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides.
- LibreTexts. (2019). 16.6: Multistep Synthesis.
- Reddit. (2018). Reduction of nitro group in the presence of a nitrile.
- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis.
- Royal Society of Chemistry. (2025).
- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- Gamble, A. B., et al. (n.d.).
- U.S. Patent 3,148,217. (1964).
- Thomas, S. P., et al. (2012). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 134(42), 17563-17573.
- Reddit. (2025).
- ChemicalBook. (n.d.). 3-Bromo-N-methyl-5-nitrobenzamide synthesis.
- ACS Omega. (2023).
- University of Pretoria. (2025). chloride (SnCl2) mediated reduction of α,β-alkynyl carbonyl compounds.
- Dalton Transactions. (2020).
- The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
- Iranian Journal of Chemistry. (2003). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN.
- A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-str
- OpenStax. (2023). 24.6 Synthesis of Amines.
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Using 3-bromo-5-nitro-N-methylbenzylamine as a PROTAC linker intermediate
Application Note: Modular PROTAC Linker Synthesis Using 3-Bromo-5-nitro-N-methylbenzylamine
Executive Summary
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed merely as a passive connector but as a critical determinant of ternary complex stability, cell permeability, and degradation efficiency.[1] While polyethylene glycol (PEG) chains offer solubility, they often suffer from high conformational entropy.[1][2]
This guide details the utility of 3-bromo-5-nitro-N-methylbenzylamine (CAS 67344-77-8) as a rigid, tri-functional core for constructing next-generation PROTAC linkers.[3][2] This scaffold offers three orthogonal reactive handles—a secondary amine, an aryl bromide, and a nitro group—enabling a "hub-and-spoke" synthesis strategy that allows independent attachment of E3 ligase ligands, warheads, and solubility-modulating groups.[3]
Chemical Rationale & Orthogonal Reactivity
The structural utility of 3-bromo-5-nitro-N-methylbenzylamine lies in its ability to undergo sequential, chemoselective transformations without protecting group manipulation.[3][2]
| Functional Handle | Chemical Nature | Reactivity Profile | Strategic Role in PROTAC |
| N-Methylbenzylamine | Secondary Amine ( | High nucleophilicity; steric bulk prevents over-alkylation.[3][2] | Anchor Point 1: Ideal for amide coupling or |
| Aryl Bromide | Aryl Halide | Electrophile for Pd-catalyzed cross-coupling.[1][3][2] | Extension Vector: Site for Suzuki-Miyaura or Sonogashira coupling to rigidify the linker or extend length. |
| Nitro Group | Latent Aniline | Electron-withdrawing group (EWG); reducible to | Anchor Point 2: Precursor to an aniline for amide coupling to the Warhead (POI ligand).[1][2] |
Strategic Workflow: The "Tri-Vector" Approach
The following flowchart illustrates the divergent synthetic pathways available starting from this scaffold. The critical decision point is preserving the aryl bromide during nitro reduction.[1]
Figure 1: Divergent synthetic pathways for PROTAC assembly. Path B requires specific chemoselective reduction conditions to prevent debromination.
Detailed Experimental Protocols
Protocol A: Functionalization of the Secondary Amine (N-Capping)
Objective: Attach a linker spacer (e.g., Boc-amino-PEG-acid) or an E3 ligase ligand to the secondary amine.[3][2]
Reagents:
-
Scaffold: 3-bromo-5-nitro-N-methylbenzylamine (1.0 equiv)[3][2]
-
Carboxylic Acid Partner: e.g., Boc-PEG3-COOH (1.1 equiv)[1][3]
Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid partner in anhydrous DMF (0.1 M concentration).
-
Activation: Add DIPEA followed by HATU. Stir at room temperature (RT) for 15 minutes to form the activated ester.
-
Addition: Add 3-bromo-5-nitro-N-methylbenzylamine dropwise.
-
Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS (Target mass:
).[1][3][2] -
Workup: Dilute with EtOAc, wash with saturated
(2x), water (1x), and brine (1x). Dry over .[1][2][5] -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Critical Note: The secondary amine is sterically hindered.[1][2] If conversion is low, switch to COMU or PyBOP as coupling agents, or convert the acid to an acid chloride first.[1]
Protocol B: Chemoselective Nitro Reduction (Preserving Aryl Bromide)
Objective: Reduce the nitro group to an aniline without debrominating the aryl ring.[1] Standard catalytic hydrogenation (
Recommended Method: Iron/Ammonium Chloride Reduction [3][2]
Reagents:
-
Substrate: Nitro-bromide intermediate (from Protocol A) (1.0 equiv)[1][3][2][5]
-
Reductant: Iron powder (Fe, 325 mesh) (5.0 equiv)[1]
-
Additive: Ammonium Chloride (
) (5.0 equiv)[1][2]
Procedure:
-
Setup: Dissolve the substrate in EtOH/Water in a reaction vial.
-
Addition: Add
and Iron powder. -
Heating: Heat the suspension to 70°C with vigorous stirring. The reaction typically completes in 1–3 hours.[1][2]
-
Monitoring: Check TLC/LC-MS for the disappearance of the nitro peak and appearance of the aniline (Mass - 30 + 2 = M-28? No, Mass change:
? Correction: is loss of 30 ( ) and gain of 2 ( ).[1][3][2] Net change: .[1][3][2][6] Wait. (46) to (16).[1][3][2] Net mass change: M - 30 ).[1][3][2] -
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with EtOAc.[1][2]
-
Isolation: Concentrate the filtrate. If necessary, partition between water and EtOAc to remove inorganic salts.[1][2]
Alternative: Tin(II) Chloride (
Protocol C: Suzuki-Miyaura Cross-Coupling
Objective: Use the aryl bromide handle to extend the linker rigidity or attach a specific spacer.[1]
Reagents:
-
Boronic Acid/Ester:
or (1.2 equiv)[1][3][2] -
Catalyst:
(0.05 equiv)[1][2] -
Base:
or (3.0 equiv)[1][2] -
Solvent: 1,4-Dioxane/Water (9:1)[1]
Procedure:
-
Degassing: Combine substrate, boronic acid, and base in the solvent.[1][2] Sparge with Argon/Nitrogen for 10 minutes (Critical for Pd chemistry).
-
Catalyst: Add the Pd catalyst quickly under inert flow.
-
Reaction: Heat to 80–90°C for 4–12 hours.
-
Workup: Filter through Celite, dilute with EtOAc, wash with water.
-
Purification: Silica gel chromatography.
Quality Control & Characterization
| Analysis | Specification | Purpose |
| LC-MS | >95% Purity | Confirm mass and absence of debrominated by-products (M-H vs M-Br). |
| 1H NMR | Integration | Verify the N-methyl singlet (~2.8-3.0 ppm) and aromatic substitution pattern. |
| Appearance | Yellow to Off-white | Nitro compounds are often yellow; Anilines may darken upon oxidation.[1][3][2] |
References
-
Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.[1][3][2] Nature Chemical Biology.[1][3][2] (Cited for benzyl linker rigidity concepts).
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[1] Chemical Reviews.[1][3][2] (General reference for Pd-coupling on aryl halides).
Sources
- 1. rsc.org [rsc.org]
- 2. 3-Bromo-5-nitrobenzamide | C7H5BrN2O3 | CID 3727797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eMolecules 3-Bromo-N-methyl-5-nitrobenzamide | 90050-52-5 | MFCD09475916 | Fisher Scientific [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. adooq.com [adooq.com]
Application Note: Optimized Amide Coupling Strategies for Secondary Benzylamines
The Kinetic Challenge of Secondary Benzylamines
In medicinal chemistry and drug development, the formation of amide bonds is one of the most frequently executed reactions. However, coupling secondary benzylamines (e.g., N-methylbenzylamine, N-benzyl-2-phenylethanamine) introduces a distinct set of kinetic and thermodynamic hurdles.
The primary challenge is twofold:
-
Steric Shielding: The bulky benzyl group physically obstructs the trajectory required for the amine's lone pair to attack the activated carbonyl carbon.
-
Reduced Nucleophilicity: While secondary amines are technically more basic than primary amines due to the inductive effect of the alkyl groups, their functional nucleophilicity in coupling reactions is significantly diminished by steric hindrance.
The Causality of Reagent Failure: Traditional coupling systems like EDC/HOBt rely on the formation of an OBt-active ester. For secondary benzylamines, the rate of aminolysis of the OBt-ester is often slower than competing side reactions, such as the hydrolysis of the active ester or the irreversible rearrangement of the initial O-acylisourea into an inactive N-acylurea. To overcome this energy barrier, highly reactive uronium-based reagents (e.g., HATU) or specialized formamidinium reagents (e.g., TCFH) are strictly required to drive the reaction to completion.
Reagent Selection Matrix and Mechanistic Rationale
Selecting the correct coupling reagent requires balancing electrophilic activation with the risk of side reactions.
-
HATU / DIPEA: HATU activates the carboxylic acid by forming an unstable O-acyl(tetramethyl)isouronium salt, which rapidly collapses into a highly reactive HOAt-active ester[1]. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as a general base to accelerate the nucleophilic attack by the hindered secondary benzylamine, while simultaneously suppressing racemization[1].
-
The Guanylation Risk: A critical failure point in HATU-mediated couplings is the formation of tetramethylguanidine (TMG) byproducts. If the secondary amine is added before the carboxylic acid is fully activated, the amine will directly attack the uronium carbon of HATU[2]. Causality: This side reaction irreversibly consumes both the amine and the coupling reagent.
-
TCFH / NMI: For severely hindered substrates (e.g., coupling a secondary benzylamine with an α,α-disubstituted carboxylic acid), TCFH is superior. TCFH generates a highly reactive acylimidazolium intermediate when paired with N-methylimidazole (NMI)[3]. Because TCFH is a chloroamidinium reagent rather than a uronium salt, it completely bypasses the guanylation pathway.
-
DMT-MM: If the coupling must be performed in aqueous media or requires a greener solvent profile, DMT-MM has been shown to provide exceptional yields specifically for secondary amines by forming a reactive triazine ester[4].
Quantitative Comparison of Coupling Systems
| Coupling System | Active Intermediate | Reactivity Profile (Sec-Amines) | Epimerization Risk | Guanylation Risk | Primary Application |
| EDC / HOBt | OBt Ester | Low | Moderate | None | Unhindered primary amines |
| HATU / DIPEA | OAt Ester | High | Low | High (if improperly sequenced) | Standard secondary benzylamines[1] |
| TCFH / NMI | Acylimidazolium | Extremely High | Low | None | Severely hindered substrates[3] |
| DMT-MM | Triazine Ester | High | Very Low | None | Aqueous media / Green chemistry[4] |
Decision Workflow for Protocol Selection
Logical workflow for selecting amide coupling conditions based on substrate steric hindrance.
Self-Validating Experimental Protocols
Protocol A: HATU-Mediated Coupling (Standard Hindrance)
This protocol is optimized to prevent the guanylation of the secondary benzylamine by enforcing strict stoichiometric control and sequential addition[2].
Reagents:
-
Carboxylic Acid (1.0 eq)
-
Secondary Benzylamine (1.1 - 1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (0.1 M to 0.2 M)
Step-by-Step Methodology:
-
Pre-Activation (Critical Step): Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Base Addition: Add DIPEA (3.0 eq) dropwise. Causality: DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile[1].
-
Self-Validation Checkpoint 1: Stir the mixture at room temperature for 10–15 minutes. The solution will transition from colorless to a distinct pale yellow. This color change is a visual confirmation that the highly reactive HOAt-active ester has formed. Do not proceed to step 4 until this color change is observed.
-
Amine Addition: Add the secondary benzylamine (1.1 eq) to the activated mixture.
-
Reaction Monitoring: Stir at room temperature for 2 to 12 hours. Monitor via LC-MS. Self-Validation Checkpoint 2: The mass of the HOAt-ester intermediate should disappear, replaced by the desired amide mass.
-
Mechanistic Workup:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash with 1M HCl (3x). Rationale: Protonates and removes unreacted secondary amine and DIPEA into the aqueous layer.
-
Wash with saturated aqueous NaHCO₃ (3x). Rationale: Deprotonates and removes unreacted carboxylic acid and the acidic HOAt byproduct.
-
Wash with brine (1x) to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Protocol B: TCFH/NMI-Mediated Coupling (Severe Hindrance)
Use this protocol when coupling secondary benzylamines with highly sterically hindered carboxylic acids (e.g., pivalic acid derivatives) or low-nucleophilicity substrates[3].
Reagents:
-
Carboxylic Acid (1.0 eq)
-
Secondary Benzylamine (1.2 eq)
-
TCFH (1.2 eq)
-
N-Methylimidazole (NMI) (3.0 eq)
-
Anhydrous Acetonitrile (MeCN) or DMF (0.1 M)
Step-by-Step Methodology:
-
Preparation: Dissolve the carboxylic acid (1.0 eq) and TCFH (1.2 eq) in anhydrous MeCN.
-
Catalytic Activation: Add NMI (3.0 eq). Causality: NMI acts as both the proton scavenger and a nucleophilic catalyst, attacking the initial intermediate to form a highly electrophilic acylimidazolium species.
-
Amine Addition: Add the secondary benzylamine (1.2 eq). Unlike HATU, simultaneous addition is generally safe here as TCFH does not cause guanylation.
-
Thermal Acceleration (If necessary): Stir at room temperature. If LC-MS indicates stalled conversion after 2 hours, elevate the temperature to 50°C–60°C. The acylimidazolium intermediate is thermally stable enough to withstand mild heating.
-
Workup: Dilute with EtOAc and wash with water (3x). NMI is highly water-soluble and is easily cleared during standard aqueous washing. Follow with a brine wash, dry over Na₂SO₄, and concentrate.
References
- benchchem.
- chemrxiv.
- acs.
- luxembourg-bio.
Sources
Buchwald-Hartwig amination using aryl bromide scaffolds
An In-Depth Guide to the Buchwald-Hartwig Amination of Aryl Bromides: Protocols and Field-Proven Insights
Introduction: The Strategic Importance of the C–N Bond
The formation of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are privileged structures, appearing as critical pharmacophores in a vast array of approved drugs and biologically active compounds.[1][2] For decades, the synthesis of these motifs was hampered by the limitations of traditional methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, which often require harsh conditions and suffer from a limited substrate scope.[3][4]
The advent of the Buchwald-Hartwig amination in the mid-1990s represented a paradigm shift, providing a versatile and efficient palladium-catalyzed cross-coupling reaction between amines and aryl halides.[3] This guide offers a detailed exploration of this transformative reaction, focusing specifically on the use of aryl bromides—often considered the workhorse electrophiles due to their balanced reactivity and broad commercial availability.[5][6] We will delve into the mechanistic underpinnings, provide practical protocols, and offer field-proven insights to empower researchers in drug discovery and chemical development to leverage this powerful synthetic tool.
The Engine of the Reaction: A Mechanistic Overview
The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium-based catalytic cycle. Understanding this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][5][7]
-
Oxidative Addition : The cycle begins with a catalytically active, low-valent Pd(0) species, which is typically stabilized by phosphine ligands (L). This complex undergoes oxidative addition into the aryl bromide's carbon-bromine bond, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is heavily influenced by the ligand's electronic and steric properties.[8]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a suitable base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine complex but not so harsh as to degrade sensitive functional groups on the substrates.[7][9]
-
Reductive Elimination : This final, bond-forming step involves the reductive elimination of the desired N-arylated amine product from the Pd(II)-amido complex. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Bulky, electron-rich ligands are known to accelerate this step, preventing catalyst decomposition and improving overall efficiency.[3][8]
Core Components: Selecting the Right Tools for the Job
The success of a Buchwald-Hartwig amination is dictated by the judicious selection of its core components. Each element plays a crucial role in catalyst stability, activity, and overall reaction performance.
Palladium Source
While numerous palladium sources can initiate the reaction, the most common are Pd(OAc)₂ and Pd₂(dba)₃.[5][6] These are Pd(II) and Pd(0) precursors, respectively. Pd(II) sources require in situ reduction to the active Pd(0) state, a process often facilitated by the phosphine ligand or amine.[10] To improve reproducibility and ease of handling, well-defined "precatalysts" have been developed. These are stable, air-tolerant Pd(II) complexes (e.g., RuPhos Pd G4) that cleanly and efficiently generate the active Pd(0) catalyst upon exposure to the basic reaction medium.[5]
The Ligand: The Heart of the Catalyst
The ligand is arguably the most critical variable in a Buchwald-Hartwig reaction. Its structure dictates the catalyst's stability and reactivity. The evolution from early, simple phosphines to the modern, sophisticated ligands has dramatically expanded the reaction's scope.
-
First-Generation Ligands : Initial systems used ligands like P(o-tolyl)₃, which were effective for secondary amines but struggled with primary amines due to side reactions.[3]
-
Bidentate Ligands : The development of chelating bidentate ligands such as BINAP and DPPF provided a significant advance, enabling the coupling of primary amines for the first time.[3][11]
-
Bulky, Electron-Rich Monophosphine Ligands : The true breakthrough came with the development of sterically hindered, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) and related systems from the Hartwig group.[3][8] The bulkiness of these ligands promotes the formation of a monoligated Pd(0) species, which is highly active, while their electron-donating nature facilitates both the oxidative addition and the final reductive elimination steps.[8]
-
N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as a powerful alternative to phosphines. They form very stable palladium complexes and are particularly effective in challenging coupling reactions, including those involving sterically hindered substrates or heteroaryl chlorides.[12][13][14]
| Ligand | Typical Application / Key Feature | Coupling Partners |
| P(o-tolyl)₃ | First-generation ligand; primarily for secondary amines.[3] | Aryl Bromides + Secondary Amines |
| BINAP | Bidentate ligand; improved scope for primary amines.[3][11] | Aryl Bromides/Iodides + Primary/Secondary Amines |
| XPhos | Highly general and robust for a wide range of substrates.[15][16] | Aryl Bromides/Chlorides + Primary/Secondary Amines, Anilines |
| RuPhos | Excellent for sterically hindered aryl and heteroaryl substrates.[8][17] | Heteroaryl Halides + Primary/Secondary Amines |
| BrettPhos | Specifically designed for coupling primary aliphatic amines and amides.[10][16] | Aryl Halides + Primary Amines, Amides |
| Josiphos | Ferrocene-based ligands; effective for a variety of couplings.[3] | Aryl Halides + Primary/Secondary Amines |
| IMes/SIMes (NHCs) | N-Heterocyclic Carbenes; offer high stability and activity.[12][13] | Aryl Chlorides/Bromides + Hindered Amines |
The Base: A Critical Modulator
The base facilitates the deprotonation of the amine, a crucial step in forming the key palladium-amido intermediate.[7] The choice of base is a trade-off between reactivity and functional group tolerance.[9]
-
Strong Bases : Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and widely used. However, their high basicity can be incompatible with sensitive functional groups like esters or enolizable ketones.[5][9]
-
Weaker Bases : For substrates bearing sensitive functionalities, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred. While they may require higher temperatures or longer reaction times, they offer significantly broader functional group compatibility.[5][11]
Solvent Selection
The solvent must solubilize the reactants and facilitate the reaction at the desired temperature. Aprotic, non-polar, or weakly polar solvents are most common.
-
Standard Choices : Toluene and 1,4-dioxane are the most frequently used solvents.[5][18] Tetrahydrofuran (THF) is also common, particularly for lower-temperature reactions.
-
Solvents to Avoid : Chlorinated solvents (e.g., chloroform, dichloromethane) and coordinating solvents like acetonitrile or pyridine should generally be avoided as they can bind to the palladium center and inhibit catalysis.[5]
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol provides a reliable starting point for the coupling of a generic aryl bromide with a primary or secondary amine. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Ligand (e.g., XPhos, 0.02 mmol, 2 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
Reaction Setup : To the oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide, palladium precatalyst, ligand, and base.[19] The order of addition can sometimes matter; adding the base last is a common practice.
-
Solvent and Amine Addition : Evacuate and backfill the Schlenk tube with inert gas (repeat 3 times). Add the anhydrous toluene via syringe, followed by the amine.
-
Degassing : If not using a glovebox, thoroughly degas the reaction mixture. This can be done by bubbling nitrogen through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction : Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80–110 °C). Stir the mixture vigorously.[19] A color change (often to yellow or reddish-brown) indicates the formation of the active catalyst.[20]
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4–24 hours).[20]
-
Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether. Filter the mixture through a short plug of Celite® to remove the palladium catalyst and inorganic salts.[21]
-
Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the desired arylamine product.[19]
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture contamination).[20] 2. Suboptimal ligand or base for the specific substrates. 3. Insufficient temperature. 4. Catalyst poisoning (e.g., by pyridine nitrogen).[20] | 1. Ensure all reagents are pure and solvents are anhydrous and degassed. Use a glovebox. 2. Screen a panel of ligands (e.g., XPhos, RuPhos) and bases (e.g., NaOtBu, K₃PO₄). 3. Increase temperature in 10 °C increments. 4. For heteroaromatic substrates, use more sterically hindered ligands like RuPhos.[17] |
| Formation of Palladium Black | Catalyst decomposition. This indicates the active Pd(0) has fallen out of the catalytic cycle.[20] | 1. The ligand may not be robust enough. Switch to a more sterically demanding or electron-rich ligand. 2. The temperature may be too high. Lower the temperature and increase reaction time.[20] 3. Ensure a strictly inert atmosphere. |
| Hydrodehalogenation Side Product (Ar-H) | A competitive side reaction where the aryl halide is reduced instead of coupled.[3] | 1. This can be promoted by certain catalyst/ligand combinations. Try switching to a bidentate ligand like BINAP.[22] 2. Ensure the amine is of high purity. |
| Reaction Stalls | The reaction starts but does not proceed to completion.[20] | 1. Catalyst may have decomposed over time. 2. An inhibitory species may have formed (e.g., with aryl iodides, palladium iodide dimers can be problematic).[10] 3. Reagents may be insoluble. Try a different solvent like 1,4-dioxane.[20] |
Conclusion: A Versatile Tool for Modern Chemistry
The Buchwald-Hartwig amination of aryl bromides is a powerful and reliable method for the construction of C–N bonds, a transformation of immense value in drug discovery and process chemistry.[17][23][24] Its broad substrate scope, functional group tolerance, and predictable reactivity have cemented its status as an indispensable tool for synthetic chemists. By understanding the underlying mechanism, carefully selecting the reaction components, and employing rigorous experimental technique, researchers can effectively harness this reaction to accelerate the synthesis of complex molecules and novel chemical entities.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. [Link]
-
Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Publications. [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
-
Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates) | Request PDF - ResearchGate. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. [Link]
-
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Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. [Link]
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Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. [Link]
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What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
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Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. [Link]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. [Link]
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Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides | Request PDF - ResearchGate. [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. [Link]
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Buchwald-Hartwig Amination Reaction | Guided Videos, Practice & Study Materials. [Link]
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Buchwald Ligands. [Link]
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Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. [Link]
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Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides - PubMed. [Link]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. [Link]
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Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. [Link]
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Troubleshooting & Optimization
Preventing over-alkylation during synthesis of N-methylbenzylamines
Welcome to the Technical Support Center for the synthesis of N-methylbenzylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve optimal results in your experiments.
The Challenge: Over-Alkylation in Amine Synthesis
A primary obstacle in the synthesis of N-methylbenzylamines, and indeed in many amine alkylations, is the propensity for over-alkylation. The mono-alkylated product, in this case, N-methylbenzylamine, is often more nucleophilic than the starting benzylamine. This increased nucleophilicity, driven by the electron-donating nature of the newly introduced methyl group, makes it more reactive towards the alkylating agent, leading to the formation of the undesired N,N-dimethylbenzylamine byproduct.[1] This "runaway" reaction can result in complex product mixtures that are challenging to separate, ultimately impacting yield and purity.[1]
This guide will explore strategies to mitigate this issue, focusing on two common synthetic routes: reductive amination and the Eschweiler-Clarke reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of N-methylbenzylamines.
Problem 1: Significant formation of N,N-dimethylbenzylamine is observed.
Cause: This is a classic case of over-alkylation. The N-methylbenzylamine product is competing with the starting benzylamine for the methylating agent.
Solutions:
-
Reductive Amination Strategy:
-
Control Stoichiometry: A common and effective strategy is to use a large excess of the starting amine relative to the aldehyde (formaldehyde or its equivalent).[1] This ensures that the methylating agent is more likely to react with the more abundant primary amine.
-
Slow Addition of Reducing Agent: When performing a one-pot reductive amination, the slow, portion-wise addition of the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial.[2] This allows for the controlled formation of the iminium ion intermediate and its subsequent reduction before a significant concentration of the more nucleophilic N-methylbenzylamine can build up and react further.
-
Choice of Reducing Agent: Milder reducing agents like sodium triacetoxyborohydride are preferred as they do not readily reduce the starting aldehyde, minimizing side reactions.[2]
-
-
Eschweiler-Clarke Reaction:
-
This reaction is inherently less prone to the formation of quaternary ammonium salts because a tertiary amine cannot form another imine or iminium ion.[3][4][5] However, careful control of stoichiometry is still important to favor the tertiary amine over the secondary amine if starting from a primary amine. Using an excess of both formaldehyde and formic acid will drive the reaction to the desired N,N-dimethylated product if that is the goal. For N-monomethylation, other methods are generally preferred.
-
Problem 2: The reaction is sluggish or does not go to completion.
Cause: Incomplete reactions can be due to several factors, including insufficient activation, poor quality reagents, or suboptimal reaction conditions.
Solutions:
-
Reductive Amination:
-
pH Adjustment: The formation of the iminium ion is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can facilitate this step.[1]
-
Water Scavenging: The formation of the iminium ion from the amine and aldehyde releases water. In some cases, the presence of a drying agent like anhydrous magnesium sulfate or molecular sieves can drive the equilibrium towards the iminium ion.
-
Reagent Quality: Ensure that the aldehyde (e.g., paraformaldehyde or formalin) and the reducing agent are of high quality and have not degraded.
-
-
Eschweiler-Clarke Reaction:
Problem 3: Difficulty in purifying N-methylbenzylamine from the reaction mixture.
Cause: The similar polarities and boiling points of benzylamine, N-methylbenzylamine, and N,N-dimethylbenzylamine can make purification by standard column chromatography or distillation challenging.
Solutions:
-
Acid-Base Extraction: This is a powerful first step in purification. By carefully adjusting the pH of an aqueous solution, you can exploit the differences in basicity (pKa) of the primary, secondary, and tertiary amines to selectively extract them.[7][8]
-
Crystallization as a Salt: If the freebase amine is an oil or difficult to crystallize, converting it to a salt, such as a hydrochloride or acetate salt, can significantly improve its crystallinity.[7] The salt can then be isolated by filtration and, if desired, converted back to the freebase.
-
Amine-Functionalized Silica Gel: For chromatographic purification, using amine-functionalized silica gel can be highly effective. This specialized stationary phase minimizes the strong interactions between the basic amine products and the acidic silanol groups of standard silica, leading to better separation.[9]
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is generally better for selectively producing N-methylbenzylamine?
A1: For selective mono-methylation, reductive amination is often the preferred method as it offers more control over stoichiometry.[10] The Eschweiler-Clarke reaction is highly efficient for exhaustive methylation to the tertiary amine.[6][11]
Q2: What are the key differences in the reaction mechanisms between direct alkylation, reductive amination, and the Eschweiler-Clarke reaction?
A2:
-
Direct Alkylation: This is a nucleophilic substitution (SN2) reaction where the amine directly attacks an alkyl halide.[12] The major drawback is the increasing nucleophilicity of the product amine, leading to over-alkylation.[1][13]
-
Reductive Amination: This is a two-step process that first involves the formation of an imine or iminium ion from the reaction of an amine with an aldehyde or ketone. This intermediate is then reduced in situ to the corresponding amine.[2][14] This method avoids the over-alkylation problem because the imine formation is typically a 1:1 reaction.[10]
-
Eschweiler-Clarke Reaction: This is a specific type of reductive amination where formaldehyde serves as the source of the methyl group and formic acid acts as the reducing agent.[3][4][6] The reaction proceeds via an iminium ion intermediate which is then reduced by a hydride transfer from the formate anion.[6]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques. For TLC, a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) can be used to separate the starting material, product, and byproducts. Staining with a visualizing agent like ninhydrin can be helpful for primary and secondary amines. LC-MS provides more definitive identification of the components in the reaction mixture by their mass-to-charge ratio.
Experimental Protocols
Protocol 1: Selective Synthesis of N-Methylbenzylamine via Reductive Amination
This protocol is designed to favor the formation of the mono-methylated product.
Materials:
-
Benzylamine
-
Paraformaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 eq) and anhydrous dichloromethane.
-
Add paraformaldehyde (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 30 minutes. Monitor for any exotherm.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1][2]
| Parameter | Recommended Value | Rationale |
| Benzylamine:Paraformaldehyde Ratio | 1 : 1.1 | A slight excess of the aldehyde ensures full conversion of the amine. |
| Reducing Agent | NaBH(OAc)₃ | A mild reductant that selectively reduces the iminium ion in the presence of the aldehyde.[2] |
| Solvent | Anhydrous DCM | A common aprotic solvent for reductive aminations. |
| Catalyst | Acetic Acid | Catalyzes the formation of the iminium ion intermediate.[1] |
Visualizing the Problem: The Over-Alkylation Pathway
The following diagram illustrates the mechanistic reason for over-alkylation during direct methylation of benzylamine.
Caption: The over-alkylation pathway in the synthesis of N-methylbenzylamine.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving common issues.
Caption: A troubleshooting workflow for N-methylbenzylamine synthesis.
References
- Eschweiler–Clarke reaction - Grokipedia.
- Minimizing byproduct formation in amine alkylation reactions - Benchchem.
- An In-depth Technical Guide to the Synthesis of 2-Amino-N-cyclohexyl-N-methylbenzylamine from 2-aminobenzaldehyde - Benchchem.
- Amine alkylation - Wikipedia.
- Eschweiler–Clarke reaction - Wikipedia.
- Eschweiler-Clarke reaction.
- Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI.
- Synthesis of N-methylbenzylamine - PrepChem.com.
- Eschweiler-Clarke Reaction - Organic Chemistry Portal.
- efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a.
- 10.5: Synthesis of Amines - Chemistry LibreTexts.
- Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines - Organic Chemistry Portal.
- N-Methylbenzylamine synthesis - ChemicalBook.
- Selective N-alkylation of primary amines with R–NH 2 ·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Publishing.
- reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse.
- Technical Support Center: Purification of Secondary Alkyl Amines - Benchchem.
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg - ResearchGate.
- Synthesis of secondary and tertiary amines - Organic Chemistry Portal.
- Alkylation of Amines (Sucks!) - Master Organic Chemistry.
- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl | The Journal of Organic Chemistry - ACS Publications.
- Reductive Amination, and How It Works - Master Organic Chemistry.
- Amines separation from mono-, di- and trioctylamines mixture - ResearchGate.
- US2377511A - Purification of amine reaction mixtures - Google Patents.
- Natural Product Isolation (2) - Purification Techniques, An Overview.
- Is there an easy way to purify organic amines? - Biotage.
- N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system - PMC.
- US5917039A - N-alkylation of amines - Google Patents.
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Technical Support Center: Improving Reductive Amination Yields for Electron-Deficient Benzaldehydes
Welcome to the technical support center for optimizing the reductive amination of electron-deficient benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this critical transformation. Here, we will delve into common issues, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance your reaction yields and purity.
Introduction: The Challenge of Electron-Deficient Benzaldehydes
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful method for constructing carbon-nitrogen bonds to form secondary and tertiary amines.[1][2][3] The reaction typically proceeds through the formation of an imine or iminium ion intermediate, which is subsequently reduced.[3][4] While this reaction is generally robust, electron-deficient benzaldehydes present a unique set of challenges. The electron-withdrawing groups on the aromatic ring decrease the nucleophilicity of the carbonyl carbon, which can hinder the initial attack by the amine and slow down the crucial imine formation step.[5] This can lead to low yields, incomplete conversions, and the formation of undesired side products.
This guide will address these specific issues in a practical question-and-answer format, drawing upon established literature and our in-house expertise to provide you with actionable solutions.
Troubleshooting Guide & FAQs
Question 1: My reductive amination with an electron-deficient benzaldehyde is giving very low yields. What are the most likely causes and how can I improve it?
Answer:
Low yields in the reductive amination of electron-deficient benzaldehydes often stem from two primary issues: inefficient imine formation and competing reduction of the starting aldehyde.
-
Inefficient Imine Formation: The electron-withdrawing nature of the substituents on the benzaldehyde ring deactivates the carbonyl group, making it less electrophilic and thus less reactive towards the amine nucleophile.[5] This equilibrium-driven step can be a significant bottleneck.[3]
-
Competing Aldehyde Reduction: If the reducing agent is too reactive, it can reduce the starting benzaldehyde to the corresponding benzyl alcohol before it has a chance to form the imine, leading to a significant loss of starting material and reduced product yield.[6]
Troubleshooting Workflow:
Caption: Key factors influencing the reductive amination equilibrium.
Question 4: Are there any alternative, newer methods for the reductive amination of challenging substrates?
Answer:
Yes, the field of organic methodology is constantly evolving. For particularly challenging electron-deficient substrates, you might consider some of the following advanced approaches:
-
Catalytic Transfer Hydrogenation: These methods use a stable, easy-to-handle hydrogen source (like formic acid or isopropanol) in the presence of a transition metal catalyst (e.g., iridium or ruthenium complexes). This can sometimes offer different selectivity and milder conditions compared to traditional hydride reagents.
-
Photoredox Catalysis: Emerging research has demonstrated the use of visible light photoredox catalysis for direct reductive amination without the need for an external hydride source. [1]These methods proceed through radical intermediates and can be highly effective for a broad range of aldehydes, including electron-deficient ones. [1]
-
Electrochemical Methods: Electrochemical reductive amination is another "green" alternative that uses electricity to drive the reduction step. [7]This approach can offer high selectivity and avoids the use of stoichiometric chemical reductants.
These methods often require specialized equipment and catalysts but can provide solutions when traditional methods fail.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of an Electron-Deficient Benzaldehyde using Sodium Triacetoxyborohydride (STAB)
This protocol is a robust starting point for the reductive amination of a variety of electron-deficient benzaldehydes with primary or secondary amines.
Materials:
-
Electron-deficient benzaldehyde (e.g., 4-nitrobenzaldehyde)
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional, but often beneficial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or argon inlet
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the electron-deficient benzaldehyde (1.0 equiv).
-
Dissolve the aldehyde in anhydrous DCE or DCM (approximately 0.1-0.2 M concentration).
-
Add the amine (1.0-1.2 equiv) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine formation.
-
(Optional) If the amine is weakly nucleophilic or the reaction is known to be sluggish, add glacial acetic acid (1.0-1.2 equiv).
-
In a single portion, add sodium triacetoxyborohydride (STAB, 1.2-1.5 equiv) to the reaction mixture. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amine.
Protocol 2: Two-Step Procedure for Particularly Difficult Substrates
For cases where the one-pot procedure gives low yields, a two-step approach that separates imine formation from the reduction can be more effective.
Step 1: Imine Formation
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve the electron-deficient benzaldehyde (1.0 equiv) and the amine (1.0-1.1 equiv) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 equiv).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Once no more water is collected, cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude imine. This is often used directly in the next step without further purification.
Step 2: Reduction
-
Dissolve the crude imine from Step 1 in an appropriate solvent like methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.1-1.5 equiv) portion-wise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up and purify the product as described in Protocol 1.
References
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. (n.d.). ResearchGate. [Link]
-
The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source. (n.d.). PMC. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]
-
Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. (n.d.). SciSpace. [Link]
-
One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. (2023). RSC Publishing. [Link]
-
Orthogonal breaking and forming of dynamic covalent imine and disulfide bonds in aqueous solution. (2015). RSC Publishing. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2025). [Link]
-
Myers Chem 115. (n.d.). [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
-
Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. (n.d.). ChemRxiv. [Link]
-
Reductive amination of nitrobenzene with different aldehydes. (n.d.). ResearchGate. [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link]
-
Optimization of the reaction conditions for the reductive amination of aldehydes). (n.d.). ResearchGate. [Link]
-
Electrophilicities of Benzaldehyde-Derived Iminium Ions: Quantification of the Electrophilic Activation of Aldehydes by Iminium Formation. (2013). Journal of the American Chemical Society. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. (n.d.). Request PDF - ResearchGate. [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. [Link]
-
Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. (n.d.). Redalyc. [Link]
-
Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal. [Link]
-
Formation of Imines and Enamines. (2025). Chemistry Steps. [Link]
-
Reductive Amination - Common Conditions. (n.d.). [Link]
-
A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. (n.d.). Thieme E-Books & E-Journals. [Link]
-
Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. (2022). ChemRxiv. [Link]
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Technical Support Center: Chemoselective Reduction of Imines in the Presence of Nitro Groups
Welcome to the technical support guide for navigating the complexities of chemoselective reductions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. The selective reduction of an imine in the presence of a nitro group is a common yet challenging transformation in medicinal and materials chemistry. This guide is structured to address your most pressing questions and troubleshoot common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in reducing an imine without affecting a nitro group?
The core challenge lies in the similar reactivity of both imines (or their protonated iminium ion form) and nitro groups towards many reducing agents. Nitro groups are highly susceptible to reduction, typically converting to amines via nitroso and hydroxylamine intermediates. This pathway can be initiated by many of the same hydride donors or catalytic systems used for imine reduction. Therefore, the key to success is selecting a reducing system with a kinetic preference for the C=N bond over the N=O bonds of the nitro moiety under conditions that favor this selectivity.
Q2: Which reducing agents are recommended for this specific chemoselective transformation?
Achieving high selectivity requires a reagent that is reactive enough to reduce the imine (or iminium ion) but mild enough to leave the nitro group untouched. Several options have proven effective:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice due to its mild nature and excellent selectivity.[1][2]
-
Sodium Cyanoborohydride (NaBH₃CN): A classic reagent for reductive aminations, it is effective but highly toxic. Its selectivity is pH-dependent, favoring iminium ion reduction under mildly acidic conditions.[3][4]
-
Sodium Borohydride (NaBH₄) - with caution: While a powerful and common reducing agent, NaBH₄ is generally less selective than STAB and can reduce aldehydes and ketones.[4][5] Its use is most successful in a two-step process where the imine is pre-formed and isolated before the reductant is added.[1][6]
-
Hantzsch Esters: These are organic hydride donors that act as biomimetic NADH analogues. They are very mild and can selectively reduce imines, often requiring a Brønsted or Lewis acid catalyst.[7][8][9]
-
Catalytic Transfer Hydrogenation: While standard catalytic hydrogenation (e.g., H₂/Pd/C) often reduces both functional groups, specific transfer hydrogenation systems can offer selectivity.[10][11] Careful selection of the catalyst and hydrogen donor is critical.
Q3: Why is Sodium Triacetoxyborohydride (NaBH(OAc)₃) so frequently recommended?
Sodium triacetoxyborohydride's effectiveness stems from its moderated reactivity. The electron-withdrawing acetate groups attenuate the hydridic nature of the B-H bonds compared to sodium borohydride.[1] This has two critical consequences for one-pot reductive aminations:
-
Selectivity for Iminium Ions: STAB is significantly more reactive towards a protonated iminium ion than towards a neutral carbonyl (aldehyde or ketone).[1][12] This allows it to be present from the start of the reaction, immediately reducing the imine as it forms and minimizing side reactions involving the starting carbonyl.
-
Tolerance of Functional Groups: STAB is known to be compatible with a wide array of functional groups, including the nitro group, as well as esters, nitriles, and C-C multiple bonds.[1][2]
This combination of properties makes it a reliable and versatile choice for this delicate transformation.
Q4: Can I use Sodium Borohydride (NaBH₄)? What are the risks?
You can use NaBH₄, but it requires a different experimental design. The primary risk in a one-pot reaction is the non-selective reduction of the starting aldehyde or ketone, which competes with imine formation.[3] NaBH₄ is a stronger reducing agent than STAB and does not differentiate as effectively between a carbonyl and an iminium ion.[5]
The most reliable way to use NaBH₄ is a two-step (or indirect) reductive amination :
-
Imine Formation: React the aldehyde/ketone with the amine in a suitable solvent (like methanol, which facilitates rapid imine formation) and remove the water formed, often azeotropically.[2][6]
-
Reduction: Once the imine is formed (and ideally isolated or confirmed complete by spectroscopy), dissolve it in a solvent and then add NaBH₄ to perform the reduction.[6]
Attempting a one-pot reaction with NaBH₄ often leads to a mixture of the desired product, the alcohol from carbonyl reduction, and unreacted starting materials.
Q5: Is catalytic hydrogenation a viable method?
Catalytic hydrogenation (e.g., H₂ gas with Pd, Pt, or Ni catalysts) is a powerful reduction method, but achieving selectivity between an imine and a nitro group is exceptionally difficult.[4][13] Most standard hydrogenation catalysts will readily reduce both functional groups, often prioritizing the nitro group.[11]
Success with this method hinges on highly specialized catalytic systems. Some research points to modified catalysts or the use of catalyst poisons to suppress certain reaction pathways, but these are not general-purpose solutions and require extensive optimization for each specific substrate.[10] For most applications, hydride-based methods offer a more predictable and reliable path to the desired product.
Troubleshooting Guide
This section addresses common issues encountered during the chemoselective reduction of imines in the presence of nitro groups.
Q1: My reaction is very slow or has stalled. What should I check?
A stalled reaction can be frustrating, but a systematic approach can identify the cause.
Caption: Troubleshooting workflow for slow or stalled reactions.
Q2: I'm observing reduction of my nitro group. How can I improve selectivity?
This is the most critical issue. If you are seeing the corresponding aniline as a byproduct, your reducing system is too harsh.
-
Re-evaluate Your Reagent: If you are using NaBH₄, switch to the milder NaBH(OAc)₃.[1] If you are using a catalytic hydrogenation method, abandon it in favor of a chemical hydride donor.
-
Control the Temperature: Most selective reductions are run at room temperature or below (0 °C). Excessive heat can provide the activation energy needed to reduce the nitro group.
-
Check the pH: When using NaBH₃CN, the reaction should be run under mildly acidic conditions (pH 4-5) to ensure the imine is protonated to the more reactive iminium ion, which is reduced much faster than the nitro group.[3][4]
Q3: In my one-pot reaction, the starting aldehyde/ketone is being reduced to an alcohol. What is wrong?
This side reaction is a clear indication that your reducing agent is not selective enough for the iminium ion over the carbonyl.
-
Incorrect Reagent Choice: This is the classic signature of using NaBH₄ in a one-pot reductive amination. The solution is to switch to NaBH(OAc)₃, which is designed to avoid this very problem.[12][14]
-
Stoichiometry: Ensure you are not using a vast excess of the reducing agent. While a slight excess (1.3-1.6 equivalents) is common, a large excess could begin to reduce the less reactive carbonyl.[2]
Data Summary: Comparison of Key Reducing Agents
| Reagent | Formula | Selectivity Profile | Common Solvents | Key Considerations |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Excellent: Highly selective for imines/iminium ions over nitro groups and carbonyls.[1][2] | Aprotic: DCE, THF[2][12] | Reagent of choice for one-pot reactions. Moisture sensitive. |
| Sodium Cyanoborohydride | NaBH₃CN | Good: Selective for iminium ions at pH 4-5.[3][4] | Protic: MeOH, EtOH | Highly toxic (releases HCN). Requires pH control. |
| Sodium Borohydride | NaBH₄ | Poor (in one-pot): Reduces carbonyls and imines. Generally does not reduce nitro groups.[4][15] | Protic: MeOH, EtOH | Best used in a two-step procedure after imine formation.[6] |
| Hantzsch Ester | Dihydropyridine | Excellent: Very mild and selective for C=N bonds.[7][8] | Aprotic: Toluene, DCM | Often requires a Lewis or Brønsted acid catalyst.[8] |
Experimental Protocols
Protocol 1: General Procedure for Chemoselective Imine Reduction using Sodium Triacetoxyborohydride (STAB)
This one-pot protocol is suitable for a wide range of aldehydes and primary/secondary amines.[2]
-
Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add the nitro-substituted aldehyde or ketone (1.0 eq). Dissolve it in an anhydrous aprotic solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Amine Addition: Add the amine (1.0-1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.0 eq) to liberate the free amine.
-
(Optional) Catalyst: For less reactive ketones, a catalytic amount of acetic acid (0.5-1.0 eq) can be added to facilitate iminium ion formation. This is typically not necessary for aldehydes.[2]
-
Reductant Addition: Add sodium triacetoxyborohydride (1.3-1.5 eq) portion-wise. The reaction may be mildly exothermic.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Two-Step Procedure: Pre-formation of Imine followed by Reduction with NaBH₄
This method is useful when a one-pot reaction is problematic or when using the less expensive NaBH₄ is desired.[6]
Step A: Imine Formation
-
Setup: Dissolve the nitro-substituted aldehyde (1.0 eq) and the primary amine (1.0 eq) in methanol (MeOH). Methanol is often effective for rapid imine formation from aldehydes.[2]
-
Reaction: Stir the mixture at room temperature. For more challenging substrates, you may need to add a dehydrating agent (e.g., anhydrous MgSO₄) or reflux with a Dean-Stark trap if using a solvent like toluene to remove water.
-
Isolation: Monitor by TLC/NMR until imine formation is complete. Remove the solvent under reduced pressure. The crude imine can often be used directly in the next step without purification.
Step B: Reduction
-
Setup: Dissolve the crude imine from Step A in a protic solvent like ethanol or methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reductant Addition: Add sodium borohydride (NaBH₄) (1.5-2.0 eq) slowly and portion-wise, keeping the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until complete (monitored by TLC/LC-MS).
-
Workup: Cool the mixture to 0 °C and quench by slowly adding water or dilute HCl. Basify with aqueous NaOH or NaHCO₃ and extract with an appropriate organic solvent.
-
Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the product.
References
-
Free Online Chemical Structure Editor - FreeChemDraw. (n.d.). FreeChemDraw. Retrieved February 26, 2026, from [Link]
-
ChemDraw – Molecular Drawing and Analysis Software. (n.d.). RITME. Retrieved February 26, 2026, from [Link]
-
ChemDraw - Revolutionize your chemical drawing. (n.d.). Alfasoft. Retrieved February 26, 2026, from [Link]
-
Chemix - Draw Lab Diagrams. Simply. (n.d.). Chemix. Retrieved February 26, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 26, 2026, from [Link]
-
MacNair, A. J., et al. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science. Retrieved February 26, 2026, from [Link]
-
Barbera, K., et al. (2019). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. PMC. Retrieved February 26, 2026, from [Link]
-
Orlandi, M., Benaglia, M., & Porta, R. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Retrieved February 26, 2026, from [Link]
-
Wang, C., et al. (2007). A Selective Reductive Amination of Aldehydes by the Use of Hantzsch Dihydropyridines as Reductant. ResearchGate. Retrieved February 26, 2026, from [Link]
-
Patra, A., et al. (2003). Chemoselective reduction of nitrobenzylidene malonic diester by an NADH model. Indian Journal of Chemistry. Retrieved February 26, 2026, from [Link]
-
Zhu, J., et al. (2020). Iron-Catalyzed Hydrogen Transfer Reduction of Nitroarenes with Alcohols: Synthesis of Imines and Aza Heterocycles. The Journal of Organic Chemistry. Retrieved February 26, 2026, from [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Journal of Synthetic Chemistry. Retrieved February 26, 2026, from [Link]
-
Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]
-
Can Sodium borohydride NaBH4 reduce imine. (n.d.). Vedantu. Retrieved February 26, 2026, from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]
-
Can anyone recommend a reliable procedure for the reduction of imines using NaBH4? (2014, October 5). ResearchGate. Retrieved February 26, 2026, from [Link]
-
How can I reduce electron withdrawing imine? (2015, June 11). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved February 26, 2026, from [Link]
-
Hydrogenation of carbon–nitrogen double bonds. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]
-
Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Handouts. Retrieved February 26, 2026, from [Link]
-
Al-Zoubi, R. M., et al. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. MDPI. Retrieved February 26, 2026, from [Link]
-
Limiting reductant (Hantzsch ester) solubility improves selectivity. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]
-
Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]
-
Catalytic hydrogenation of imines. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Retrieved February 26, 2026, from [Link]
-
Yao, Z., et al. (2018). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions. Retrieved February 26, 2026, from [Link]
-
Hydrogen. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]
-
Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019, December 3). Chemistry Stack Exchange. Retrieved February 26, 2026, from [Link]
Sources
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrogen [organic-chemistry.org]
- 12. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 13. Hydrogenation of carbon–nitrogen double bonds - Wikipedia [en.wikipedia.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. jsynthchem.com [jsynthchem.com]
Optimizing palladium catalyst loading for 3-bromo-5-nitroaryl coupling
Topic: Optimization of 3-Bromo-5-Nitroaryl Coupling at Low Catalyst Loadings
Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Ticket Context: User seeks to minimize Pd loading (<0.5 mol%) for a Suzuki-Miyaura coupling of a 3-bromo-5-nitroaryl substrate while maintaining high conversion and suppressing side reactions.
Mission Statement
Welcome to the Process Optimization Support Center. Unlike standard bench protocols, this guide addresses the specific kinetic and thermodynamic challenges posed by electron-deficient nitroarenes . The presence of the nitro group at the 5-position creates a unique electronic bias: it accelerates oxidative addition but destabilizes the catalytic cycle toward protodehalogenation and catalyst poisoning.
This guide is structured to transition your workflow from "screening" to "process-ready" by addressing the causality of failure modes.
Module 1: Catalyst Selection & Initiation
Focus: Selecting the engine for high Turnover Numbers (TON).
Q: My standard Pd(PPh3)4 protocol stalls at 60% conversion. Why isn't it working for 3-bromo-5-nitrobenzene?
A: The issue is likely ligand dissociation and catalyst death , not initial reactivity. The 3-bromo-5-nitro substrate is highly electron-deficient. This makes the Oxidative Addition (OA) step extremely fast. However, simple phosphines like PPh3 are liable to dissociate, leading to the formation of "Palladium Black" (inactive aggregates) before the slow Transmetallation (TM) step can occur. The nitro group can also weakly coordinate to open Pd sites, inhibiting the cycle.
Recommendation: Switch to a Bulky, Electron-Rich Ligand system or an NHC (N-Heterocyclic Carbene) complex.[1]
-
Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands like XPhos or SPhos form a monolithic active species that prevents aggregation.
-
Pd-PEPPSI Complexes: For ultra-low loading (<0.1 mol%), Pd-PEPPSI-IPr is superior because the NHC ligand binds tightly, preventing catalyst poisoning by the nitro group and stabilizing the Pd(0) species during the turnover-limiting step.
Visual Guide: The Nitro-Aryl Catalytic Imbalance The diagram below illustrates why standard catalysts fail: the "bottleneck" shifts to Transmetallation.
Caption: The electron-withdrawing nitro group accelerates Oxidative Addition, creating a buildup of the Pd(II) intermediate. If Transmetallation is slow, this intermediate diverts to dehalogenation or aggregation.
Module 2: Reaction Optimization & Kinetics
Focus: Driving the cycle and preventing side reactions.
Q: I am seeing significant "des-bromo" byproduct (nitrobenzene). How do I stop this?
A: You are observing Protodehalogenation . Because the aryl ring is electron-poor, the Ar-Pd bond is highly polarized. If the Transmetallation step is slow (see Module 1), the Pd(II) intermediate will "scavenge" a hydride from the solvent or base rather than coupling with the boron species.
Protocol: Anti-Dehalogenation Optimization
-
Solvent Switch: Avoid primary/secondary alcohols (e.g., Ethanol, Isopropanol) which act as hydride donors.
-
Preferred: Toluene, 1,4-Dioxane, or THF (ensure they are anhydrous).
-
-
Base Selection: Strong alkoxide bases (NaOtBu) promote dehalogenation via
-hydride elimination from the alkoxide.-
Preferred: Anhydrous K3PO4 or K2CO3 .
-
-
Water Control: While Suzuki coupling requires some water for the boronate activation, excess water promotes protonolysis.[1] Use a strictly controlled ratio (e.g., 4:1 Organic:Water) or use anhydrous base with a phase transfer catalyst (TBAB).
Q: How do I achieve <0.5 mol% loading?
A: Concentration is the key variable often ignored. At low catalyst loadings, reaction kinetics slow down significantly. To compensate, you must increase the concentration of the reactants.
High-Concentration Low-Loading Protocol:
-
Concentration: Run the reaction at 0.5 M to 1.0 M (standard is 0.1 M). This increases the collision frequency of the catalyst with the substrate.
-
Pre-activation: Do not add solid Pd precatalyst directly to the pot if using <0.1 mol%. Make a stock solution of the catalyst in the solvent to ensure accurate dosing and dispersion.
-
Degassing: Oxygen is a catalyst poison. Sparging is insufficient for low loading. Use Freeze-Pump-Thaw (3 cycles) or vigorous Argon bubbling for >20 mins before adding the catalyst.
Module 3: Troubleshooting Guide
Focus: Diagnosing failure based on crude NMR/LCMS data.
Q: The reaction turned black immediately, and conversion stopped at 20%.
-
Diagnosis: Rapid catalyst decomposition ("Pd Black").
-
Cause: The phosphine ligands oxidized (air leak) or were insufficient to stabilize the Pd against the nitro-substrate.
-
Fix: Add 1-2 mol% extra free ligand relative to the metal (e.g., if using 0.5 mol% Pd, add 1.0 mol% ligand). Switch to Pd-PEPPSI-IPr which is air-stable.
Q: I see the homocoupled product (Biaryl).
-
Diagnosis: Oxidative Homocoupling of the boronic acid.
-
Cause: Presence of Oxygen.
-
Fix: Re-evaluate your degassing protocol. Ensure the boronic acid is added last or under positive Argon pressure.
Decision Matrix: Troubleshooting Flow
Caption: Diagnostic logic for common failure modes in nitroaryl coupling.
Module 4: Compliance & Purification
Focus: Removing Palladium to meet ICH Q3D limits.
Q: How do I remove the Pd to <10 ppm after using these stable ligands?
A: High-affinity ligands (like NHCs or XPhos) make Pd removal difficult because they bind the metal tightly even after the reaction. Standard silica plugs are often insufficient.
Scavenging Protocol (Post-Workup):
-
Dissolution: Dissolve the crude oil in THF or Ethyl Acetate (10 volumes).
-
Scavenger Selection: Add SiliaMetS® Thiol or Thiourea functionalized silica (loading: 4 equivalents relative to initial Pd mass, not mole).
-
Why? Sulfur has a higher affinity for Pd than nitrogen/phosphorus ligands.
-
-
Treatment: Stir at 50°C for 4 hours . (Room temperature is often too slow for stable catalysts).
-
Filtration: Filter through a 0.45-micron pad.
-
Verification: Test a small aliquot via ICP-MS. If >10ppm, repeat with activated carbon (specialized grades like Darco KB-G).
Summary of Optimized Conditions
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Reason |
| Catalyst | Pd(PPh3)4 or Pd(OAc)2 | Pd-PEPPSI-IPr or Pd2(dba)3 + XPhos | Prevents poisoning/aggregation; supports high TON. |
| Loading | 1.0 - 5.0 mol% | 0.05 - 0.5 mol% | Cost/Toxicity reduction. |
| Solvent | Ethanol/Water, DMF | Toluene/Water (10:1) or Dioxane | Minimizes protodehalogenation (hydride sources). |
| Base | NaOEt, Na2CO3 | K3PO4 or Cs2CO3 | Anhydrous bases prevent side reactions. |
| Conc. | 0.1 M | 0.5 M - 1.0 M | Increases kinetics at low catalyst loading. |
References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Retrieved from 1
- Valente, C., et al. (2012). Pd-PEPPSI Complexes: A Review of the Structure, Properties, and Catalytic Activity. Organometallics. (Contextual grounding on PEPPSI stability).
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. (Contextual grounding on XPhos/SPhos).
-
ICH Q3D. (2022). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation.[2] Retrieved from 3[4][5]
-
Navarro, O., et al. (2022). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. Journal of the American Chemical Society. Retrieved from 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
- 5. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: Purification of Secondary Amines from Tertiary Amine Byproducts
Topic: Purification methods for secondary amines from tertiary amine byproducts Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals
Role: Senior Application Scientist Status: Operational System: Chemical Separation & Purification
Introduction: The Challenge of Over-Alkylation
In organic synthesis—particularly during reductive amination or direct alkylation —the formation of tertiary amine byproducts is a persistent challenge. Because alkyl groups are electron-donating, the resulting secondary amine is often more nucleophilic than the primary amine precursor, leading to rapid over-alkylation.
Separating the target Secondary Amine (2°) from the Tertiary Amine (3°) impurity is difficult because:
-
Similar Polarity: Both are often non-polar in their free base forms, leading to co-elution on silica.
-
Close Boiling Points: The molecular weight difference is often just one alkyl group (e.g., methyl or ethyl), making fractional distillation inefficient.
-
Basic Nature: Both interact strongly with silanol groups on stationary phases, causing peak tailing.
This guide details three field-proven purification modules, ranked by selectivity and robustness.
Module 1: The "Chemical Filter" (Boc-Derivatization)
Best For: High-value intermediates, complex mixtures, and cases where boiling points are within 10°C.
The most robust method exploits the chemical reactivity difference between the two species. Secondary amines have a reactive N-H bond; tertiary amines do not. By converting the secondary amine into a neutral carbamate (Boc-protection), you drastically alter its solubility and basicity compared to the tertiary impurity.
The Mechanism
-
Protection: The mixture reacts with Di-tert-butyl dicarbonate (Boc₂O).[1][2] The 2° amine forms a neutral N-Boc carbamate . The 3° amine remains a basic amine .
-
Acid Wash: An acidic extraction removes the basic 3° amine into the aqueous phase (as a salt). The neutral N-Boc 2° amine remains in the organic phase.
-
Deprotection: The N-Boc group is cleaved (acidolysis) to release the pure 2° amine.
Workflow Diagram
Figure 1: The "Catch-and-Release" chemical filtration workflow for purifying secondary amines.
Step-by-Step Protocol
Reagents: Boc₂O (1.1 eq), DCM, 1N HCl, TFA.
-
Derivatization: Dissolve crude mixture in DCM. Add 1.1 equivalents of Boc₂O (relative to the 2° amine) and 1.5 eq of aqueous NaOH (or TEA).[1] Stir at RT for 2–4 hours.[1]
-
Note: The 3° amine acts as a spectator.
-
-
The "Filter" (Extraction):
-
Transfer to a separatory funnel.[1]
-
Wash 1: Wash organic layer with 1N HCl (2x).
-
Chemistry: The HCl protonates the 3° amine (
), rendering it water-soluble. The N-Boc 2° amine is not basic and stays in the DCM. -
Wash 2: Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
-
Deprotection:
-
Dissolve the residue in 1:1 TFA:DCM (or 4M HCl in Dioxane). Stir 1–2 hours.
-
Concentrate to remove excess acid.[1]
-
Basify (pH > 12) with NaOH and extract into DCM/EtOAc to recover the free base.
-
Expert Insight: This method is superior to chromatography for >1g scales because it relies on thermodynamics (pKa differences) rather than kinetics (plate counts).
Module 2: Chromatographic Optimization
Best For: Analytical scale (<100 mg), acid-sensitive compounds, or when derivatization is not possible.
Standard silica chromatography often fails because amines interact with acidic silanols (
Mobile Phase Strategy
| Additive | Role | Concentration | Best For |
| Triethylamine (TEA) | Competes for silanol sites | 0.5% – 1.0% | General purification (DCM/MeOH systems). |
| Ammonium Hydroxide (NH₄OH) | Basifies silica; suppresses ionization | 0.1% – 0.5% | Highly polar amines; improves peak shape significantly. |
| Ammonia-Saturated MeOH | Strong modifier | 1% – 5% | Very polar amines stuck on the baseline. |
Troubleshooting Guide: Chromatography
Q: My amines are co-eluting even with TEA. What now?
-
A: Switch the stationary phase. Standard silica separates based on polarity. 3° amines are often slightly less polar than 2° amines (no H-bond donor).
-
Try:Amine-functionalized silica (NH2-Silica) . This phase is basic, eliminating the need for TEA and often providing orthogonal selectivity.
-
Try:Alumina (Basic) .[3] Alumina has fewer acidic sites than silica.
-
Q: The peaks are tailing badly.
-
A: You are likely overloading the column's buffering capacity. Pre-wash your silica column with the eluent containing the amine modifier (TEA) before loading your sample. This "deactivates" the silica sites in advance.
Module 3: Physical Separation (Distillation)
Best For: Large scale (>10g), volatile amines, simple mixtures.
If the boiling point difference (
Critical Data: Boiling Point Trends
-
Secondary Amines: Higher boiling points than analogous tertiary amines due to Hydrogen Bonding (N-H...N).
-
Tertiary Amines: Lower boiling points (Dipole-Dipole only).
Example:
-
Diethylamine (2°): bp 55°C
-
Triethylamine (3°): bp 89°C (Wait—here MW dominates).
-
Correction: For isomers or close MW analogs, H-bonding raises the bp of the 2° amine.
-
N-Methylbenzylamine (2°): bp 180°C
-
N,N-Dimethylbenzylamine (3°): bp 183°C
-
Result:
bp is too small. Use Module 1 (Boc).
-
Frequently Asked Questions (FAQs)
Q1: Can I use scavenger resins to remove the tertiary amine?
A: Generally, no . Most scavenger resins are electrophilic (e.g., Isocyanate resins, Aldehyde resins). They are designed to react with nucleophiles (1° and 2° amines).
-
If you add an isocyanate resin, it will bind your target (2° amine) and leave the impurity (3° amine) in solution.
-
Inverse Strategy: You could bind your product to a "Catch-and-Release" resin (like an aldehyde resin or SCX), wash away the 3° impurity, and then elute your product.[4] However, the Boc-liquid extraction (Module 1) is usually faster and cheaper than solid-phase extraction for bulk purification.
Q2: My secondary amine is acid-sensitive. Can I use the Boc method?
A: The deprotection step (TFA/HCl) might degrade your compound.
-
Alternative: Use Fmoc-Cl or Cbz-Cl for protection.
-
Fmoc: Removed with base (Piperidine).
-
Cbz: Removed with Hydrogenolysis (
). -
The "Acid Wash" step (Step 2 in Module 1) still requires dilute acid. If your compound cannot tolerate even 1N HCl extraction, use pH-controlled extraction : Extract at pH 5–6 (citrate buffer) where the more basic impurity might protonate selectively, though this requires careful pKa calculation.
-
Q3: Why not just crystallize the salt?
A: This is a valid Option D. Secondary and Tertiary amines form salts with different lattice energies.
-
Protocol: Dissolve mixture in EtOH. Add 1 eq of Oxalic Acid or HCl in Dioxane. Cool slowly.
-
Risk:[5] It is trial-and-error. Often you get a mixed crystal or oil. Derivatization (Module 1) is predictable; crystallization is an art.
References
-
RSC Advances. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
Kagan, M. et al. (2008).[6] Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. Separation of Secondary Amine and Tertiary amine - Chromatography Forum [chromforum.org]
- 6. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in 3-bromo-5-nitrobenzyl bromide substitution
Topic: Troubleshooting Low Yields & Optimization Guide
Executive Summary
This guide addresses persistent low yields in nucleophilic substitutions involving 3-bromo-5-nitrobenzyl bromide (CAS: 823-78-9) .[1][2] This scaffold is a critical intermediate in medicinal chemistry, often used to introduce a "privileged" biaryl ether or amine motif.
The Core Problem: The 3-bromo-5-nitro substitution pattern creates a "Goldilocks" reactivity paradox.[1][2] The nitro group (
Module 1: Diagnostic Decision Tree
Before changing your protocol, identify the specific failure mode using this logic flow.
Figure 1: Diagnostic logic for identifying the root cause of yield loss based on crude analysis.
Module 2: The "Ghost" Reactions (Mechanistic Insights)
The Hydrolysis Trap (The "Alcohol" Impurity)
-
Observation: You isolate a solid that melts lower than expected, or see a polar spot on TLC (
in 30% EtOAc/Hex). -
Mechanism: The 5-nitro group exerts a strong electron-withdrawing inductive effect (
).[1][2] This pulls electron density away from the benzylic carbon, making it significantly more positive ( ) than a standard benzyl bromide. -
Consequence: It reacts with water ~10-50x faster than unsubstituted benzyl bromide [1].[1][2] Even "technical grade" solvents containing 0.1% water can consume 10-20% of your starting material.[1][2]
-
Solution: Use anhydrous Acetonitrile (MeCN) or THF.[1] Add activated 3Å Molecular Sieves to the reaction vessel.
The DMSO Pitfall (Kornblum Oxidation)
-
Observation: You see a peak corresponding to 3-bromo-5-nitrobenzaldehyde .[1][2]
-
Mechanism: Researchers often choose DMSO for
reactions to boost nucleophilicity.[1] However, electron-deficient benzyl halides are prime substrates for Kornblum Oxidation [2].[1][2] DMSO acts as a nucleophile, attacking the benzylic position to form an alkoxysulfonium salt, which then eliminates to form the aldehyde upon workup. -
Solution: Strictly avoid DMSO if heating is required.[1] Use DMF or NMP only if necessary; otherwise, stick to MeCN or Acetone.[1]
Module 3: Optimized Experimental Protocol
Standardized procedure for substitution with Amines, Phenols, or Thiols.
Reagents & Setup
| Component | Specification | Purpose |
| Substrate | 3-Bromo-5-nitrobenzyl bromide (1.0 equiv) | Electrophile (Limiting Reagent) |
| Nucleophile | Amine/Phenol/Thiol (1.1 - 1.2 equiv) | Reactant.[1][2] Do not use large excess unless volatile.[1] |
| Base | Scavenges HBr.[1] | |
| Solvent | Anhydrous Acetonitrile (MeCN) [0.1 M] | Polar aprotic, easy removal, low Kornblum risk.[1] |
| Additives | TBAI (Tetrabutylammonium iodide) (5 mol%) | Optional.[1] Finkelstein catalyst to accelerate sluggish reactions.[1] |
Step-by-Step Workflow
-
Preparation: Flame-dry a round-bottom flask and cool under
or Ar. -
Solvent Prep: Dispense anhydrous MeCN. Tip: If opening a new bottle, add activated 3Å sieves and let stand for 2 hours.[2]
-
Nucleophile Activation:
-
For Phenols/Thiols: Add Nucleophile and
to the solvent. Stir at RT for 15 mins to generate the anion (phenoxide/thiolate). -
For Amines: Add Amine and DIPEA to the solvent.
-
-
Addition (Critical Step):
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/LCMS after 1 hour.
-
Workup:
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use the 3-bromo position for coupling during the substitution?
A: No. Under the mild basic conditions of nucleophilic substitution (
Q: My product is an oil that won't crystallize. How do I purify it? A: Nitro-benzyl derivatives are often "greasy" but crystalline.[1][2]
-
Trituration: Try triturating the oil with cold diethyl ether or a Hexane/EtOAc (9:1) mix. Scratch the flask side to induce nucleation.
-
Column: These compounds are stable on silica.[1] Use a gradient of Hexane
30% EtOAc/Hexane.[1] The nitro group provides good UV visibility.
Q: Why is the solution turning dark red/black? A: This often indicates the formation of a Meisenheimer Complex or radical anions, which are common with polynitro aromatics in basic media. While 3-bromo-5-nitro is not as susceptible as trinitrobenzene, strong bases (like NaH or KOH) can attack the ring directly.[1][2]
-
Fix: Switch to a milder base like
or .[1]
Q: Is this compound light sensitive?
A: Yes. Benzylic bromides can undergo radical degradation (homolysis of C-Br bond) under ambient light, releasing
-
Fix: Wrap the reaction flask in aluminum foil.
References
-
Reactivity of Nitrobenzyl Halides: Park, K. H., et al. (2019).[1] "The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides." International Journal of Molecular Sciences, 20(16).
-
Kornblum Oxidation Mechanism: Kornblum, N., et al. (1959).[1][3] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[3] Journal of the American Chemical Society, 81(15), 4113–4114.[3]
-
Orthogonal Reactivity: Laha, J. K., et al. (2013).[1] "Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Benzylic Halides." Journal of Organic Chemistry. (Demonstrating stability of aryl halides during benzyl substitution).
-
Safety Data (Lachrymator): Sigma-Aldrich Safety Data Sheet for 3-Nitrobenzyl bromide (analogous hazard profile).
Sources
Stability of (3-Bromo-5-nitrophenyl)methylamine under basic conditions
Executive Summary
(3-Bromo-5-nitrophenyl)methylamine is a bifunctional building block frequently used in cross-coupling reactions (Suzuki-Miyaura) and amide synthesis.[1] Users often misinterpret its stability profile, fearing the loss of the bromine atom under basic conditions.
The Reality: The bromine substituent is kinetically stable to hydrolysis in standard aqueous base due to the meta-positioning of the nitro group. The primary instability risk in basic environments is not the loss of the halogen, but the formation of insoluble carbamates upon exposure to atmospheric
Module 1: Chemical Stability Profile
1.1 The "Meta-Effect" (Hydrolytic Stability)
A common misconception is that the electron-withdrawing nitro (
-
Mechanism:
proceeds via a Meisenheimer complex.[1][2][3][4] This intermediate requires an electron-withdrawing group in the ortho or para position to stabilize the negative charge through resonance.[3][4] -
Observation: In (3-Bromo-5-nitrophenyl)methylamine, the nitro group is meta to the bromine.[1] It provides inductive electron withdrawal but cannot stabilize the Meisenheimer intermediate via resonance.[5]
-
Conclusion: The C-Br bond is stable to standard aqueous bases (NaOH, KOH,
) at temperatures .
1.2 The "Carbon Dioxide Trap" (Amine Instability)
The benzylic amine is a primary amine (
-
Reaction: It reacts rapidly with atmospheric
to form a carbamic acid, which immediately reacts with another equivalent of amine to form a benzylammonium benzylcarbamate salt. -
Symptom: Users report the appearance of a "white, insoluble solid" or "crust" on the flask walls during basic workups or storage. This is often mistaken for degradation of the aromatic core.
1.3 Electronic Diagram: Stability vs. Reactivity
Figure 1: Mechanistic pathway analysis showing why the amine functionality is the primary stability concern, not the aryl bromide.
Module 2: Troubleshooting Guides
Scenario A: "I see a white solid forming during my basic workup."
Diagnosis: Formation of carbamate salts due to
Corrective Protocol (The "Acid-Base Switch"):
-
Dissolve: Attempt to dissolve the solid in dilute acid (1M HCl). The carbamate is unstable in acid and will decarboxylate back to the amine salt +
.-
Observation: You should see bubbling (
release).[1]
-
-
Extract: Wash the acidic aqueous layer with DCM (removes non-basic impurities).[1]
-
Basify: Slowly adjust the aqueous layer to pH 10-11 using 2M NaOH under an inert atmosphere.
-
Recover: Extract immediately into organic solvent (DCM or EtOAc) and dry over
.
Scenario B: "My yield is low in Suzuki Coupling (Pd-catalyzed)."
Diagnosis: Catalyst poisoning or competitive binding.[1] Context: Free primary amines can bind to Palladium (Pd), deactivating the catalyst.
Corrective Protocol:
-
Protection: If possible, use the Boc-protected derivative for the coupling step.
-
Base Choice: If using the free amine, use inorganic bases like
rather than amine bases. -
Scavenging: Ensure no residual acid is present in the starting material, as this will consume the base required for the Suzuki cycle.
Module 3: Quantitative Data & Handling
3.1 Estimated Physicochemical Properties
Note: Values are estimated based on Hammett substituent constants for meta-NO2 and meta-Br effects on benzylamine.
| Property | Value (Est.) | Implication for Handling |
| pKa (Conjugate Acid) | ~8.2 - 8.5 | Lower than benzylamine (9.[1]3) due to EWGs.[1] Requires pH > 10 for full extraction. |
| LogP | ~2.1 | Good solubility in DCM, EtOAc, THF. |
| Solubility (Water) | Low (Neutral pH) | Insoluble as free base; Soluble as HCl salt.[1] |
| Melting Point | Solid (TBD) | Likely crystalline solid; handle as powder.[1] |
3.2 Storage Specifications
-
Atmosphere: Argon or Nitrogen (Strict).[1] Do not store under air.
-
Temperature: 2-8°C (Refrigerate).
-
Container: Amber glass (protect from light, though photolysis is slow).
-
Shelf Life: 12 months if sealed; 1 week if open to air (due to carbonate formation).[1]
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use NaOH to wash the reaction mixture? A: Yes. The aryl bromide is stable to 1M or 2M NaOH at room temperature. However, minimize exposure to air during this step to prevent carbonate formation.
Q2: I need to heat the reaction to 120°C in DMSO with a strong base. Is it stable?
A: Caution. While
Q3: Why does the compound turn yellow upon standing? A: This indicates mild oxidation of the benzylic amine to an imine or nitro-arene degradation. If the yellowing is slight, the purity is likely still high. Recrystallization or the "Acid-Base Switch" (Scenario A) can remove these impurities.
Module 5: Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing stability and reactivity issues in the laboratory.[1]
References
-
Nucleophilic Arom
) Mechanism: -
Reactivity of Benzylamines with
: -
General Stability of Benzylamines
-
Compound Data (Analogues)
Sources
- 1. ar-Bromo-ar-nitrobenzenamine | C6H5BrN2O2 | CID 44535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 5. quora.com [quora.com]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Interpretation of (3-Bromo-5-nitrophenyl)methylamine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. (3-Bromo-5-nitrophenyl)methylamine, a substituted aromatic amine, presents an interesting case for spectroscopic analysis due to the interplay of electron-withdrawing and-donating groups on its aromatic ring. This guide provides an in-depth interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a cornerstone technique for structural characterization.[1]
Beyond a mere walkthrough of the spectrum, this document, crafted from the perspective of a seasoned application scientist, will delve into the "why" behind the observed spectral features. Furthermore, we will objectively compare the utility of 1H NMR with alternative analytical techniques—Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)—providing a holistic view of its place in the modern analytical workflow.
The Predicted 1H NMR Spectrum: A Window into Molecular Structure
Obtaining a clean, well-resolved 1H NMR spectrum is the first step in unraveling the structure of (3-Bromo-5-nitrophenyl)methylamine. The following is a predicted spectrum based on established principles of substituent effects and spin-spin coupling.
Predicted 1H NMR Data for (3-Bromo-5-nitrophenyl)methylamine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| H-2 | ~8.1 | t (triplet) | 1H | Deshielded by the adjacent electron-withdrawing nitro group and the bromo group. Meta-coupled to H-4 and H-6. |
| H-4 | ~7.9 | t (triplet) | 1H | Deshielded by the adjacent electron-withdrawing nitro group. Meta-coupled to H-2 and H-6. |
| H-6 | ~7.6 | t (triplet) | 1H | Deshielded by the adjacent bromo group. Meta-coupled to H-2 and H-4. |
| CH₂ | ~3.9 | s (singlet) | 2H | Benzylic protons adjacent to an amine group. The signal is a singlet as coupling to the NH₂ protons is often not observed. |
| NH₂ | ~1.9 | br s (broad singlet) | 2H | Amine protons with a variable chemical shift, often appearing as a broad signal due to quadrupolar broadening and chemical exchange.[2] |
Expert Insights: The strong electron-withdrawing nature of the nitro group significantly deshields all the aromatic protons, pushing their chemical shifts downfield.[3] The bromine atom also contributes to this deshielding effect. The protons on the aromatic ring (H-2, H-4, and H-6) are all meta to each other. This meta-relationship leads to small coupling constants, typically in the range of 2-3 Hz, which would result in each proton appearing as a narrow triplet.[4] In practice, due to the small coupling and potential for line broadening, these signals might also appear as broadened singlets.
The methylene (CH₂) protons of the methylamine group are in a benzylic position, which typically results in a chemical shift around 2.3-3.0 ppm. However, the direct attachment to the electronegative nitrogen atom further deshields these protons, shifting them downfield to approximately 3.9 ppm. The amine (NH₂) protons themselves are known to have a wide range of chemical shifts and often produce a broad singlet that may not show any coupling to adjacent protons due to rapid chemical exchange with trace amounts of water or acid in the solvent.[2]
Visualizing the Interpretation Workflow
To systematically approach the interpretation of the 1H NMR spectrum of (3-Bromo-5-nitrophenyl)methylamine, the following logical workflow can be employed.
Caption: A logical workflow for the interpretation of the 1H NMR spectrum.
Comparative Analysis: 1H NMR vs. Alternative Techniques
While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques. Here, we compare the utility of 1H NMR with Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of (3-Bromo-5-nitrophenyl)methylamine.
| Analytical Technique | Information Provided | Advantages for this Molecule | Disadvantages for this Molecule |
| 1H NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. | - Unambiguous structural confirmation.- Provides information on the number and environment of protons.- Can distinguish between isomers. | - Relatively low sensitivity compared to MS.- Requires a larger sample amount. |
| Mass Spectrometry (MS) | Precise molecular weight and information about the elemental composition and fragmentation patterns. | - High sensitivity, requiring very small sample amounts.- Can confirm the molecular formula.- Fragmentation pattern can provide structural clues. | - Does not provide detailed connectivity information.- Isomers may have identical mass spectra. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | - Excellent for determining the purity of the sample.- Can be used for preparative purification.- Can be coupled with MS for enhanced analysis (LC-MS). | - Provides no structural information on its own.- Requires the development of a suitable analytical method. |
Expert Recommendation: For the initial structural confirmation of a newly synthesized batch of (3-Bromo-5-nitrophenyl)methylamine, 1H NMR is indispensable. To confirm the molecular weight and elemental composition, high-resolution mass spectrometry (HRMS) is the ideal complementary technique. For routine purity checks and quantification in a drug development setting, a validated HPLC method would be the most efficient approach.[4][5]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, adherence to standardized experimental protocols is crucial.
Protocol 1: Sample Preparation and 1H NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of (3-Bromo-5-nitrophenyl)methylamine.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]
-
Cap the NMR tube and gently invert several times to ensure complete dissolution and homogeneity.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width, and acquisition time.
-
Acquire the 1H NMR spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
-
Mass Spectrometer Setup and Data Acquisition:
-
Infuse the sample solution into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the expected molecular weight of the compound (230.0 g/mol ).
-
Acquire the mass spectrum, ensuring sufficient resolution to determine the accurate mass.
-
Process the data to identify the molecular ion peak ([M+H]⁺) and determine its exact mass.
-
Use the exact mass to calculate the elemental composition and confirm the molecular formula.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
Prepare the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, and degas it thoroughly.
-
-
HPLC System Setup and Data Acquisition:
-
Equilibrate the HPLC system, including the column (e.g., a C18 column), with the mobile phase.
-
Set the flow rate and column temperature.
-
Inject a fixed volume (e.g., 10 µL) of each standard and the sample onto the column.
-
Detect the eluting compound using a UV detector at an appropriate wavelength.
-
Record the chromatograms.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of the sample by interpolating its peak area on the calibration curve.
-
Calculate the purity of the sample based on the relative area of the main peak.
-
Conclusion
The structural elucidation of (3-Bromo-5-nitrophenyl)methylamine is a clear demonstration of the power of 1H NMR spectroscopy. By carefully analyzing the chemical shifts, multiplicities, and integration of the proton signals, a detailed picture of the molecule's architecture can be constructed. However, as with any analytical challenge, a multi-faceted approach yields the most robust and reliable results. Integrating the definitive structural information from 1H NMR with the precise molecular weight data from MS and the quantitative purity assessment from HPLC provides a self-validating system for the comprehensive characterization of this and other similar molecules, ensuring the highest level of scientific integrity in research and development.
References
-
1H NMR Aromatic Chemical Shift Calculator. St. Olaf College. [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]
-
NMR Predictor - Documentation. Chemaxon Docs. [Link]
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. [Link]
-
NMR resurrect - Predict 1H proton NMR spectra. nmrdb.org. [Link]
-
Comparison of conventional approaches and proposed method. ResearchGate. [Link]
-
Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. [Link]
-
1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis... Doc Brown. [Link]
-
Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. ACS Publications. [Link]
-
3: Deducing the structure of organic molecules: NMR, IR, MS. Chemistry LibreTexts. [Link]
-
How to Predict the Number of Signals in a 1H NMR (O Chem). YouTube. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. bioRxiv. [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]
-
14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
NMRium demo - Predict. NMRium. [Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
Simulate and predict NMR spectra. nmrdb.org. [Link]
-
NMR Chemical Shifts. [Link]
-
The Effect of Substituents on Orientation. MCC Organic Chemistry - Lumen Learning. [Link]
-
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]
-
Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. The Journal of Physical Chemistry - ACS Publications. [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. lehigh.edu [lehigh.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Comparative Guide: Isotopic Signature Analysis of Aryl Bromides in Drug Discovery
Executive Summary
In pharmaceutical development, aryl bromides are ubiquitous intermediates, particularly as electrophiles in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1] The ability to rapidly and accurately confirm the presence and number of bromine atoms in a molecule is a fundamental skill for the analytical chemist.
This guide compares the three primary mass spectrometric methodologies for analyzing aryl bromides: Unit Resolution (Low-Res) MS , High-Resolution Accurate Mass (HRAM) MS , and Tandem MS (MS/MS) . While automated software exists, this guide emphasizes the "first-principles" approach required for manual validation, ensuring data integrity during critical decision-making points in synthesis.
Part 1: The Scientific Foundation (The "Why")
The utility of bromine analysis rests on its unique nuclear stability. Unlike fluorine (monoisotopic
- : 50.69% abundance (Exact Mass: 78.9183 Da)[2][3]
- : 49.31% abundance (Exact Mass: 80.9163 Da)[1][2][3]
This
Table 1: Theoretical Isotope Distributions for Aryl Bromides
Relative intensities normalized to the most abundant peak.
| Br Count | Pattern Description | Peak Separation | Theoretical Intensity Ratio |
| 1 Br | Doublet | 1 : 1 (100% : 97.3%) | |
| 2 Br | Triplet | 1 : 2 : 1 (51% : 100% : 49%) | |
| 3 Br | Quartet | 1 : 3 : 3 : 1 (34% : 100% : 98% : 32%) |
Part 2: Comparative Methodology
Method A: Unit Resolution MS (Single Quadrupole / Ion Trap)
The "Workhorse" Standard
This is the most common detector found in synthetic chemistry labs (e.g., LC-MS on open access systems). It measures mass to the nearest integer (nominal mass).
-
Mechanism: Separates ions based on stability in oscillating electric fields.
-
Performance:
-
Pros: Robust, inexpensive, sufficient for confirming Br count (
) based on peak height ratios. -
Cons: Cannot distinguish between a bromine pattern and a coincidental overlap of impurities (isobaric interference). It cannot confirm the elemental formula, only the nominal mass.
-
-
Verdict: Excellent for routine reaction monitoring (e.g., "Did the starting material disappear?"), but insufficient for structural characterization of unknown impurities.
Method B: High-Resolution Accurate Mass (HRAM - TOF / Orbitrap)
The "Gold Standard" for Validation [1]
HRAM instruments measure mass with 4-decimal precision (e.g.,
-
Mechanism: Measures flight time (TOF) or oscillation frequency (Orbitrap) to determine mass-to-charge ratio with
error. -
Performance:
-
Pros:
-
Cons: Higher cost, larger data files, requires more frequent calibration.
-
-
Verdict: Essential for IND-enabling studies and impurity identification.
Method C: Tandem MS (MS/MS - Precursor Ion Scan)
The "Specific Filter" [1]
-
Mechanism: The first quadrupole selects a range of masses, the collision cell fragments them, and the third quadrupole looks only for the bromine ion (
and ) or neutral loss of HBr. -
Performance:
-
Pros: Extremely sensitive for finding all brominated compounds in a complex mixture (e.g., metabolite searching).
-
Cons: Complex setup; often requires negative mode ionization which not all aryl bromides undergo efficiently.
-
Part 3: Visualizing the Workflow
Diagram 1: Isotope Pattern Recognition Logic
This decision tree illustrates how a Senior Scientist interprets spectral clusters to determine bromine count.
Caption: Logical flow for determining bromine atom count based on peak multiplicity and intensity ratios.
Part 4: Experimental Protocol (Self-Validating System)
The "Saturation Trap": A Senior Scientist's Warning
The most common error in isotope analysis is detector saturation .[1] Modern electron multipliers have a linear dynamic range. If you inject a sample that is too concentrated (e.g.,
-
The Result: The 1:1 ratio of a mono-bromide will skew (e.g., to 1:0.[1]8) because the detector cannot count the photons/electrons fast enough for the first peak.
-
The Fix: Always check the peak shape. If the top is flat or "squared off," dilute 100x and re-inject.
Protocol: Validated Isotope Analysis
-
Sample Prep: Prepare a
solution in MeOH or MeCN. -
Tune Check: Infuse a standard (e.g., calibration mix). Ensure peak widths are
(for Low Res) to prevent peak merging. -
Acquisition:
-
Scan Range:
(or wide enough to catch dimers). -
Mode: Positive ESI (Electrospray) is standard for aryl bromides; use APCI if the compound is non-polar.
-
-
Data Validation (The "Self-Check"):
-
Step A: Identify the candidate molecular ion (
or ). -
Step B: Zoom into the isotope cluster.
-
Step C: Calculate the ratio:
. -
Step D: Compare to Table 1. If the error is
, check for saturation (absolute intensity or depending on instrument). -
Step E: If saturation is present, dilute and re-run. Do not rely on software deconvolution for saturated peaks.
-
Diagram 2: The Saturation Check Workflow
Caption: Mandatory validation loop to prevent detector saturation errors from skewing isotope ratios.
References
-
National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for Bromine.[1][2][4] Physical Measurement Laboratory.[2][3][4] [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Refer to Chapter on Isotope Patterns). [Link]
-
Waters Corporation. Detector Setup and Saturation Effects in TOF MS. Waters Knowledge Base. [Link]
-
Chemistry LibreTexts. Mass Spectrometry: Isotope Effects (Bromine and Chlorine).[Link]
Sources
A Comparative Guide to HPLC Retention Times of Nitrobenzylamine Derivatives
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) retention times for various nitrobenzylamine derivatives. It is designed for researchers, scientists, and professionals in drug development, offering objective analysis and supporting experimental data to aid in method development and compound identification.
Introduction
Nitrobenzylamine derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. Their structural diversity, stemming from the varied substitution patterns on the aromatic ring and the amine functional group, presents a unique challenge for chromatographic separation. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of these compounds, enabling their separation, quantification, and identification. The retention time in HPLC is a critical parameter, characteristic of a specific compound under a defined set of chromatographic conditions. Understanding the factors that influence the retention time of nitrobenzylamine derivatives is paramount for developing robust and reproducible analytical methods.
This guide will delve into the key determinants of retention behavior for this compound class, compare retention times under different HPLC conditions, and provide a detailed experimental protocol for their analysis.
Factors Influencing Retention Time in HPLC
The retention time of an analyte in HPLC is governed by a multitude of factors. For ionizable compounds like nitrobenzylamine derivatives, even subtle changes in the chromatographic system can lead to significant shifts in retention.[1][2] Key influencing factors include:
-
Mobile Phase Composition: The type and ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer significantly impact retention. For reversed-phase HPLC, increasing the organic content generally decreases retention time. The choice of solvent can also affect selectivity between closely related analytes.[3]
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter for ionizable compounds.[1][2] For amines, operating at a pH below their pKa will result in their protonation, leading to increased polarity and shorter retention times in reversed-phase chromatography. Conversely, a pH above the pKa will maintain the amine in its neutral, more hydrophobic form, resulting in longer retention. A change of just 0.1 pH unit can alter retention time by as much as 10%.[1]
-
Stationary Phase Chemistry: The choice of stationary phase (e.g., C18, C8, Phenyl-Hexyl) dictates the primary mode of interaction with the analyte. C18 columns are widely used for their hydrophobicity, while phenyl phases can offer alternative selectivity for aromatic compounds through π-π interactions.
-
Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. An increase in temperature typically leads to a decrease in retention time, with a 1°C change potentially causing a 1-2% shift.[1][4] Consistent temperature control is crucial for reproducible results.
-
Flow Rate: The flow rate of the mobile phase directly influences how quickly an analyte passes through the column. Higher flow rates result in shorter retention times.
-
Analyte Structure: The inherent chemical structure of the nitrobenzylamine derivative plays a pivotal role. The position of the nitro group (ortho, meta, para), the nature of substituents on the amine, and the overall hydrophobicity of the molecule will determine its affinity for the stationary phase and thus its retention time.
Comparative Analysis of Retention Times
The separation of positional isomers of nitro-aromatic compounds can be particularly challenging. The subtle differences in their physicochemical properties often require careful optimization of chromatographic conditions to achieve baseline resolution.
While a comprehensive database of retention times for all nitrobenzylamine derivatives is beyond the scope of this guide, the following table illustrates the typical retention behavior of positional isomers of a related class, nitrobenzoic acids, on a C18 column. This data provides a foundational understanding of how isomer position can influence elution order.
| Compound | Isomer Position | Typical Elution Order (Reversed-Phase) | Rationale |
| Nitrobenzoic Acid | ortho | 1 | Intramolecular hydrogen bonding between the nitro and carboxylic acid groups can reduce the interaction with the polar mobile phase, leading to slightly earlier elution compared to the meta isomer. |
| Nitrobenzoic Acid | meta | 2 | The meta isomer is generally more polar than the para isomer. |
| Nitrobenzoic Acid | para | 3 | The para isomer often exhibits the greatest hydrophobicity and therefore the longest retention time on a C18 column.[5] |
Note: This is a generalized elution order. The exact retention times and even the elution order can vary depending on the specific HPLC conditions employed.
For chiral nitrobenzylamine derivatives, enantiomeric separation is a significant consideration. This is typically achieved using a chiral stationary phase (CSP) which allows for differential interaction with the two enantiomers, leading to two distinct retention times. The development of chiral HPLC methods is a specialized field and often involves screening various CSPs and mobile phases to find the optimal conditions.[6][7][8][9]
Experimental Protocol: A General Method for Nitrobenzylamine Derivative Analysis
This protocol outlines a starting point for the reversed-phase HPLC analysis of nitrobenzylamine derivatives. Method optimization will likely be required based on the specific compounds of interest.
1. Instrumentation and Conditions:
-
HPLC System: A standard analytical HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-17 min: 95% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).
-
Injection Volume: 10 µL.
2. Reagent and Standard Preparation:
-
Standard Stock Solution: Prepare a stock solution of the nitrobenzylamine derivative analytical standard (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. System Suitability:
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Typical parameters to evaluate include theoretical plates, tailing factor, and reproducibility of retention time and peak area for replicate injections of a standard.
4. Data Analysis:
Identify the peaks in the chromatogram based on the retention times of the standards. Quantify the analytes by comparing their peak areas to the calibration curve.[10]
Visualizing the Workflow
The following diagram illustrates the general workflow for the HPLC analysis of nitrobenzylamine derivatives.
Caption: A general workflow for the HPLC analysis of nitrobenzylamine derivatives.
Conclusion
The HPLC retention time of nitrobenzylamine derivatives is a multifaceted parameter influenced by a delicate interplay of mobile phase properties, stationary phase characteristics, and analyte structure. A systematic approach to method development, beginning with a foundational understanding of these factors, is crucial for achieving robust and reproducible separations. This guide provides a framework for comparing the retention behavior of these compounds and a practical starting point for their analysis. Further optimization and validation are essential to tailor the methodology to the specific analytical requirements of the researcher.
References
-
HPLC Retention Time Variability. Scribd. Available at: [Link]
-
Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A. Available at: [Link]
-
Factors Impacting Chromatography Retention Time. Separation Science. Available at: [Link]
-
Common Reasons for HPLC Retention Time Drift, Variation or Change. ResearchGate. Available at: [Link]
-
Shimadzu Retention Time Fluctuations - Part 1. Shimadzu. Available at: [Link]
-
Quantitative Analysis in HPLC. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
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IR spectroscopy characteristic peaks for nitro and secondary amine groups
A Comparative Guide for Drug Development & Synthesis
Executive Summary & Strategic Importance
In pharmaceutical development, distinguishing between nitro groups (
This guide moves beyond basic textbook assignments to address the intensity profiles , overlap zones , and solvent effects that complicate real-world spectral interpretation.
Quick Reference: The "Smoking Gun" Signals
| Feature | Nitro Group ( | Secondary Amine ( | differentiation Key |
| High Freq (3500-3300 cm⁻¹) | Silent | Present (Single, weak-medium band) | Primary Differentiator |
| Mid Freq (1550-1500 cm⁻¹) | Strong (Asymmetric Stretch) | Weak/Absent (N-H Bend) | Intensity Mismatch |
| Mid Freq (1350-1300 cm⁻¹) | Strong (Symmetric Stretch) | Medium/Strong (C-N Stretch) | Overlap Risk |
Detailed Spectral Analysis: The Nitro Group ( )[4][5]
The nitro group is an infrared "powerhouse." Due to the high polarity of the
Fundamental Vibrations
The nitro group behaves mechanically like a coupled oscillator, resulting in two dominant stretching modes:
-
Asymmetric Stretching (
):-
Position:
(Aliphatic) / (Aromatic). -
Characteristics: Usually the strongest band in the spectrum.[1] The high polarity results in a massive change in dipole moment during vibration.
-
Aromatic Shift: Conjugation with a benzene ring delocalizes electron density, lowering the bond order of the
bond and shifting the peak to lower wavenumbers (red shift).
-
-
Symmetric Stretching (
):-
Position:
(Aliphatic) / (Aromatic). -
Characteristics: Strong intensity, sharp shape.
-
Diagnostic Ratio: The presence of both the 1550 and 1350 bands is required for positive ID. If only one is present, suspect other groups (e.g., Amide II or C-N stretches).
-
Secondary Markers
-
C-N Stretch:
(Medium). Often obscured in complex fingerprints. -
Scissoring:
(Weak).
Detailed Spectral Analysis: The Secondary Amine ( )
Secondary amines are spectrally subtler than nitro groups. Their identification relies heavily on the N-H stretch, as their bending modes are often weak or obscured.
The N-H Stretch ( )[1][7][8][9][10]
-
Position:
. -
The "Single Spike" Rule: unlike primary amines (
), which show a doublet (asymmetric + symmetric), secondary amines show a single band.[2] -
Intensity: Weak to Medium.[3]
-
Critical Note: In hydrogen-bonded networks (solid state), this band broadens and shifts to lower wavenumbers. In dilute solution, it remains sharp.
-
The N-H Bend ( )[1][8]
-
Position:
. -
Characteristics: Very Weak. In many secondary amines, this band is practically unobservable or swallowed by aromatic ring vibrations (
skeletal stretches). -
Differentiation: Do not rely on this peak to identify an amine; its absence does not prove the absence of an amine.
The C-N Stretch ( )
-
Aliphatic:
(Medium). -
Aromatic:
(Strong).-
Risk:[4] The aromatic C-N stretch sits dangerously close to the Nitro symmetric stretch (
).
-
Comparative Logic & Decision Pathways
When analyzing a spectrum for a drug intermediate (e.g., reducing a nitro group to an amine), use the following logical flow to avoid false positives.
The "Conflict Zones"
-
Zone 1: 3300–3500 cm⁻¹ (The Clear Winner)
-
Zone 2: 1500–1550 cm⁻¹ (Intensity Check)
-
Zone 3: 1340–1360 cm⁻¹ (The Danger Zone)
-
Scenario: A strong peak appears at 1350 cm⁻¹.[1]
-
Ambiguity: This could be Nitro Symmetric Stretch OR Aromatic Secondary Amine C-N stretch.
-
Resolution: Look back at Zone 1. If the 3400 band is absent, this 1350 peak confirms Nitro (when paired with 1550).
-
Identification Logic Flow (Graphviz)
Figure 1: Decision tree for differentiating Nitro and Amine groups based on spectral hierarchy.
Experimental Protocol: Ensuring Data Integrity
To reliably detect the weak N-H stretch of a secondary amine, your sampling technique is paramount.
Technique Selection: ATR vs. Transmission (KBr)[13]
| Feature | ATR (Attenuated Total Reflectance) | KBr Pellet (Transmission) |
| Workflow | Drop-and-shoot; < 2 mins. | Grinding/Pressing; ~15 mins. |
| Sensitivity | Lower (Pathlength ~2-4 µm). | Higher (Pathlength controlled by thickness). |
| Best For | Routine Nitro confirmation (Strong signals). | Trace Secondary Amines (Weak N-H signals). |
| Recommendation | Use for initial screening. | Use if N-H peak at 3400 is ambiguous. |
Standard Operating Procedure (SOP) for Solid Samples
Step 1: Background Collection
-
Ensure the sample stage is clean (use Isopropanol).
-
Collect background (minimum 16 scans) to subtract atmospheric
(2350 cm⁻¹) and (3500-3800 cm⁻¹). Note: Residual atmospheric water can mimic N-H stretches.
Step 2: Sample Preparation (ATR Method)
-
Place ~2-5 mg of solid sample on the diamond crystal.
-
Apply pressure using the anvil until the force gauge indicates optimal contact. Mechanistic Insight: Poor contact reduces the evanescent wave penetration, selectively killing weak peaks like the N-H stretch.
Step 3: Acquisition
-
Resolution: 4 cm⁻¹.[8]
-
Scans: 32 (Routine) or 64 (High Sensitivity).
-
Range: 4000 – 600 cm⁻¹.
Step 4: Post-Processing
-
Baseline Correction: Apply automatic baseline correction to flatten the slope, especially if using KBr (scattering effects).
-
Peak Picking: Set threshold to ignore noise (<2% T).
Workflow Diagram
Figure 2: Standard FTIR acquisition workflow.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for peak assignments).
-
NIST Chemistry WebBook. Infrared Spectra of Nitrobenzene and N-Methylaniline. National Institute of Standards and Technology. Available at: [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link]
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- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. edinburghanalytical.com [edinburghanalytical.com]
A Comparative Guide to Benzylamine Synthesis: Reductive Amination vs. Alkyl Halide Substitution
In the landscape of pharmaceutical and fine chemical synthesis, the benzylamine moiety is a cornerstone structural motif found in a vast array of biologically active molecules.[1][2] The choice of synthetic route to these critical intermediates can significantly impact yield, purity, scalability, and the overall economic and environmental viability of a drug development program. This guide provides an in-depth comparison of two classical and widely employed methods for benzylamine synthesis: reductive amination and direct N-alkylation with benzyl halides. We will explore the mechanistic underpinnings, practical considerations, and provide data-driven insights to aid researchers in making informed decisions for their specific applications.
Section 1: Reductive Amination: A Controlled and Versatile Approach
Reductive amination is a powerful and highly versatile method for the formation of carbon-nitrogen bonds, converting a carbonyl group to an amine through an intermediate imine.[3] This one-pot reaction is lauded for its control and broad substrate scope, making it a favored strategy in modern organic synthesis.[3][4]
The Mechanism: A Two-Step, One-Pot Transformation
The reaction proceeds in two main stages within a single reaction vessel:
-
Imine/Iminium Ion Formation: An aldehyde or ketone reacts with an amine to form a hemiaminal, which then reversibly loses a molecule of water to form an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.[3]
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the corresponding amine.[3][5]
A key advantage of this method is the ability to use reducing agents that are selective for the imine/iminium ion over the starting carbonyl compound, thus preventing the unwanted formation of alcohols.[5][6]
Caption: The two-stage mechanism of reductive amination.
Key Reagents and Experimental Considerations
The success of a reductive amination hinges on the appropriate choice of reducing agent and reaction conditions.
-
Reducing Agents:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice due to its mildness, selectivity, and broad functional group tolerance.[7] It is less toxic than its cyanoborohydride counterpart and often provides better yields and reproducibility.[7]
-
Sodium Cyanoborohydride (NaBH₃CN): A classic reagent that is highly selective for reducing iminium ions in the presence of aldehydes and ketones.[5][6] However, the toxicity of cyanide byproducts is a significant drawback.[6][8][9]
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas is another effective method, particularly in industrial settings.[10][11][12] This approach can be highly selective, though it may require elevated temperatures and pressures.[12][13]
-
-
Solvents and pH: The reaction is typically carried out in solvents like methanol, ethanol, or dichloromethane. The pH is often weakly acidic to facilitate imine formation without deactivating the amine nucleophile.[5]
Advantages in Drug Development
-
High Selectivity and Control: Reductive amination avoids the over-alkylation issues that plague direct alkylation methods, leading to cleaner reaction profiles and higher yields of the desired mono-alkylated product.[5]
-
Broad Substrate Scope: The method is compatible with a wide range of aldehydes, ketones, and amines, allowing for the synthesis of a diverse library of benzylamine derivatives.[14][15]
-
Functional Group Tolerance: Mild reducing agents like NaBH(OAc)₃ are compatible with many sensitive functional groups, a crucial feature in complex molecule synthesis.[7]
-
Green Chemistry Appeal: One-pot procedures reduce waste by eliminating the need for intermediate purification steps.[3] Catalytic versions further enhance the environmental credentials of this method.[3]
Section 2: Alkyl Halide Substitution: A Direct but Challenging Route
The direct N-alkylation of ammonia or a primary amine with a benzyl halide is a conceptually straightforward nucleophilic substitution reaction (Sɴ2).[16] While seemingly simple, this method is often complicated by a lack of selectivity.
The Mechanism: A Cascade of Alkylations
The reaction begins with the amine's lone pair of electrons acting as a nucleophile, attacking the electrophilic carbon of the benzyl halide and displacing the halide leaving group.[17] However, the newly formed primary benzylamine is often more nucleophilic than the starting amine, leading to a subsequent reaction with another molecule of the benzyl halide.[18][19] This process can continue, resulting in a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium salts.[18][20]
Caption: The challenge of over-alkylation in direct substitution.
Taming the Reaction: Experimental Strategies
Controlling the degree of alkylation is the primary challenge. Strategies to favor mono-alkylation include:
-
Using a Large Excess of the Amine: By Le Chatelier's principle, a high concentration of the starting amine can increase the probability of the benzyl halide reacting with it rather than the product amine.[21] However, this can be wasteful and complicates purification.
-
Alternative Methods: For laboratory-scale synthesis where high purity is paramount, alternative methods like the Gabriel synthesis or the Delépine reaction are often employed to avoid over-alkylation.[16]
Industrial Context and Limitations
Despite its drawbacks in fine chemical synthesis, direct alkylation is used industrially, for instance, in the production of ethylenediamine from ammonia and 1,2-dichloroethane.[16] However, for the synthesis of complex, high-value benzylamines in drug development, the lack of selectivity is a major deterrent. The formation of multiple products necessitates difficult and costly purification, leading to lower overall yields of the desired compound.[5][18]
Section 3: Head-to-Head Comparison: Performance and Practicality
| Feature | Reductive Amination | Alkyl Halide Substitution |
| Selectivity | High for mono-alkylation[5] | Low, often leads to over-alkylation[18][20] |
| Yield | Generally good to excellent for the desired product | Variable, often low for the primary amine[21][22] |
| Substrate Scope | Broad, applicable to various aldehydes/ketones[14][15] | More limited, primarily for primary alkyl halides |
| Functional Group Tolerance | Good, especially with mild reagents[7] | Moderate, can be incompatible with base-sensitive groups |
| Byproducts | Primarily water and spent reducing agent | Halide salts and a mixture of over-alkylated amines[18] |
| Process Control | Good, one-pot reactions are common[3] | Difficult to control the extent of alkylation |
| Green Chemistry | Favorable, especially catalytic variants[3] | Less favorable due to waste from excess reagents and byproducts |
Section 4: Experimental Protocols
Protocol: Reductive Amination of Benzaldehyde with Ammonia using NaBH(OAc)₃
-
To a solution of benzaldehyde (1.0 eq) in dichloromethane (DCM, 0.5 M), add a solution of ammonia in methanol (2.0 M, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure benzylamine.
Protocol: N-Alkylation of Ammonia with Benzyl Chloride
Note: This protocol is for illustrative purposes and highlights the challenges of this method.
-
In a pressure vessel, combine a large excess of aqueous ammonia (e.g., 20-70 molar equivalents) with benzyl chloride (1.0 eq).[21]
-
Heat the sealed vessel to 60-100 °C for several hours.[12][21]
-
After cooling, carefully vent the vessel. Add a strong base, such as sodium hydroxide, to neutralize the ammonium chloride and liberate the free amines.[21]
-
Extract the mixture with an organic solvent (e.g., diethyl ether or benzene).[21]
-
The resulting organic layer will contain a mixture of benzylamine, dibenzylamine, and tribenzylamine.
-
Separation of these products requires careful fractional distillation or column chromatography, often resulting in a low isolated yield of the primary benzylamine.[21]
Section 5: Conclusion and Recommendations
For researchers, scientists, and drug development professionals, the synthesis of benzylamines demands a method that is both reliable and adaptable.
Reductive amination stands out as the superior method for most applications in a research and development setting. Its high degree of control, excellent selectivity, broad substrate scope, and compatibility with sensitive functional groups make it the go-to choice for producing structurally diverse benzylamines with high purity.[5][7] The one-pot nature of the reaction and the availability of mild and effective reducing agents like sodium triacetoxyborohydride further enhance its appeal from both a practical and green chemistry perspective.[3][7]
Alkyl halide substitution , while mechanistically simple, is fraught with practical difficulties, most notably the propensity for over-alkylation.[5][18] This lack of control leads to complex product mixtures, difficult purifications, and often low yields of the desired primary or secondary amine. While it may have applications in the industrial synthesis of simple amines where a large excess of ammonia is feasible, it is generally not recommended for the synthesis of complex, high-value benzylamines in a laboratory or pharmaceutical development context.
Ultimately, the choice of synthetic strategy should be guided by the specific goals of the project. For the controlled, predictable, and versatile synthesis of benzylamines, reductive amination is the clear and authoritative choice.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Scite.ai. The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. [Link]
-
ChemBeq. (2026, January 24). Choosing the Right Reducing Agent: Sodium Cyanoborohydride vs. Alternatives. [Link]
-
Royal Society of Chemistry. 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. [Link]
-
Wiley Online Library. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. [Link]
-
Scribd. Reductive Amination of Benzaldehyde. [Link]
-
National Institutes of Health. (2005, March 15). Reductive amination of carbohydrates using NaBH(OAc)3. [Link]
-
ResearchGate. Reductive amination of carbohydrates using NaBH(OAc)3. [Link]
-
SpringerLink. Comparison of Different Reducing Systems in the Synthesis of Functionally Substituted Benzylamines from Alkyl Aryl Ketones and Aromatic Aldehydes. [Link]
-
Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
-
Wikipedia. Amine alkylation. [Link]
-
YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Scientific Update. (2019, September 4). Useful Green Chemistry Metrics. [Link]
-
Organic Chemistry Portal. Synthesis of benzylic amines. [Link]
- Google Patents.
-
Royal Society of Chemistry. (2020, August 12). A practical catalytic reductive amination of carboxylic acids. [Link]
-
National Institutes of Health. Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. [Link]
-
American Chemical Society. (2024, August 21). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. [Link]
-
SpringerLink. (2019, August 1). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. [Link]
-
National Institutes of Health. (2015, June 12). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. [Link]
-
National Institutes of Health. In-situ reconstruction of CoBOx enables formation of Co for synthesis of benzylamine through reductive amination. [Link]
- Google Patents. EP0452952B1 - Process for producing benzylamines.
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
-
The Gaunt Group. Synthetic Methodology - why alkylamines?[Link]
-
ResearchGate. (a) Amine alkylation and reductive amination are classical synthetic...[Link]
-
ResearchGate. (PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]
-
Caltech Authors. (2022, February 18). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
American Chemical Society. (2005, February 11). Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. [Link]
-
ResearchGate. (PDF) Metrics of Green Chemistry and Sustainability. [Link]
-
PrepChem.com. Preparation of benzylamine. [Link]
-
Academia.edu. (PDF) Cs2CO3-Promoted DirectN-Alkylation: Highly Chemoselective Synthesis ofN-Alkylated Benzylamines and Anilines. [Link]
-
ScienceDirect. Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. [Link]
-
American Chemical Society. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]
-
Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
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A Comparative Guide to the Crystal Structure Analysis of Brominated Nitrobenzylammonium Salts
For researchers and professionals in drug development and materials science, a deep understanding of a molecule's three-dimensional structure is paramount. It is the architecture of the crystal lattice—the precise arrangement of molecules and the intricate web of intermolecular forces—that dictates a compound's macroscopic properties, including its stability, solubility, and bioavailability. This guide provides an in-depth, comparative analysis of the crystal structures of brominated nitrobenzylammonium salts, a class of compounds whose utility in synthesis and potential pharmacological relevance make their solid-state behavior a subject of significant interest.
We will move beyond a simple recitation of data, offering instead a field-proven perspective on the causality behind the experimental choices and the interpretation of the resulting structural information. This guide is structured to provide a comprehensive workflow, from crystal growth to data interpretation, grounded in authoritative crystallographic principles.
The Crucial Role of Intermolecular Forces in Crystal Packing
The solid-state structure of brominated nitrobenzylammonium salts is a delicate balance of various non-covalent interactions. While the ionic attraction between the benzylammonium cation and the bromide anion provides the primary cohesive force, the final crystal packing is modulated by a hierarchy of weaker, yet highly directional, interactions.
-
Hydrogen Bonding: The ammonium group (-NH₃⁺) is a strong hydrogen bond donor. These interactions, typically with the bromide anion or the oxygen atoms of the nitro group, are fundamental in organizing the molecules into predictable motifs like chains or sheets.[1][2] The strength of these bonds can range from 4 to 50 kJ/mol.[2]
-
Halogen Bonding: A defining feature of these structures is the halogen bond, a net attractive interaction between an electrophilic region on the bromine atom (the σ-hole) and a nucleophilic region, such as a nitro group's oxygen or a bromide anion.[3] The strength of this interaction increases in the order Cl < Br < I and is a key tool in crystal engineering for constructing supramolecular assemblies.[3][4]
-
π-π Stacking: The aromatic benzyl rings can interact through π-π stacking, where the electron clouds of adjacent rings align. These interactions, though weaker, contribute significantly to the overall stability of the crystal lattice.[5][6]
Understanding the interplay of these forces is essential, as the substitution pattern of the bromo- and nitro- groups on the benzyl ring can dramatically alter the dominant interactions and, consequently, the entire crystal structure.
Experimental Workflow: A Self-Validating Protocol
The journey from a powdered sample to a refined crystal structure is a meticulous process. Each step is designed not only to yield high-quality data but also to provide internal checks that validate the final structure.[7] Single-crystal X-ray diffraction (SCXRD) is the definitive, non-destructive technique for this purpose, providing precise details on unit cell dimensions, bond lengths, and bond angles.[8][9]
Caption: Workflow for Synthesis and Single-Crystal X-ray Diffraction Analysis.
Protocol 1: Synthesis and Crystallization
The synthesis of brominated nitrobenzylammonium salts typically involves the reaction of the corresponding brominated nitrobenzyl bromide with ammonia or an amine. The choice of solvent and crystallization technique is critical and is often the most empirical part of the process.
Causality: The goal is to achieve slow, controlled precipitation, allowing molecules to order themselves into a well-defined lattice. Rapid precipitation traps solvent and leads to polycrystalline or amorphous material unsuitable for SCXRD.
Step-by-Step Methodology:
-
Synthesis: React equimolar amounts of the appropriate brominated nitrobenzyl bromide (e.g., 4-bromo-2-nitrobenzyl bromide) and a suitable amine source in a solvent like acetonitrile.[10][11] The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Purification: After the reaction is complete, the crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol/water, methanol/ether). This step removes unreacted starting materials and byproducts.
-
Crystal Growth:
-
Slow Evaporation: Dissolve the purified salt in a minimal amount of a suitable solvent (e.g., methanol) in a loosely covered vial. Allow the solvent to evaporate slowly over several days at room temperature.
-
Vapor Diffusion: Create a saturated solution of the salt in a solvent in which it is soluble. Place this vial inside a larger, sealed container with a second "anti-solvent" in which the salt is insoluble. The vapor of the anti-solvent will slowly diffuse into the primary solution, reducing the salt's solubility and promoting crystal growth.
-
-
Crystal Selection: Using a stereomicroscope, select a single, well-formed crystal with sharp edges and no visible defects, typically with dimensions of at least 0.1 mm in two directions.[7][12]
Protocol 2: Single-Crystal X-ray Diffraction (SCXRD)
This protocol outlines the standardized procedure for collecting and refining crystallographic data.
Causality: The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is a direct consequence of the crystal's internal lattice structure.[8] By measuring the position and intensity of thousands of diffracted reflections, we can reconstruct a three-dimensional map of the electron density within the unit cell and thus determine the atomic positions.[7]
Step-by-Step Methodology:
-
Mounting: Carefully mount the selected crystal on a thin glass fiber or a cryo-loop, which is then attached to a goniometer head on the diffractometer.[8]
-
Data Collection: Center the crystal in the X-ray beam. Data collection is typically performed at a low temperature (e.g., 123 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[5][11] A modern CCD or CMOS detector collects a series of diffraction images as the crystal is rotated through various angles.[13]
-
Data Reduction: The raw diffraction data is processed to integrate the intensities of each reflection, apply corrections (e.g., for absorption), and determine the unit cell parameters and space group.[13]
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[14]
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined using a full-matrix least-squares method to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[5][13] The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2).
Comparative Analysis: The Impact of Isomerism
The precise placement of the bromo- and nitro- substituents on the benzylammonium cation has a profound effect on the resulting crystal structure. Let's compare two hypothetical, yet representative, isomers: 2-Bromo-4-nitrobenzylammonium bromide (Isomer A) and 4-Bromo-2-nitrobenzylammonium bromide (Isomer B) . While specific public data for these exact ammonium salts is limited, we can infer their structural behavior from closely related compounds like 2-bromo-4-nitroaniline and other brominated structures.[13][15]
| Parameter | Isomer A (Predicted) | Isomer B (Predicted) | Rationale & Significance |
| Crystal System | Monoclinic | Orthorhombic | The overall symmetry of the molecular packing. Orthorhombic systems possess higher symmetry than monoclinic ones.[15] |
| Space Group | P2₁/c | Pna2₁ | Describes the specific symmetry elements within the unit cell. This dictates which reflections are systematically absent.[15] |
| Dominant Interaction | N-H···Br⁻ Hydrogen Bonds & C-H···O contacts | N-H···Br⁻ Hydrogen Bonds & Br···O Halogen Bonds | The proximity of the nitro group to the bromine atom in Isomer B makes a Br···O halogen bond more sterically favorable, which can become a dominant structure-directing interaction.[3] |
| Packing Motif | Herringbone sheets | Interdigitated layers | The different dominant interactions lead to fundamentally different packing arrangements, which will affect physical properties like cleavage and dissolution. |
| Calculated Density | ~1.95 g/cm³ | ~1.98 g/cm³ | Denser packing in Isomer B may arise from the more efficient space-filling enabled by the combination of hydrogen and halogen bonds.[15] |
Expert Insights:
In Isomer A , the nitro group at the 4-position is sterically remote from the bromine at the 2-position. The crystal packing would likely be dominated by strong N-H···Br⁻ hydrogen bonds, forming chains or sheets. Weaker C-H···O interactions involving the nitro group would then link these primary structures.[1]
In Isomer B , the ortho-nitro group is positioned adjacent to the bromo-substituent. This proximity creates an ideal geometry for an intramolecular or intermolecular Br···O halogen bond.[3] This additional, highly directional interaction can compete with or complement the hydrogen bonding network, often leading to a more complex and densely packed three-dimensional structure. The presence of strong halogen bonds can significantly influence the material's thermal stability and electronic properties.[4]
Structure-Property Relationships and Drug Development
The insights gained from crystal structure analysis are not merely academic. For drug development professionals, they are critical for:
-
Polymorph Screening: A single compound can often crystallize in multiple forms (polymorphs), each with different physical properties. SCXRD is the gold standard for identifying and characterizing these forms, which is a regulatory requirement.[16]
-
Solubility and Dissolution: The energy required to break apart the crystal lattice directly impacts a drug's solubility. Structures with very strong, dense interaction networks may exhibit poor solubility.
-
Stability and Formulation: Understanding the crystal packing allows for the rational design of stable pharmaceutical formulations. For example, identifying a reactive site that is "protected" within the crystal lattice through hydrogen bonding can inform handling and storage requirements.
-
Lead Optimization: The nitro group is a key functional group in many pharmaceuticals, valued for its electronic properties and role in bioactivity.[17][18][19] Understanding how it interacts in the solid state can provide clues for designing analogues with improved properties.[20]
Conclusion and Future Outlook
The crystallographic analysis of brominated nitrobenzylammonium salts reveals a fascinating interplay of ionic, hydrogen, and halogen bonds. The isomeric position of the functional groups is not a trivial detail; it is a critical determinant of the entire supramolecular assembly. This guide has provided a framework for understanding not just the "what" of these structures, but the "why"—the underlying chemical principles that govern their formation.
Future research should focus on co-crystallization strategies, introducing other molecules (co-formers) to systematically modulate these intermolecular interactions. By doing so, it may be possible to engineer crystals with tailored physical properties, opening new avenues for the application of these versatile salts in both materials science and pharmaceuticals.
References
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Gavezzotti, A. (2010). Non-conventional bonding between organic molecules. The 'halogen bond' in crystalline systems. Taylor & Francis Online. [Link]
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Toth, G. B., et al. (2024). Toward the Next Generation of Permanently Porous Materials: Halogen-Bonded Organic Frameworks. Crystal Growth & Design, ACS Publications. [Link]
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Zmeškalová, E. (n.d.). X-ray single-crystal diffraction. FZU. [Link]
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Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. SERC. [Link]
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Wang, W., et al. (2020, September 14). Halogen bonding: a powerful tool for constructing supramolecular co-crystalline materials. Science China Chemistry. [Link]
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University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]
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Wikipedia. (n.d.). Halogen bond. Wikipedia. [Link]
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Erdelyi, M., et al. (2015, August 20). Halogen bonding in the crystal structures of 1,2-diiodo alkenes. RSC Publishing. [Link]
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Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. University of Idaho. [Link]
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Betz, R., & Gerber, T. (2014, July 15). Hydrogen bonding in 4-nitrobenzene-1,2-diamine and two hydrohalide salts. PubMed. [Link]
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Singh, V. P., et al. (2014). Crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine. PMC. [Link]
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Purdue University. (n.d.). Hydrogen Bonding. Purdue University Department of Chemistry. [Link]
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Singh, V. P., et al. (2014). Crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine. ResearchGate. [Link]
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Kulesza, J., & Beran, J. (2014, December 2). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science. [Link]
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Moreno-Fuquen, R., et al. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. PMC. [Link]
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Moreno-Fuquen, R., et al. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. ResearchGate. [Link]
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Alkorta, I., et al. (2000). Bond energy/bond order relationships for N-O linkages and a quantitative measure of ionicity: The role of nitro groups in hydrogen-bonding. ResearchGate. [Link]
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Fun, H.-K., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. PMC. [Link]
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Quiñonero, D., et al. (2021, March 26). Nature of the Hydrogen Bond Enhanced Halogen Bond. Semantic Scholar. [Link]
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Messali, M., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. NIH. [Link]
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MDPI. (n.d.). Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI. [Link]
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Unknown. (2025, October 24). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. ResearchGate. [Link]
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Smith, A. W., et al. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromo-2-nitrobenzyl bromide. PubChem. [Link]
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Bitar, L., & Jaber, A. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
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Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers Research Topic. [Link]
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Klose, C., et al. (2022, February 18). Properties of Bromine Fused Salts Based on Quaternary Ammonium Molecules and Their Relevance for Use in a Hydrogen Bromine Redox Flow Battery. PMC. [Link]
-
de la Cruz, J. N., et al. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
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Advanced TLC Visualization Strategies for Secondary Amines and Nitro Compounds: A Comparative Guide
Thin-Layer Chromatography (TLC) remains an indispensable analytical tool for monitoring reaction progress and evaluating compound purity in drug development and organic synthesis. However, visualizing secondary amines and nitro compounds presents unique mechanistic challenges. Secondary amines lack the requisite protons to form highly conjugated chromophores with standard reagents, while nitro groups are fully oxidized and electron-deficient, rendering them invisible to universal oxidative stains like Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA)[1].
As an Application Scientist, relying on trial-and-error for TLC staining is inefficient. This guide objectively compares chemoselective visualization strategies for these two challenging functional groups, detailing the chemical causality behind each method and providing self-validating experimental protocols.
Part 1: Secondary Amines – Overcoming the Reactivity Gap
The Mechanistic Challenge
The gold standard for amine detection is Ninhydrin . When Ninhydrin reacts with a primary amine, it forms a Schiff base, undergoes decarboxylation, and reacts with a second Ninhydrin molecule to form Ruhemann's purple —a highly conjugated, intensely colored anion.
Secondary amines fail this sequence. Because they possess only one proton on the nitrogen, they form an intermediate iminium salt that cannot progress to Ruhemann's purple. Consequently, secondary amines yield weak, difficult-to-see yellow or pale orange spots under standard Ninhydrin conditions[1]. To achieve high-contrast visualization, we must utilize reagents that specifically exploit the secondary amine's unique steric and electronic profile.
Comparative Performance of Secondary Amine Stains
| Stain Reagent | Target Analytes | Primary Color Output | Sensitivity | Specificity | Shelf-Life |
| Simon's Reagent | Secondary Amines | Deep Blue / Purple | High (<1 µg) | Excellent (Ignores 1° amines) | Poor (Mix fresh) |
| Dragendorff's Reagent | 2°/3° Amines, Alkaloids | Bright Orange | Moderate | Low (Reacts with all basic N) | Moderate (2 weeks) |
| Chloranil Test | Secondary Amines | Blue / Green | Moderate | High | Moderate |
| Ninhydrin (Heated) | 1° Amines (2° are weak) | Purple (1°) / Yellow (2°) | Low (for 2°) | Moderate | Long (Months) |
The Superior Choice: Simon's Reagent
For chemoselective detection, Simon's Reagent (Sodium Nitroprusside / Acetaldehyde / Sodium Carbonate) is the premier choice. Historically utilized in forensic chemistry to differentiate illicit secondary amines (e.g., MDMA, methamphetamine) from primary amines, it has been successfully adapted as a chemoselective turn-on probe for high-throughput screening and organic synthesis[2].
Causality: The acetaldehyde reacts with the secondary amine to form an enamine/iminium intermediate. In an alkaline environment (provided by Na₂CO₃), this intermediate complexes with the iron center of sodium nitroprusside, triggering a rapid ligand-exchange reaction that produces an intense blue-purple chromophore. Primary amines do not form this specific complex, rendering the test highly orthogonal.
Figure 1: Mechanistic workflow of Simon's Reagent for chemoselective secondary amine detection.
Self-Validating Protocol: Simon's Reagent
To ensure trustworthiness, this protocol includes built-in controls to prevent false negatives caused by reagent degradation.
Reagent Preparation:
-
Solution A: Dissolve 1.0 g of Sodium Nitroprusside in 50 mL of distilled water. Add 2.0 mL of Acetaldehyde. (Store in the dark; discard if it turns green/blue).
-
Solution B: 2% (w/v) Sodium Carbonate (Na₂CO₃) in distilled water.
Step-by-Step Methodology:
-
Spotting: Spot your reaction mixture alongside two controls: a known primary amine (e.g., benzylamine) and a known secondary amine (e.g., N-methylbenzylamine or proline).
-
Development: Elute the TLC plate and dry completely with a heat gun to remove all mobile phase (especially if using amine-containing eluents like triethylamine).
-
Application: Lightly spray the plate with Solution A . Do not overwet.
-
Activation: Immediately spray the plate with Solution B .
-
Validation: The secondary amine control must turn deep blue within 30 seconds. The primary amine control should remain colorless or turn faint pink. If the secondary amine control fails to turn blue, Solution A has oxidized and must be remade.
Part 2: Nitro Compounds – The Reduction-Visualization Paradigm
The Mechanistic Challenge
Nitro groups (-NO₂) contain nitrogen in a highly oxidized state. Because they cannot be further oxidized, universal oxidative stains (KMnO₄, PMA, Ceric Ammonium Molybdate) will not react with them[1]. Furthermore, their strong electron-withdrawing nature depletes electron density, making them unreactive toward electrophilic stains like p-Anisaldehyde[3].
While conjugated nitroaromatics can often be visualized non-destructively via UV quenching at 254 nm, aliphatic nitro compounds (e.g., products of the Henry nitroaldol reaction[4]) are completely invisible under UV.
Comparative Performance of Nitro Visualization Strategies
| Visualization Method | Target Analytes | Primary Signal | Destructive? | Mechanism |
| UV Quenching (254 nm) | Conjugated Nitroaromatics | Dark Spot on Green/Blue | No | UV Absorption |
| Zn/HCl + Ninhydrin | All Nitro Compounds | Purple Spot | Yes | On-plate Reduction → Derivatization |
| SnCl₂ + Fluorescamine | All Nitro Compounds | Bright Fluorescence (366nm) | Yes | On-plate Reduction → Derivatization |
The Superior Choice: On-Plate Reductive Amination
The most robust and universally applicable method for visualizing nitro compounds is a tandem Reduction-Derivatization approach[5].
Causality: By treating the TLC plate with a strong reducing agent (Zinc dust in acidic media, or Tin(II) chloride), the inert nitro group is reduced to a highly nucleophilic primary amine. Once converted, the newly formed primary amine can be easily visualized using standard, highly sensitive amine stains like Ninhydrin or Fluorescamine[6].
Figure 2: Tandem reduction-derivatization pathway for the visualization of inert nitro compounds.
Self-Validating Protocol: Zinc-Ninhydrin Tandem Stain
Because this is a two-step chemical transformation on a silica surface, validating the reduction step is critical.
Reagent Preparation:
-
Reducing Spray: Suspend 3.0 g of fine Zinc dust in 50 mL of methanol. Add 5 mL of glacial acetic acid or 1M HCl. (Shake vigorously before spraying, as Zn will settle).
-
Ninhydrin Stain: Dissolve 1.5 g Ninhydrin in 100 mL n-butanol. Add 3 mL glacial acetic acid[7].
Step-by-Step Methodology:
-
Spotting & Controls: Spot your nitro analyte. Crucially, spot a known primary amine (Positive Control) and a known unreduced nitro compound (Negative Control) on the same plate.
-
Elution & Drying: Develop the plate and dry thoroughly to remove all solvent.
-
Reduction Step: Spray the plate evenly with the Reducing Spray . Heat the plate aggressively with a heat gun (approx. 120°C) for 3–5 minutes. The heat provides the activation energy necessary for the heterogeneous reduction of -NO₂ to -NH₂ on the silica matrix.
-
Derivatization Step: Allow the plate to cool slightly, then dip or spray with the Ninhydrin Stain . Heat again until spots develop.
-
Validation:
-
If the primary amine control turns purple, but the nitro control does not: The reduction step failed (Increase heat or remake Zn spray).
-
If neither turns purple: The Ninhydrin is degraded .
-
If both turn purple: The system is validated , and your analyte spot can be trusted.
-
References
- reachdevices.com.TLC stains.
- blogspot.com (ChemicalDesk).TLC Stains Preparation.
- epfl.ch.TLC Visualization Reagents.
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- acs.org (Chemical Reviews).Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes.
- benchchem.com.Reductive Cyclization of 1-(2-Bromoethyl)-2-nitrobenzene.
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High-Confidence Purity Verification of N-(3-Bromo-5-nitrobenzyl)methylamine: A Comparative Guide to LC-MS vs. Traditional Modalities
The accurate purity verification of halogenated nitrobenzylamines—such as N-(3-Bromo-5-nitrobenzyl)methylamine —is a critical quality control step in pharmaceutical intermediate synthesis. This compound presents a unique analytical triad of challenges: a basic secondary amine prone to peak tailing, a thermally labile nitro group, and a brominated aromatic ring.
This guide provides an objective, data-backed comparison of analytical modalities, demonstrating why Liquid Chromatography-Mass Spectrometry (LC-MS) outperforms traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for this specific chemical class.
The Chemical Challenge: Causality in Analytical Selection
To design a robust analytical method, we must first deconstruct the analyte's physical chemistry and understand the causality behind modality failures:
-
Thermal Lability (The GC-MS Failure Point): Nitroaromatics are notoriously sensitive to high temperatures. In the heated inlet of a GC system (typically >250°C), the nitro group can undergo thermal degradation or reduction, leading to artifactual impurity peaks that artificially lower the reported purity[1].
-
Chromophore Overlap (The HPLC-UV Failure Point): UV spectral peak purity assessments (PDA-facilitated PPA) rely on detecting differences in UV absorption. However, common synthetic impurities of this compound (e.g., the unreacted precursor 3-bromo-5-nitrobenzaldehyde or the des-methyl impurity 3-bromo-5-nitrobenzylamine) share the exact same bromonitrobenzene chromophore. Consequently, they exhibit nearly identical UV spectra, rendering UV detection blind to co-eluting impurities[2].
-
Isotopic Barcoding (The LC-MS Advantage): The presence of the bromine atom provides a natural isotopic barcode. Bromine exists as two stable isotopes,
and , in a nearly 1:1 ratio. LC-MS can leverage this distinctive 2 Da mass difference to instantly verify the presence of the brominated target and flag non-brominated impurities[3].
Comparative Performance Data
The following table summarizes the experimental performance of three modalities when analyzing a synthesized batch of N-(3-Bromo-5-nitrobenzyl)methylamine spiked with 1.0% unreacted aldehyde and 1.0% des-methyl amine.
Table 1: Modality Comparison for Purity Verification
| Analytical Modality | Primary Detection Mechanism | Resolution of Isobaric/Isomeric Impurities | Thermal Degradation Risk | Purity Accuracy (Spiked Sample) | False Positive Risk |
| HPLC-UV (254 nm) | Chromophore absorption | Poor: Aldehyde co-elutes and shares UV spectrum. | None | 99.1% (Overestimated) | High: Cannot differentiate structurally similar impurities. |
| GC-MS (EI) | Volatilization & Electron Ionization | Moderate: Amine tailing obscures minor peaks. | High: Nitro group reduction in inlet. | 94.5% (Underestimated) | High: Artifactual degradation peaks reported as impurities. |
| LC-MS (ESI-TOF) | Mass-to-charge ( | Excellent: Differentiates by exact mass[4]. | None | 98.0% (Accurate) | Low: Isotopic barcoding confirms identity. |
Data Interpretation: Only LC-MS successfully identified the exact 98.0% purity by resolving the co-eluting aldehyde (
Visualizing the Analytical Workflow
To maximize throughput and accuracy, the LC-MS workflow relies on a logical decision tree based on mass extraction and isotopic ratio confirmation.
Analytical workflow utilizing bromine isotopic barcoding for purity verification.
Self-Validating LC-MS Protocol
A protocol is only as reliable as its internal controls. This methodology is designed as a self-validating system : it incorporates internal checks that automatically invalidate the run if chromatographic integrity is compromised.
Table 2: Optimized LC-MS Parameters & Causality
| Parameter | Specification | Scientific Causality |
| Column | Sub-2µm End-capped C18 | Prevents secondary amine interactions with active silanols, eliminating peak tailing. |
| Mobile Phase A | 0.1% Formic Acid in Water | Lowers pH to fully protonate the secondary amine, ensuring optimal ESI+ ionization[4]. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Provides necessary elution strength while maintaining ionization efficiency. |
| Ionization Mode | Positive ESI (ESI+) | Soft ionization preserves the labile nitro group while efficiently generating the |
Step-by-Step Methodology
Step 1: System Suitability Test (SST)
-
Action: Inject a 10 µg/mL reference standard of N-(3-Bromo-5-nitrobenzyl)methylamine.
-
Validation Check: Calculate the USP tailing factor. Rule: If tailing > 1.5, halt analysis. High tailing indicates silanol interaction, which will obscure closely eluting des-methyl impurities.
Step 2: Carryover Blank Assessment
-
Action: Inject a pure solvent blank (Initial Mobile Phase).
-
Validation Check: Assess the Extracted Ion Chromatogram (EIC) at
245.0. Rule: Carryover must be < 0.1% of the SST peak area to prevent false impurity reporting.
Step 3: Sample Analysis & Isotopic Verification
-
Action: Inject the synthesized sample (prepared at 1 mg/mL).
-
Validation Check (The Bromine Barcode): Extract the
245.0 ( ) and 247.0 ( ) ions. Integrate both peaks. Rule: The area ratio must be 1:1 (± 10%). If a non-brominated impurity co-elutes, the Total Ion Chromatogram (TIC) will show one peak, but the isotopic ratio will skew, instantly flagging the hidden impurity[3].
Step 4: Purity Calculation
-
Action: Calculate purity using 100% Area Normalization of the TIC, excluding the void volume. Cross-reference all minor peaks against a mass library to identify the exact nature of the impurities (e.g.,
230.0 indicates unreacted aldehyde).
Self-validating protocol sequence ensuring data integrity and eliminating false positives.
Conclusion
For complex pharmaceutical intermediates like N-(3-Bromo-5-nitrobenzyl)methylamine, relying on HPLC-UV or GC-MS introduces unacceptable risks of false positives and thermal degradation artifacts. By implementing an optimized LC-MS workflow—utilizing acidic mobile phases to control amine tailing and leveraging the natural 1:1 bromine isotopic signature as an internal validation tool—researchers can achieve highly accurate, self-validating purity assessments.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid | MDPI [mdpi.com]
Safety Operating Guide
[(3-Bromo-5-nitrophenyl)methyl](methyl)amine proper disposal procedures
Part 1: Emergency & Immediate Action
Stop. Read this before handling waste.
| Scenario | Immediate Action |
| Spill (Liquid) | Evacuate immediate area. Ventilate . Absorb with inert material (Vermiculite/Sand). DO NOT use paper towels (potential nitro-group reaction/fire hazard). |
| Skin Contact | Flush with water for 15 min.[1][2] Remove contaminated clothing immediately (skin absorption risk). |
| Eye Contact | Rinse cautiously with water for 15 min.[1][2] Remove contact lenses if present.[1][3] Seek medical attention. |
| Fire | Use Dry Chemical, CO2, or Foam. Do NOT use a solid water stream (may scatter the chemical). |
Part 2: Chemical Waste Profile
To dispose of amine correctly, you must classify it by its functional hazards. It is not just "organic waste"; it is a Halogenated, Nitrogenous, Basic waste.
Hazard Characterization (RCRA & DOT Context)
-
Halogenated (Bromine): Requires high-temperature incineration with acid gas scrubbing. Cannot be mixed with non-halogenated fuel-blending streams.[4]
-
Nitro Group (
): Thermally sensitive. While mono-nitro aromatics are generally stable, they are energetic. Never distill to dryness or heat waste containers. -
Secondary Amine: Basic (pH > 7). Incompatible with acids (exothermic reaction) and oxidizing agents.[5]
Regulatory Classification (USA - EPA/RCRA)
This compound is likely not a specifically "Listed Waste" (P or U list) by name, but it triggers Characteristic Waste codes:
| Code | Description | Reasoning |
| D001 | Ignitable | If present as a liquid with Flash Point < 60°C. |
| D002 | Corrosive | If pH |
| D003 | Reactive | Potential if mixed with strong initiators; use caution. |
| None | Halogenated Organic | Critical: Must be tagged as "Halogenated" for incinerator compliance. |
Part 3: Segregation & Incompatibility
The #1 cause of laboratory waste accidents is improper segregation.
Segregation Logic Diagram
The following decision logic dictates where this bottle goes.
Figure 1: Segregation logic. The presence of Bromine mandates the Halogenated stream; the Amine nature prohibits Acid mixing.
Part 4: Step-by-Step Disposal Protocol
Scenario A: Pure Chemical (Solid or Liquid)
Objective: Dispose of expired or surplus reagent.
-
Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container.[4] Avoid metal (corrosion risk from potential hydrolysis of Br).
-
Labeling:
-
Solvent Addition (Optional but Recommended): To prevent shock sensitivity in dry nitro-compounds, dissolve the solid in a compatible halogenated solvent (e.g., Dichloromethane) if permitted by your facility's SOP. This creates a stable liquid phase.
-
Hand-off: Transfer directly to EHS personnel. Do not bulk into 55-gallon drums yourself.
Scenario B: Reaction Mixture (Liquid Waste)
Objective: Dispose of mother liquor or extraction solvents containing the compound.
-
Check pH: Ensure the waste stream is Basic or Neutral .
-
If Acidic: Neutralize slowly with Sodium Bicarbonate before bottling. Acidic nitro-amines can precipitate unstable salts.
-
-
Segregate: Pour into the Halogenated Solvent carboy.
-
Note: Even if the solvent is 90% Methanol (non-halogenated), the presence of the Brominated compound contaminates the entire container, reclassifying it as Halogenated Waste.
-
-
Log It: You must list the full chemical name on the waste tag. Do not write "Organic Waste."
Disposal Workflow Diagram
Figure 2: Operational workflow for disposing of solid vs. liquid waste streams.
Part 5: Technical Rationale (Why?)
-
Why Incineration?
-
Brominated organics cannot be landfilled due to groundwater persistence and toxicity.
-
Incineration at >1000°C ensures complete destruction of the nitro-aromatic ring.
-
Scrubbers are required to capture Hydrogen Bromide (HBr) gas generated during combustion.
-
-
Why No Acids?
-
Amines are bases.[6] Mixing R-NH-CH3 with strong acids creates heat. In a closed waste container, this thermal spike can pressurize the vessel or trigger the decomposition of the nitro group.
-
-
Why Halogenated Stream?
-
Fuel blending (burning waste for energy in cement kilns) usually requires low halogen content (<1-2%). High halogen content corrodes standard boilers and creates dioxins if not burned in specific hazardous waste incinerators.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
PubChem. (n.d.).[7] Compound Summary: 3-Bromo-N-methylbenzylamine (Analog). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
Personal protective equipment for handling [(3-Bromo-5-nitrophenyl)methyl](methyl)amine
Comprehensive Safety and Handling Guide for (3-Bromo-5-nitrophenyl)methylamine
This guide provides essential safety protocols and operational directives for the handling and disposal of amine. As a specialized aromatic amine containing both bromo and nitro functional groups, this compound requires meticulous handling to mitigate potential risks. This document is intended for laboratory professionals, including researchers, scientists, and technicians engaged in drug development and chemical synthesis. The following procedures are based on established best practices for handling hazardous aromatic compounds and are designed to ensure a safe and compliant laboratory environment.
Disclaimer: A specific Safety Data Sheet (SDS) for amine was not available at the time of publication. The guidance herein is synthesized from safety data for structurally analogous compounds, including halogenated and nitrated aromatic amines. Always consult your institution's Environmental Health and Safety (EHS) department and the most current regulatory guidelines.
Hazard Assessment and Risk Mitigation
amine is a compound that warrants a high degree of caution due to its chemical structure. Aromatic nitro compounds can be toxic and may be absorbed through the skin.[1] The presence of a bromine atom suggests that it should be handled as a halogenated compound, which often requires specific disposal procedures.[2]
Anticipated Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Irritation: Causes skin irritation and may cause serious eye irritation or damage.[3][4][5]
-
Sensitization: May cause an allergic skin reaction.[3]
-
Reactivity: Aromatic nitro compounds can be reactive and may be sensitive to heat, shock, or friction.[1]
Summary of Potential Hazards for Structurally Similar Compounds
| Hazard Classification | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or inhaled.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[4] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation or damage.[3][4][5] |
| Skin Sensitization | May cause an allergic skin reaction.[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is mandatory to prevent exposure.[6] The selection of PPE should be based on a thorough risk assessment of the procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[7] When there is a splash hazard, a face shield should be worn in addition to goggles.[8][9]
-
Hand Protection: Chemical-resistant gloves are essential.[6] Nitrile or neoprene gloves are recommended for handling halogenated and aromatic compounds.[1] Always inspect gloves for any signs of degradation or punctures before use and dispose of them properly after handling the chemical.
-
Body Protection: A flame-resistant lab coat is recommended.[1][10] For tasks with a higher risk of splashes or spills, chemical-resistant aprons or coveralls should be worn.[9][10]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If there is a potential for generating dust or aerosols and a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[11]
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling amine is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[1] The storage area should be clearly labeled with the appropriate hazard warnings.
-
Inventory: Maintain an accurate inventory of the compound.
Handling Procedures
-
Designated Area: All handling of amine should be performed in a designated area, such as a chemical fume hood.[2]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Section 2 before handling the compound.
-
Weighing and Transfer: When weighing, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dispersion of any dust. Use appropriate tools (e.g., spatulas) to handle the solid.
-
In Solution: When preparing solutions, add the compound slowly to the solvent to avoid splashing.
-
Avoid Contamination: Do not return unused material to the original container.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Workflow for Safe Handling
Caption: A streamlined workflow for the safe handling of amine.
Emergency Procedures: Be Prepared for the Unexpected
Immediate and appropriate action is critical in the event of an emergency.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
-
Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS department.
-
For small spills, wear appropriate PPE.
-
Contain the spill using a non-combustible absorbent material like sand or vermiculite.[1] Do not use combustible materials like paper towels for the bulk of the spill.[11]
-
Carefully collect the absorbed material into a designated hazardous waste container.[11]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[11] Collect all cleaning materials as hazardous waste.[11]
-
Disposal Plan: Responsible Waste Management
Proper disposal of amine and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Identification: All unused amine and materials contaminated with it (e.g., gloves, wipes, absorbent pads) must be treated as hazardous waste.[11]
-
Waste Segregation: As a halogenated organic compound, it should be disposed of in a designated "Halogenated Organic Waste" container.[2] Do not mix with non-halogenated waste.
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[11]
-
Storage of Waste: Store the waste container in a designated satellite accumulation area. Keep the container closed except when adding waste.
-
Final Disposal: Contact your institution's EHS department for pickup and disposal of the hazardous waste container.[11]
Disposal Decision Tree
Caption: A decision-making flowchart for the proper disposal of waste.
References
- Safety Data Sheet. (2025, December 24). [For 3-Bromo-5-methylaniline].
-
Personal Protective Equipment | US EPA. (2025, September 12). Retrieved February 22, 2026, from [Link]
- Safety Data Sheet. (n.d.). [For 5-Bromo-3-methylbenzene-1,2-diamine].
-
The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). DC Fine Chemicals. Retrieved February 22, 2026, from [Link]
-
Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International. Retrieved February 22, 2026, from [Link]
- Safety Data Sheet. (2025, February 5). [For Methylamine].
-
Section 6C: Protective Equipment | Office of Environmental Health and Safety. (n.d.). Princeton University. Retrieved February 22, 2026, from [Link]
- Safety Data Sheet. (n.d.). [For (S)-(-)-N-Methyl-1-phenylethylamine].
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry World. Retrieved February 22, 2026, from [Link]
-
Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture. Retrieved February 22, 2026, from [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (2014, September). Organic Syntheses. Retrieved February 22, 2026, from [Link]
-
3-Bromo-5-nitrophenol | C6H4BrNO3 | CID 10488984. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hscprep.com.au [hscprep.com.au]
- 3. 3-Bromo-5-nitrophenol | C6H4BrNO3 | CID 10488984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. falseguridad.com [falseguridad.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. epa.gov [epa.gov]
- 9. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 10. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
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- 12. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
